Diiodotyrosine, D-
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427609 | |
| Record name | 3,5-DIIODO-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16711-71-0 | |
| Record name | Diiodotyrosine, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016711710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIIODO-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIIODOTYROSINE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE762288F4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Significance of D-Diiodotyrosine: A Technical Guide for Researchers
December 26, 2025
Abstract
D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a pivotal molecule in thyroid physiology. While often viewed as an intermediate in the biosynthesis of thyroid hormones, its biological significance extends beyond this precursor role. DIT actively participates in the regulation of thyroid peroxidase, influences iodide transport, and serves as a valuable biomarker in the differential diagnosis of thyroid disorders. This technical guide provides an in-depth exploration of the multifaceted biological roles of DIT, offering researchers, scientists, and drug development professionals a comprehensive resource. This document details the core functions of DIT, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the intricate signaling and experimental workflows in which it is involved.
Core Biological Functions of D-Diiodotyrosine
D-Diiodotyrosine's primary and most well-understood role is as a direct precursor to the thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3][4] Its synthesis occurs within the follicular lumen of the thyroid gland, where tyrosine residues on the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO).[4][5][6] The addition of one iodine atom to a tyrosine residue forms monoiodotyrosine (MIT), and the addition of a second iodine atom to MIT forms DIT.[4] Subsequently, two molecules of DIT are coupled to form T4, while one molecule of DIT and one molecule of MIT are coupled to form T3.[1][4][7]
Beyond its role as a building block, free DIT also functions as a modulator of thyroid peroxidase.[1][8] At very low concentrations (around 0.05 µM), free DIT can stimulate thyroid hormone synthesis, suggesting it acts as a regulatory ligand for TPO.[8] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[8]
DIT is also a key component of the intrathyroidal iodine recycling pathway. After the proteolysis of thyroglobulin to release T4 and T3, the remaining MIT and DIT molecules are deiodinated by the enzyme iodotyrosine deiodinase (also known as iodotyrosine dehalogenase 1 or DEHAL1).[5][7][9] This process salvages iodide, making it available for the synthesis of new thyroid hormones, a crucial mechanism for maintaining iodine homeostasis, especially in conditions of limited dietary iodine intake.[5][9]
Quantitative Data Summary
The concentration of D-Diiodotyrosine in biological fluids can provide valuable insights into thyroid function and pathology. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Method | Reference |
| Normal Serum DIT | ||||
| Mean Concentration | 101 ng/100 ml | Human (Adults) | Radioimmunoassay (RIA) | [10] |
| Mean Concentration | 52 ng/100 ml | Human (Athyrotic) | Radioimmunoassay (RIA) | [10] |
| Mean Concentration | 149 ng/100 ml | Human (Hyperthyroid) | Radioimmunoassay (RIA) | [10] |
| Mean Concentration | 17 ng/100 ml | Mouse | Radioimmunoassay (RIA) | [10] |
| Mean Concentration | 428 ng/100 ml | Dog | Radioimmunoassay (RIA) | [10] |
| Normal Urinary DIT Excretion | ||||
| Mean Excretion | 1.23 ± 0.43 nmol/24 h | Human (Adults) | Radioimmunoassay (RIA) | [11] |
| Mean Excretion | 0.108 ± 0.048 nmol/nmol creatinine | Human (Adults) | Radioimmunoassay (RIA) | [11] |
| Urinary DIT in Disease | ||||
| Range in Defective Iodine Metabolism | 1.2 - 17.7 nmol/mmol creatinine | Human | Radioimmunoassay (RIA) | [11] |
| Kinetic Parameters | ||||
| TPO Inhibition (Competitive) | > 5 µM | Not Specified | Biochemical Assay | [8] |
| TPO Stimulation | ~ 0.05 µM | Not Specified | Biochemical Assay | [8] |
Table 1: Summary of Quantitative Data for D-Diiodotyrosine.
Experimental Protocols
This section provides detailed methodologies for key experiments involving D-Diiodotyrosine, synthesized from published literature.
Quantification of D-Diiodotyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately measure DIT concentrations in biological samples (e.g., serum, urine).
Methodology:
-
Sample Preparation:
-
To 100 µL of serum or urine, add an internal standard (e.g., ¹³C₆-DIT).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DIT: Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.
-
¹³C₆-DIT (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) - Specific values to be determined based on instrument tuning.
-
-
Instrument Parameters: Optimize spray voltage, capillary temperature, and collision energy for maximal signal intensity.
-
-
Data Analysis:
-
Quantify DIT concentration by comparing the peak area ratio of DIT to the internal standard against a standard curve prepared with known concentrations of DIT.
-
Thyroid Peroxidase (TPO) Activity Assay with DIT as a Modulator
Objective: To determine the inhibitory or stimulatory effect of DIT on TPO activity.
Methodology:
-
Reagent Preparation:
-
TPO Source: Commercially available purified TPO or microsomal fraction from thyroid tissue.
-
Substrate: Guaiacol.
-
Co-substrate: Hydrogen peroxide (H₂O₂).
-
Buffer: Phosphate buffer (pH 7.4).
-
DIT Solutions: Prepare a stock solution of DIT in a suitable solvent and dilute to various concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
50 µL of phosphate buffer.
-
40 µL of DIT solution (or buffer for control).
-
50 µL of guaiacol solution.
-
20 µL of TPO enzyme solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of H₂O₂ solution.
-
Immediately measure the absorbance at 470 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the reaction rate against the concentration of DIT to determine the concentration-dependent effect of DIT on TPO activity.
-
For inhibition studies, calculate the IC₅₀ value. For stimulation studies, determine the concentration at which maximal stimulation occurs.
-
Iodotyrosine Deiodinase (DEHAL1) Activity Assay
Objective: To measure the activity of DEHAL1 in deiodinating DIT.
Methodology:
-
Reagent Preparation:
-
Enzyme Source: Recombinant human DEHAL1 or tissue homogenates (e.g., thyroid).
-
Substrate: D-Diiodotyrosine (DIT).
-
Cofactor: NADPH.
-
Reaction Buffer: Phosphate buffer (pH 7.0) containing a reducing agent (e.g., DTT).
-
Detection Reagents (Sandell-Kolthoff reaction): Ceric ammonium sulfate and arsenious acid.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine:
-
Reaction buffer.
-
NADPH.
-
DEHAL1 enzyme preparation.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding DIT.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for iodide measurement.
-
-
Iodide Detection (Sandell-Kolthoff Reaction):
-
To the supernatant, add arsenious acid followed by ceric ammonium sulfate.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of color change is proportional to the iodide concentration.
-
Quantify the amount of iodide released by comparing the reaction rate to a standard curve prepared with known concentrations of potassium iodide.
-
-
Data Analysis:
-
Calculate the specific activity of DEHAL1 as the amount of iodide released per unit time per amount of protein.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to D-Diiodotyrosine.
References
- 1. Stunning of Iodide Transport by 131I Irradiation in Cultured Thyroid Epithelial Cells | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Thyroid method 2d: Activation of the sodium iodide symporter (NIS) based on Sandell-Kolthoff reaction | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 4. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of free and conjugated 3',5'-diiodothyronine and 3,3'-diiodothyronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Iodine Excretion and Serum Thyroid Function in Adults After Iodinated Contrast Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advancing in vitro assessment of iodide uptake inhibition: integrating a novel biotransformation pretreatment step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urinary iodine, thyroid function, and thyroglobulin as biomarkers of iodine status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
The Emerging Role of D-Amino Acids in Endocrinology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, D-amino acids were largely considered anomalies in mammalian biology, with L-amino acids taking center stage. However, recent advancements in analytical techniques have unveiled the significant presence and profound functional roles of these chiral molecules, particularly in the intricate world of endocrinology. This technical guide delves into the discovery, history, and physiological significance of D-amino acids in endocrine systems. It provides a comprehensive overview of their distribution, concentration, and mechanisms of action in key endocrine glands, including the hypothalamus, pituitary, testes, and thyroid. Detailed experimental protocols for their detection and analysis are presented, alongside a summary of quantitative data. Furthermore, key signaling pathways are visualized to illuminate the molecular cascades initiated by these once-overlooked molecules, offering a valuable resource for researchers and professionals in endocrinology and drug development.
Introduction: A Paradigm Shift in Amino Acid Biology
The central dogma of protein synthesis has long established the exclusive use of L-amino acids as the building blocks of life in mammals. The discovery of free D-amino acids in mammalian tissues, therefore, marked a significant paradigm shift. Initially dismissed as exogenous contaminants from bacteria or dietary sources, accumulating evidence has now firmly established their endogenous synthesis and critical physiological roles.[1][2] This is particularly evident in the nervous and endocrine systems, where D-amino acids act as potent signaling molecules.[1][3]
The two most extensively studied D-amino acids in this context are D-serine and D-aspartate. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a vital role in synaptic plasticity and neuro-endocrine regulation.[3][4] D-aspartate has emerged as a key player in hormonal regulation, particularly along the hypothalamus-pituitary-gonadal (HPG) axis.[3][5] This guide will explore the fascinating journey of discovery and the burgeoning understanding of the history and function of D-amino acids in endocrinology.
Distribution and Quantitative Analysis of D-Amino Acids in Endocrine Tissues
The advent of sensitive analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with chiral derivatization agents and mass spectrometry (MS), has enabled the precise quantification of D-amino acids in various endocrine tissues.[6][7][8][9] These studies have revealed a distinct and tissue-specific distribution of D-amino acids.
Table 1: Concentration of D-Aspartate in Various Endocrine Tissues
| Tissue | Species | Concentration (nmol/g wet tissue) | Reference(s) |
| Pituitary Gland (Adenohypophysis) | Rat | 78 ± 12 | [10] |
| Testis | Rat | 109 ± 8 | [11] |
| Thyroid Gland | Rat | ~100 | [12][13] |
| Adrenal Gland | Rat | Present, but not quantified in these studies | [3][14] |
| Pineal Gland | Rat | High levels reported | [3] |
Table 2: Concentration of Other D-Amino Acids in Endocrine Tissues
| D-Amino Acid | Tissue | Species | Concentration | Reference(s) |
| D-Alanine | Pituitary Gland (Anterior) | Rat | 10 ± 2.5 nmol/g | [15] |
| D-Alanine | Pancreas (Islets of Langerhans) | Rat | 300 ± 100 nmol/g | [15] |
| D-Serine | Hypothalamus | Rat | High levels reported | [11] |
| D-Serine | Pituitary Gland | Rat | 3.8–4.9 nmol/g | [16] |
| D-Serine | Adrenal Gland | Rat | Present, but not quantified in these studies | [3][17] |
| D-Serine | Pancreas (Islets of Langerhans) | Human | 0.29 ± 0.24 pmole/μg protein |
Note: The concentrations can vary depending on the analytical method, age, and physiological state of the animal.
Key Signaling Pathways of D-Amino Acids in Endocrinology
D-amino acids exert their influence on the endocrine system by modulating intricate signaling cascades. The following sections detail the key pathways for D-aspartate and its role in hormone regulation.
D-Aspartate in the Hypothalamus-Pituitary-Gonadal (HPG) Axis
D-aspartate is a pivotal regulator of the HPG axis, influencing the synthesis and release of key reproductive hormones.[3][5]
D-aspartate, through its conversion to N-methyl-D-aspartate (NMDA), stimulates the release of Gonadotropin-Releasing Hormone (GnRH) from hypothalamic neurons.[3][6][18] This process is mediated by the activation of NMDA receptors on GnRH neurons, leading to an influx of Ca2+ and subsequent exocytosis of GnRH-containing vesicles.[19][20] The pulsatile release of GnRH is crucial for the proper functioning of the reproductive system.[13][21][22][23]
References
- 1. Biosynthesis and Degradation of Free D-Amino Acids and Their Physiological Roles in the Periphery and Endocrine Glands [jstage.jst.go.jp]
- 2. d‐amino acids: new functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Amino acids in the brain: d-serine in neurotransmission and neurodegeneration [agris.fao.org]
- 5. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]
- 6. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of steroidogenic acute regulatory protein (StAR) gene expression by D-aspartate in rat Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steroidogenic Acute Regulatory Protein Expression in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GnRH pulse generator frequency is modulated by kisspeptin and GABA-glutamate interactions in the posterodorsal medial amygdala in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Alanine in the Islets of Langerhans of Rat Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Free d-Amino Acids in Salivary Gland in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 21. GnRH pulse generator frequency is modulated by kisspeptin and GABA‐glutamate interactions in the posterodorsal medial amygdala in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The GnRH Pulse Generator [aimspress.com]
- 23. endocrine-abstracts.org [endocrine-abstracts.org]
Potential Physiological Roles of D-Diiodotyrosine in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Diiodotyrosine (D-DIT) is a naturally occurring iodinated amino acid primarily recognized for its indispensable role as a precursor in the biosynthesis of thyroid hormones. However, emerging evidence and theoretical explorations suggest that its physiological significance may extend beyond the confines of the thyroid gland. This technical guide provides a comprehensive overview of the established and potential physiological roles of D-DIT in mammals. It delves into its biosynthesis, metabolism, and its well-documented function in thyroid hormone synthesis. Furthermore, this guide explores putative extra-thyroidal activities, including its potential involvement in the central nervous system and the immune system, and its interaction with oxidative stress pathways. Detailed experimental protocols, quantitative data, and conceptual diagrams of relevant pathways are presented to facilitate further research and drug development efforts in this evolving area.
Introduction
D-Diiodotyrosine (D-DIT) is an iodinated derivative of the amino acid tyrosine, formed by the addition of two iodine atoms to the phenol ring of a tyrosine residue.[1][2] For decades, the physiological importance of D-DIT has been almost exclusively attributed to its function as an intermediate in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[3][4] This process is fundamental for regulating metabolism, growth, and development in mammals.[3]
While its role in thyroid physiology is well-established, the potential for D-DIT to exert direct biological effects in other tissues remains an intriguing and underexplored area of research. The presence of deiodinase enzymes, which are responsible for metabolizing iodotyrosines, in various extra-thyroidal tissues such as the brain, liver, and kidneys, hints at the possibility of localized D-DIT metabolism and function.[1] This guide aims to consolidate the current understanding of D-DIT's physiological roles, both established and potential, and to provide the necessary technical information to stimulate further investigation into its broader biological significance.
Biosynthesis and Metabolism of D-Diiodotyrosine
The synthesis of D-DIT is intrinsically linked to the process of thyroid hormone production within the thyroid follicles.[3]
Biosynthesis
The biosynthesis of D-DIT occurs on the thyroglobulin (Tg) protein scaffold within the colloid of the thyroid follicle and involves the following key steps:
-
Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells by the sodium-iodide symporter (NIS).
-
Iodide Efflux: Iodide then moves to the apical membrane and is transported into the follicular lumen by the pendrin transporter.
-
Iodide Oxidation: At the apical-colloid interface, thyroid peroxidase (TPO), a heme-containing enzyme, oxidizes iodide to a reactive iodine species.[5]
-
Iodination of Tyrosine Residues: The reactive iodine then iodinates tyrosine residues on the thyroglobulin molecule, forming monoiodotyrosine (MIT) and subsequently diiodotyrosine (DIT).[3]
Metabolism
Free D-DIT can be released into the cytoplasm of thyrocytes during the proteolysis of thyroglobulin for thyroid hormone secretion. The primary metabolic fate of intracellular D-DIT is deiodination, a crucial process for iodide recycling.
-
Deiodination: The enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1), efficiently removes iodine from D-DIT, releasing iodide that can be reutilized for thyroid hormone synthesis.[6] This iodide salvage mechanism is vital for maintaining iodine homeostasis, especially in conditions of limited iodine availability.[6]
A minor pathway for D-DIT metabolism involves its potential release into circulation. Studies have shown that circulating D-DIT predominantly originates from the thyroid gland, with peripheral formation from T4 degradation being a minor pathway in humans.[7][8]
Established Physiological Role: Precursor to Thyroid Hormones
The most well-characterized physiological role of D-DIT is its function as a direct precursor to the thyroid hormones T4 and T3.[2]
Coupling Reaction
Within the thyroglobulin molecule, thyroid peroxidase (TPO) catalyzes the coupling of iodotyrosine residues:
-
Formation of Thyroxine (T4): Two molecules of DIT are coupled to form T4.
-
Formation of Triiodothyronine (T3): One molecule of DIT is coupled with one molecule of MIT to form T3.[2]
Following the coupling reaction, the newly synthesized thyroid hormones remain part of the thyroglobulin protein until they are released into the bloodstream.
Regulation of Thyroid Peroxidase
Free D-DIT has been shown to exert a dual regulatory effect on the activity of thyroid peroxidase (TPO). At very low concentrations (around 0.05 µM), free D-DIT can stimulate thyroid hormone synthesis, suggesting it may act as a regulatory ligand for TPO.[9] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin, indicating an interaction with the substrate-binding site(s) of the enzyme.[9]
Potential Extra-Thyroidal Physiological Roles
While direct evidence is still emerging, several lines of inquiry suggest that D-DIT may have physiological roles beyond the thyroid gland.
Central Nervous System
The brain is a key target for thyroid hormones, which are essential for its development and function.[10][11] The presence of deiodinases in the central nervous system (CNS) that can metabolize iodotyrosines suggests the potential for local D-DIT activity.[12]
-
Neuroinflammation: Microglia, the resident immune cells of the CNS, play a critical role in brain inflammation.[13] Chronic microglial activation can lead to the release of cytotoxic molecules and contribute to neurodegenerative diseases.[5][13] While not directly demonstrated for D-DIT, the activation of microglia can be influenced by various factors, and exploring the effect of D-DIT on microglial activation and cytokine production could be a promising research avenue.[14][15][16]
-
Oxidative Stress: Oxidative stress is implicated in the pathogenesis of several neurodegenerative disorders.[17] The structural similarity of D-DIT to tyrosine, a target for oxidative modifications, suggests that D-DIT could potentially interact with pathways involved in oxidative stress in the brain.
Immune System
The interplay between the endocrine and immune systems is increasingly recognized. While research has primarily focused on the effects of T3 and T4 on immune cells, the potential role of their precursors, including D-DIT, is an area of growing interest. Further investigation is needed to determine if D-DIT can directly modulate immune cell function, such as cytokine production or phagocytosis.
Potential Receptor Interactions
Recent in silico studies using inverse virtual screening and molecular dynamics have explored the potential for dityrosine, a structurally related molecule to D-DIT, to bind to a variety of protein targets. These computational analyses identified several nuclear receptors, including the thyroid hormone receptor beta-1 (TRβ1), as potential high-affinity binding partners for trans-dityrosine.[18] While experimental validation is required, these findings open up the possibility that D-DIT itself may interact with receptors beyond TPO, potentially mediating direct biological effects.
Quantitative Data
The following tables summarize available quantitative data regarding D-Diiodotyrosine in mammals.
Table 1: Serum D-Diiodotyrosine Concentrations in Humans
| Population | Mean Serum DIT Concentration (pmol/liter) | Mean Serum DIT Concentration (ng/100 ml) | Reference |
| Normal Subjects (n=41) | 161 ± 133 | 7.0 | [7] |
| Pregnant Women (n=46) | 64 ± 30 | [7] | |
| Newborn Infants (cord serum, n=48) | 241 ± 83 | [7] | |
| Hyperthyroid Patients (n=22) | 542 ± 494 | [7] | |
| Hypothyroid Patients (n=15) | 101 ± 71 | [7] | |
| Healthy Young Adults (n=35) | 156 | [19] | |
| Untreated Hyperthyroid Patients (n=11) | 158 | [19] | |
| Untreated Primary Hypothyroid Patients (n=15) | 84 | [19] |
Table 2: Pharmacokinetic Parameters of D-Diiodotyrosine in Humans
| Parameter | Value | Reference |
| Metabolic Clearance Rate (MCR) | 103 - 133 liters/day | [7] |
| Extrathyroidal Turnover Rate | 19 nmol/day (8.2 µ g/day ) | [7] |
Table 3: Serum D-Diiodotyrosine Concentrations in Laboratory Animals
| Animal Species | Mean Serum DIT Concentration (ng/100 ml) | Reference |
| Mice | 17 | [20] |
| Dogs | 428 | [20] |
Experimental Protocols
This section provides an overview of methodologies relevant to the study of D-Diiodotyrosine.
In Vivo Administration of D-Diiodotyrosine (Example for Rodent Models)
-
Compound Preparation: D-Diiodotyrosine can be dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS). The pH may need to be adjusted to ensure solubility.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic administration. Doses will vary depending on the specific research question.
-
Oral Gavage: Allows for direct administration to the gastrointestinal tract.
-
Subcutaneous (SC) Injection: Provides a slower release profile compared to IP injection.
-
-
Dosage: The optimal dosage of D-DIT needs to be determined empirically for each experimental model and research question.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Quantification of D-Diiodotyrosine in Biological Samples
-
Sample Collection and Preparation:
-
Blood/Serum/Plasma: Blood should be collected via appropriate methods (e.g., cardiac puncture, tail vein). Serum or plasma is then separated by centrifugation.
-
Tissues (e.g., Brain, Liver, Kidney): Tissues should be rapidly excised, weighed, and snap-frozen in liquid nitrogen to prevent degradation. Homogenization is typically performed in a suitable buffer, followed by protein precipitation and extraction of the analyte.
-
-
Analytical Methods:
-
Radioimmunoassay (RIA): A highly sensitive method that has been used for the quantification of D-DIT in serum.[7][19] This technique involves the use of a specific antibody against D-DIT and a radiolabeled tracer. Immunoextraction may be necessary to eliminate cross-reactivity from other iodinated compounds.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and specific technique for the quantification of small molecules. LC-MS methods can be developed to simultaneously measure D-DIT and other iodotyrosines and thyroid hormones in biological matrices.[6]
-
Synthesis and Purification of D-Diiodotyrosine for Experimental Use
For research purposes, D-Diiodotyrosine can be synthesized in the laboratory. One common method involves the iodination of L-tyrosine.
-
Synthesis: The synthesis can involve the coupling of radiolabeled diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid.[21]
-
Purification: Purification of the synthesized D-DIT is crucial to remove unreacted starting materials and byproducts. This can be achieved using techniques such as ion-exchange chromatography.[21][22][23][24] The purity of the final product should be confirmed by analytical methods like radiochromatography.[21]
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Biosynthesis of Thyroid Hormones, including D-Diiodotyrosine.
Caption: Metabolism and Iodide Recycling of D-Diiodotyrosine.
Experimental Workflows
Caption: General Workflow for D-Diiodotyrosine Quantification.
Conclusion and Future Directions
D-Diiodotyrosine's role as a cornerstone in thyroid hormone synthesis is unequivocally established. However, the exploration of its potential extra-thyroidal physiological functions is still in its infancy. The presence of D-DIT and its metabolizing enzymes in tissues beyond the thyroid gland warrants a deeper investigation into its direct biological activities.
Future research should focus on several key areas:
-
Elucidating Extra-Thyroidal Functions: Investigating the direct effects of D-DIT on neuronal cells, immune cells, and other cell types to determine if it has signaling roles independent of its conversion to T3 and T4.
-
Identifying Novel Receptors: Experimental validation of the predicted interactions between D-DIT and nuclear receptors or other protein targets is crucial.
-
Developing Advanced Analytical Methods: Refining and standardizing sensitive and specific methods for the quantification of D-DIT in various tissues will be essential for understanding its tissue-specific distribution and metabolism.
-
In Vivo Studies: Utilizing animal models, including genetic knockout models for enzymes like IYD, will be instrumental in dissecting the physiological consequences of altered D-DIT levels.
A more comprehensive understanding of the physiological roles of D-Diiodotyrosine could unveil novel regulatory pathways and potentially lead to the development of new therapeutic strategies for a range of diseases. This guide serves as a foundational resource to encourage and support these future endeavors.
References
- 1. Tissue distribution and regulation of 5'-deiodinase processes in lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 3. Thyroid - Wikipedia [en.wikipedia.org]
- 4. Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Impaired peroxisomal beta-oxidation in microglia triggers oxidative stress and impacts neurons and oligodendrocytes [frontiersin.org]
- 6. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of Type 2 Iodothyronine Deiodinase in Hypothyroid Rat Brain Indicates an Important Role of Thyroid Hormone in the Development of Specific Primary Sensory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodothyronine levels in the human developing brain: major regulatory roles of iodothyronine deiodinases in different areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microglial activation and its implications in the brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amyloid Fibrils Activate Tyrosine Kinase-Dependent Signaling and Superoxide Production in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mass spectrometric quantification of 3-nitrotyrosine, ortho-tyrosine, and o,o'-dityrosine in brain tissue of 1-methyl-4-phenyl-1,2,3, 6-tetrahydropyridine-treated mice, a model of oxidative stress in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Enigmatic Presence of D-Diiodotyrosine in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the L-enantiomer of diiodotyrosine (L-DIT) is a well-established intermediate in the biosynthesis of thyroid hormones, the natural occurrence and physiological role of its D-enantiomer, D-Diiodotyrosine (D-DIT), remain largely unexplored. This technical guide delves into the current understanding of D-DIT in biological systems. Although direct evidence for the endogenous presence of D-DIT is currently lacking in the scientific literature, the established existence of other D-amino acids in endocrine tissues suggests the potential for its formation and physiological relevance. This document summarizes the known metabolic pathways of L-DIT, explores the hypothetical metabolism of D-DIT, provides quantitative data for circulating L-DIT, and details the experimental protocols required for the stereospecific analysis of diiodotyrosine enantiomers. This guide aims to provide a comprehensive resource for researchers investigating the intriguing possibility of a functional role for D-DIT in biology and medicine.
Introduction: The Unexplored Chirality of Diiodotyrosine
Diiodotyrosine (DIT) is a critical precursor in the synthesis of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). The biosynthesis of these hormones, which regulate metabolism, growth, and development, has been extensively studied, with L-tyrosine being the foundational amino acid. Consequently, the diiodinated intermediate has been presumed to exist exclusively as L-Diiodotyrosine (L-DIT).
However, the last few decades have seen a paradigm shift in our understanding of amino acid stereochemistry in higher organisms. The discovery of functional D-amino acids in the nervous and endocrine systems of mammals has opened up new avenues of research.[1][2][3][4][5] D-serine, D-aspartate, and D-alanine have been identified in various endocrine glands, including the pituitary, pineal, and adrenal glands, where they are involved in hormone secretion and regulation.[5] Given that the thyroid gland is a highly active site of amino acid metabolism, the potential for the existence and functional role of D-DIT warrants investigation.
This guide provides a technical overview of the current knowledge surrounding diiodotyrosine, with a specific focus on the potential for the natural occurrence of its D-enantiomer.
Biosynthesis and Metabolism of Diiodotyrosine
The Canonical Pathway: L-Diiodotyrosine in Thyroid Hormone Synthesis
The synthesis of L-DIT is a key step in the production of thyroid hormones and occurs within the follicular lumen of the thyroid gland.[6][7] The process is initiated by the oxidation of iodide, which is then attached to the tyrosine residues of the thyroglobulin protein by the enzyme thyroid peroxidase.[7] This results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6] Subsequently, two molecules of L-DIT couple to form T4, or one molecule of L-DIT combines with one molecule of L-MIT to form T3.[8]
Hypothetical Metabolism of D-Diiodotyrosine
While the metabolic fate of D-DIT in biological systems has not been elucidated, the well-characterized metabolism of other D-amino acids provides a plausible hypothetical pathway. D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[9] It is conceivable that D-DIT, if present, could serve as a substrate for DAAO, leading to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid. This α-keto acid could then be further metabolized.
Quantitative Data on Diiodotyrosine
To date, quantitative in vivo data for D-Diiodotyrosine is not available in the scientific literature. The following tables summarize the reported concentrations of circulating L-Diiodotyrosine in various physiological and pathological states in humans and rats. These values were determined by radioimmunoassay (RIA).
| Human Subject Group | Mean Serum L-DIT Concentration (pmol/liter ± SD) | Mean Serum L-DIT Concentration (ng/100 ml ± SD) | Reference |
| Normal Adults (n=41) | 161 ± 133 | 7.0 ± 5.8 | [2] |
| Pregnant Women (n=46) | 64 ± 30 | 2.8 ± 1.3 | [2] |
| Newborn Infants (cord serum, n=48) | 241 ± 83 | 10.5 ± 3.6 | [2] |
| Hyperthyroid Patients (n=22) | 542 ± 494 | 23.6 ± 21.5 | [2] |
| Hypothyroid Patients (n=15) | 101 ± 71 | 4.4 ± 3.1 | [2] |
| Animal Model | Mean Serum L-DIT Concentration (nmol/liter ± SD) | Experimental Condition | Reference |
| Thyroidectomized Rats (n=8) | 0.243 ± 0.130 | 24h after last T4 administration | [1] |
| Thyroidectomized Rats (n=8) | 0.150 ± 0.070 | 48h after last T4 administration | [1] |
Experimental Protocols
The definitive identification and quantification of D-DIT in biological samples require analytical methods capable of resolving enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for this purpose.
Chiral HPLC for the Separation of Diiodotyrosine Enantiomers
Objective: To separate and quantify D- and L-Diiodotyrosine in a biological sample.
Principle: This method utilizes a chiral stationary phase that interacts differently with the two enantiomers of diiodotyrosine, leading to their separation. Detection is typically achieved using UV absorbance or mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase Column (e.g., a macrocyclic glycopeptide-based column like CHIROBIOTIC™ V)
-
UV-Vis or Mass Spectrometry (MS) detector
Reagents:
-
Methanol (HPLC grade)
-
Ammonium trifluoroacetate (ATFA)
-
D-Diiodotyrosine and L-Diiodotyrosine standards
Procedure:
-
Sample Preparation:
-
Biological samples (e.g., serum, tissue homogenate) should be deproteinized, for example, by precipitation with a solvent like acetonitrile or by ultrafiltration.
-
The supernatant should be collected, dried under vacuum, and reconstituted in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: 100% Methanol with 0.1% Ammonium Trifluoroacetate (ATFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV absorbance at 280 nm or by mass spectrometry in selected ion monitoring (SIM) mode.
-
-
Analysis:
-
Inject prepared sample and standards onto the HPLC system.
-
Identify the peaks for D- and L-DIT based on the retention times of the standards.
-
Quantify the amount of each enantiomer by comparing the peak areas with a standard curve.
-
Conclusion and Future Directions
The natural occurrence of D-Diiodotyrosine in biological systems remains an open and intriguing question. While the established presence of other D-amino acids in endocrine tissues provides a strong rationale for its potential existence, direct evidence is currently lacking. The well-understood pathways of L-DIT biosynthesis and metabolism serve as a valuable framework for hypothesizing the potential roles and metabolic fate of D-DIT.
Future research should focus on the application of sensitive and stereospecific analytical techniques, such as chiral HPLC-MS/MS, to screen for the presence of D-DIT in various biological tissues, particularly the thyroid gland. Should its presence be confirmed, subsequent studies will be necessary to elucidate its physiological function, its potential role in thyroid pathophysiology, and its interactions with enzymes such as D-amino acid oxidase. The exploration of D-DIT could unveil novel aspects of thyroid biology and may have implications for the development of new diagnostic markers and therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Amino Acids, Alanine, and Thyroid Function: A Cross-Sectional, Nuclear Magnetic Resonance (NMR)-Based Approach from ELSA-Brasil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosensors for D-Amino Acids: Detection Methods and Applications [mdpi.com]
- 7. Evaluation of Thyroid Function in Health and Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Stereoisomerism of Diiodotyrosine and its implications
An In-depth Technical Guide on the Stereoisomerism of Diiodotyrosine and its Implications for Researchers, Scientists, and Drug Development Professionals.
Abstract
Diiodotyrosine (DIT), a critical precursor in the biosynthesis of thyroid hormones, exists as two stereoisomers: L-diiodotyrosine (L-DIT) and D-diiodotyrosine (D-DIT). While L-DIT is the naturally occurring and physiologically active form integral to thyroid hormone synthesis, the biological significance of D-DIT is less understood. This technical guide provides a comprehensive overview of the stereoisomerism of diiodotyrosine, delving into the distinct biochemical pathways, enzymatic interactions, and physiological implications of both L-DIT and D-DIT. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling and metabolic pathways to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction to Diiodotyrosine and Stereoisomerism
Diiodotyrosine (DIT) is an iodinated derivative of the amino acid tyrosine and a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4). [5] The synthesis of DIT occurs within the thyroid gland, where iodine atoms are incorporated into tyrosine residues of the thyroglobulin protein.[1] The subsequent coupling of DIT molecules, or of DIT with monoiodotyrosine (MIT), leads to the formation of T4 and T3, respectively.[2]
Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of diiodotyrosine, the chiral center at the alpha-carbon of the alanine side chain gives rise to two enantiomers: L-diiodotyrosine and D-diiodotyrosine. In biological systems, such stereochemical differences can lead to vastly different physiological activities, as enzymes and receptors often exhibit a high degree of stereospecificity.
L-Diiodotyrosine (L-DIT): The Physiological Isomer
L-DIT is the enantiomer synthesized and utilized in the human body for thyroid hormone production. Its formation and subsequent coupling reactions are catalyzed by the enzyme thyroid peroxidase (TPO) within the colloid of the thyroid follicles.[1]
Role in Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process initiated by the uptake of iodide by the thyroid gland. Thyroid peroxidase then catalyzes the iodination of tyrosine residues on the thyroglobulin scaffold to form MIT and DIT.[1] Subsequently, TPO facilitates the coupling of these iodotyrosine residues. The coupling of two L-DIT molecules forms L-thyroxine (T4), while the coupling of one L-MIT and one L-DIT molecule produces L-triiodothyronine (T3).[2]
Metabolism of L-DIT
Uncoupled L-MIT and L-DIT residues are deiodinated by the enzyme iodotyrosine deiodinase (IYD), an NADPH-dependent flavoprotein.[3] This process is crucial for recycling iodide within the thyroid gland, ensuring its efficient reuse for further hormone synthesis.[3] Genetic defects in IYD can lead to impaired iodine recycling and result in hypothyroidism.[4]
D-Diiodotyrosine (D-DIT): The Non-physiological Isomer
D-DIT is not naturally incorporated into thyroglobulin and its role in thyroid physiology is not well-established. However, the potential presence of D-DIT from exogenous sources or through racemization processes necessitates an understanding of its metabolic fate and biological effects.
Metabolism of D-DIT
Unlike L-DIT, D-iodotyrosines are poor substrates for iodotyrosine deiodinase, meaning they are not efficiently deiodinated to recycle iodide.[5] Instead, D-amino acids are primarily metabolized by D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7] In the case of D-DIT, this would lead to the formation of 3,5-diiodo-4-hydroxyphenylpyruvic acid, ammonia, and hydrogen peroxide.
Potential Biological Implications of D-DIT
The implications of D-DIT accumulation are not fully understood. However, based on the known effects of D-amino acids and the products of DAAO activity, several hypotheses can be proposed:
-
Oxidative Stress: The metabolism of D-DIT by DAAO produces hydrogen peroxide, a reactive oxygen species (ROS).[6] Elevated levels of D-DIT could therefore contribute to increased oxidative stress in tissues with high DAAO activity, such as the kidney and liver. Studies on the effects of unspecified DIT administration in rats with iodine excess have shown alterations in oxidative stress markers.[8][9]
-
Competition with L-DIT: Although direct evidence is limited, it is plausible that D-DIT could compete with L-DIT for binding to enzymes and transport proteins, potentially interfering with normal thyroid hormone synthesis. Free diiodotyrosine (isomer not specified) has been shown to competitively inhibit thyroid peroxidase at high concentrations.[10]
-
Neuromodulation: D-amino acids, such as D-serine, are known to act as neuromodulators. While there is no direct evidence for a similar role for D-DIT, its presence in the central nervous system could have unforeseen effects.
Quantitative Data
The following tables summarize the available quantitative data regarding the interactions and effects of diiodotyrosine. It is important to note that much of the existing literature does not specify the stereoisomer of DIT used, and data specifically for D-DIT is scarce.
Table 1: Enzyme Inhibition by Diiodotyrosine
| Enzyme | Ligand | Inhibition Type | IC₅₀ / Kᵢ | Source(s) |
| Thyroid Peroxidase | Free Diiodotyrosine* | Competitive | > 5 µM (Kᵢ) | [10] |
*Stereoisomer not specified.
Table 2: Effects of Diiodotyrosine Administration in Iodine-Excess Wistar Rats
| Parameter | Group | Result | Source(s) |
| Free Triiodothyronine (FT3) | Low-Dose DIT | Decreased compared to hyperthyroid model | [8] |
| Free Thyroxine (FT4) | Low-Dose DIT | Decreased compared to hyperthyroid model | [8] |
| Glutathione Peroxidase Activity | Low-Dose DIT | Markedly increased | [8] |
| Malondialdehyde (MDA) Levels | Medium-Dose DIT | Significantly decreased | [8] |
Experimental Protocols
Chiral Separation of Diiodotyrosine Isomers by HPLC
This protocol provides a general framework for the separation of L-DIT and D-DIT using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Objective: To resolve and quantify the enantiomers of diiodotyrosine.
Materials:
-
HPLC system with UV or mass spectrometric detection
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or protein-based)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water)
-
Mobile phase additives (e.g., trifluoroacetic acid, formic acid, diethylamine)
-
Diiodotyrosine standard (racemic mixture and individual enantiomers if available)
-
Sample containing diiodotyrosine
Procedure:
-
Column Selection: Choose a CSP known to be effective for the separation of amino acid enantiomers. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of organic solvents and additives. A common starting point for normal-phase HPLC is a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape. For reversed-phase HPLC, a mixture of water and acetonitrile or methanol with an acidic modifier is typically used.
-
Method Development:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject a standard solution of racemic diiodotyrosine.
-
Monitor the elution profile at an appropriate wavelength (e.g., ~280 nm for UV detection) or by mass spectrometry.
-
Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the L-DIT and D-DIT peaks.
-
-
Sample Analysis: Once an optimal separation is achieved, inject the prepared sample and quantify the amounts of L-DIT and D-DIT by comparing their peak areas to those of known standards.
-
Data Analysis: Calculate the enantiomeric excess (ee%) if required, using the formula: ee% = [ ([L-DIT] - [D-DIT]) / ([L-DIT] + [D-DIT]) ] * 100.
In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol outlines a method to determine the activity of DAAO with D-diiodotyrosine as a substrate.
Objective: To measure the rate of D-DIT metabolism by DAAO.
Materials:
-
Purified D-amino acid oxidase
-
D-diiodotyrosine solution (substrate)
-
Reaction buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or another suitable H₂O₂ indicator)
-
Spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of D-DIT in a suitable solvent and dilute to various concentrations in the reaction buffer.
-
Prepare a working solution of DAAO in reaction buffer.
-
Prepare a detection cocktail containing HRP and Amplex Red in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of the D-DIT solution at different concentrations to triplicate wells.
-
Add the detection cocktail to all wells.
-
Initiate the reaction by adding the DAAO working solution to each well. Include control wells without the enzyme or without the substrate.
-
-
Measurement:
-
Immediately place the plate in a plate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) or absorbance over time at a constant temperature (e.g., 37°C). The rate of increase in signal is proportional to the rate of hydrogen peroxide production.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
-
Plot V₀ against the substrate concentration ([D-DIT]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.
-
Signaling and Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involving diiodotyrosine stereoisomers.
References
- 1. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The importance of thyroglobulin structure in thyroid peroxidase-catalyzed conversion of diiodotyrosine to thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 6. The Deiodinase Trio and Thyroid Hormone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. themoonlab.org [themoonlab.org]
- 8. Competitive binding assays for measuring the binding affinity of thyroid-disrupting chemicals for integrin αvβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DDO in vitro transcription [protocols.io]
- 10. Kinetics of primary interaction of D-amino acid oxidase with its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical properties of D-Diiodotyrosine compared to L-Diiodotyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties of D-Diiodotyrosine and L-Diiodotyrosine. As enantiomers, these molecules share many identical physical and chemical characteristics, yet their biological activities can differ significantly due to the stereospecific nature of biological systems. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.
Core Physicochemical Properties: A Comparative Analysis
D- and L-Diiodotyrosine are stereoisomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This difference in chirality is the primary determinant of their distinct biological roles. While many of their bulk physicochemical properties are identical, their interaction with plane-polarized light and, crucially, with chiral biological molecules, is distinct.
L-Diiodotyrosine (L-DIT) is a crucial intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2] The enzymes involved in this pathway are stereospecific, meaning they preferentially interact with the L-enantiomer.
Quantitative Data Summary
The following tables summarize the available quantitative physicochemical data for both D- and L-Diiodotyrosine. It is important to note that experimentally determined data for D-Diiodotyrosine is less readily available in the literature compared to its L-enantiomer. Much of the data for the D-isomer is computationally predicted.
| Property | D-Diiodotyrosine | L-Diiodotyrosine |
| Molecular Formula | C₉H₉I₂NO₃ | C₉H₉I₂NO₃ |
| Molecular Weight | 432.98 g/mol [3] | 432.98 g/mol [4] |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[5] | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[4] |
| CAS Number | 16711-71-0[5] | 300-39-0[6] |
| Melting Point | No experimental data available. | 200 °C (decomposes) |
| Solubility in Water | No experimental data available. | 0.617 mg/mL at 25 °C[4] |
| Optical Rotation ([α]D) | Expected to be equal in magnitude but opposite in sign to the L-isomer. No specific experimental value found. | -2.5 deg (c=4, 1N HCl) (This value can vary with conditions) |
| pKa (Carboxyl) | No experimental data available. | ~2.1 |
| pKa (Ammonium) | No experimental data available. | ~9.6 |
| pKa (Phenolic) | No experimental data available. | ~6.5 |
Note: pKa values for L-Diiodotyrosine are approximate and can vary depending on the experimental conditions such as temperature and ionic strength.
Experimental Protocols
The following sections detail the generalized methodologies for determining the key physicochemical properties discussed above.
Determination of Solubility
The solubility of an amino acid can be determined using the equilibrium saturation method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the diiodotyrosine enantiomer is added to a known volume of the solvent (e.g., deionized water, buffer of a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Concentration Measurement: The concentration of the diiodotyrosine in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7]
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered diiodotyrosine enantiomer is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[8]
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.
Determination of pKa
The acid dissociation constants (pKa) of the ionizable groups of an amino acid can be determined by acid-base titration.
Methodology:
-
Solution Preparation: A known concentration of the diiodotyrosine enantiomer is dissolved in deionized water.
-
Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is placed in a burette.[10]
-
Titration: The titrant is added in small increments, and the pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of half-equivalence).[11]
Determination of Optical Rotation
Optical rotation is the defining physicochemical property that distinguishes between enantiomers.
Methodology:
-
Solution Preparation: A solution of the diiodotyrosine enantiomer of a known concentration is prepared in a suitable solvent.[12]
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).[13]
-
Measurement: The prepared solution is placed in a sample cell of a known path length, and the angle of rotation of plane-polarized light is measured by the polarimeter.[14]
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[15] [α] = α / (l * c) where: α = observed rotation in degrees l = path length of the sample cell in decimeters (dm) c = concentration of the solution in g/mL
Signaling Pathway: Thyroid Hormone Synthesis
L-Diiodotyrosine is a critical component in the synthesis of thyroid hormones within the thyroid gland. The process is a multi-step pathway occurring in the thyroid follicles.[1][3] The stereospecificity of the enzymes involved dictates that only L-Diiodotyrosine is utilized in this pathway.
Conclusion
This guide highlights the fundamental physicochemical properties of D- and L-Diiodotyrosine. While their bulk properties are largely identical due to their enantiomeric relationship, their biological functions are distinct, primarily governed by the stereospecificity of enzymatic pathways such as thyroid hormone synthesis. The provided experimental protocols offer a framework for the determination of these properties, which is essential for research, drug development, and quality control in the pharmaceutical and biochemical sciences. Further experimental investigation into the properties of D-Diiodotyrosine is warranted to provide a more complete comparative dataset.
References
- 1. prepladder.com [prepladder.com]
- 2. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 3. cusabio.com [cusabio.com]
- 4. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 12. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific rotation - Wikipedia [en.wikipedia.org]
D-Diiodotyrosine as a potential biomarker in metabolic disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Metabolic disorders, including metabolic syndrome, insulin resistance, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a key intermediate in the synthesis of thyroid hormones. While its role within the thyroid gland is well-established, emerging evidence suggests that circulating levels of DIT may serve as a valuable biomarker in the context of certain metabolic disturbances. This technical guide provides a comprehensive overview of D-diiodotyrosine, its metabolic significance, and its potential as a biomarker in metabolic disorders, with a focus on inborn errors of thyroid metabolism. It is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and biomarker discovery.
Introduction to D-Diiodotyrosine (DIT)
D-Diiodotyrosine is a non-proteinogenic amino acid formed through the iodination of monoiodotyrosine (MIT) within the thyroid gland. This process is a critical step in the biosynthesis of the thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are master regulators of metabolism.[1][2] The formation of DIT is catalyzed by the enzyme thyroid peroxidase. Subsequently, two molecules of DIT couple to form T4, while one molecule of DIT and one molecule of MIT combine to form T3.
Under normal physiological conditions, the majority of DIT and MIT generated during thyroid hormone synthesis is deiodinated by the enzyme iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1).[1][3][4] This enzymatic activity allows for the recycling of iodide, a crucial and often limited micronutrient, for subsequent rounds of hormone synthesis. Consequently, circulating levels of free DIT in healthy individuals are typically very low.
DIT as an Established Biomarker in Iodotyrosine Deiodinase (DEHAL1) Deficiency
The most definitive role for DIT as a biomarker is in the context of iodotyrosine deiodinase (DEHAL1) deficiency, a rare autosomal recessive inborn error of metabolism.[3][5] A defect in the IYD gene leads to a non-functional or partially functional deiodinase enzyme. This impairment disrupts the intracellular recycling of iodide within the thyroid gland, leading to the leakage of DIT and MIT into the circulation and their subsequent excretion in urine.[4][5]
The clinical presentation of DEHAL1 deficiency is variable and can range from euthyroid goiter to severe hypothyroidism with goiter and, in some cases, intellectual disability if not diagnosed and treated early.[3][5] The hallmark biochemical feature of this disorder is a significant elevation of DIT and MIT in both serum and urine.[3][5] Therefore, the quantitative analysis of DIT is a key diagnostic tool for this specific metabolic disorder.
Data Presentation: DIT Levels in Health and Disease
The following tables summarize the available quantitative data on D-diiodotyrosine levels in different physiological and pathological states.
Table 1: Serum D-Diiodotyrosine Concentrations
| Population | Mean Concentration (ng/100 mL) | Notes | Reference |
| Healthy Adults (n=92) | 101 | Measured by radioimmunoassay (RIA). Levels were found to decrease with age. | [6] |
| Athyrotic Subjects | 52 | Subjects without a thyroid gland, indicating a significant thyroidal origin of circulating DIT. | [6] |
| Hyperthyroid Subjects | 149 | Levels were slightly, but not significantly, higher than controls. | [6] |
| Patients with Destructive Thyroiditis | Significantly higher than Graves' disease | Serum DIT levels ≥359.9 pg/mL showed 100.0% sensitivity and 95.5% specificity for differentiating destructive thyroiditis from Graves' disease. (Note: pg/mL can be converted to ng/100mL for comparison) | [7][8] |
| Patients with Graves' Disease | Lower than destructive thyroiditis | - | [7][8] |
| Healthy Individuals (Male, n=132) | <13 ng/100mL (<0.13 ng/dL) | Measured by LC-MS/MS. The reference interval was determined as the 2.5th to 97.5th percentile. | [9] |
| Healthy Individuals (Female, n=121) | <13 ng/100mL (<0.13 ng/dL) | Measured by LC-MS/MS. | [9] |
Table 2: Urinary D-Diiodotyrosine Excretion
| Population | Mean Excretion | Notes | Reference |
| Healthy Individuals (n=32) | 1.23 ± 0.43 nmol/24 h (533 ng/24 h) | Measured by RIA after immunoprecipitation. Represents approximately 5% of the daily extrathyroidal DIT turnover. | [10] |
| Patients with Defective Thyroidal Iodine Metabolism | 1.2–17.7 nmol/mmol creatinine (Extremely elevated) | Demonstrates the significant urinary loss of DIT in individuals with impaired iodide recycling. | [10] |
| Normal Subjects (without thyroid disease, n=57) | Undetectable or very low levels | Used as a control group for comparison with patients having dehalogenase deficiency. | [4] |
| Subjects with DEHAL1 Deficiency | Elevated | A hallmark of the disease, detected by HPLC-tandem mass spectrometry. | [4] |
Potential Role of DIT in Broader Metabolic Disorders
While the link between elevated DIT and DEHAL1 deficiency is clear, its utility as a biomarker for more common metabolic disorders like metabolic syndrome, insulin resistance, and NAFLD is an area of ongoing investigation with limited direct evidence to date. The rationale for exploring DIT in these conditions stems from the well-established interplay between thyroid hormones and overall metabolic homeostasis.
Insulin Resistance and Type 2 Diabetes: Thyroid hormones influence glucose metabolism, and both hyper- and hypothyroidism can be associated with altered insulin sensitivity.[11] Studies have shown a positive association between circulating free T3 concentrations and β-cell function in euthyroid patients with obesity and type 2 diabetes.[12] While some research has explored the association between urinary iodine excretion and insulin resistance, direct measurement of DIT in large cohorts of patients with insulin resistance or type 2 diabetes is lacking.[8][13]
Obesity and Dyslipidemia: Thyroid hormones are key regulators of energy expenditure and lipid metabolism.[14] Alterations in thyroid function are often observed in obese individuals.[15] The expression of deiodinases, the enzymes that activate and inactivate thyroid hormones, is altered in the adipose tissue of obese individuals.[14] However, the specific role and circulating levels of DIT in obesity and dyslipidemia have not been extensively studied.
Non-Alcoholic Fatty Liver Disease (NAFLD): The liver is a major target organ for thyroid hormones, which regulate hepatic lipid metabolism. Hypothyroidism is considered a risk factor for NAFLD. While the therapeutic potential of thyroid hormone analogues in NAFLD is being explored, the value of DIT as a biomarker for the presence or progression of NAFLD remains to be determined.
Signaling Pathways and Experimental Workflows
Thyroid Hormone Synthesis Pathway
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. The following diagram illustrates the key steps, including the formation and fate of D-diiodotyrosine.
Caption: Thyroid hormone synthesis pathway highlighting the formation and recycling of DIT.
Experimental Workflow for DIT Biomarker Discovery
The identification and validation of DIT as a potential biomarker for metabolic disorders would typically follow a phased approach, as outlined in the diagram below.
Caption: Phased experimental workflow for biomarker discovery and validation.
Experimental Protocols
Quantification of D-Diiodotyrosine in Human Serum/Plasma by LC-MS/MS
This protocol is a representative method based on published procedures for the analysis of thyroid hormones and their metabolites.[2]
5.1.1. Sample Preparation (Protein Precipitation)
-
To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard solution (e.g., ¹³C₆-labeled DIT).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
The sample can be concentrated by evaporation under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.
5.1.2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm) is suitable.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Acetic Acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. For example, 25% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
5.1.3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for DIT and its internal standard need to be optimized on the specific mass spectrometer used. A plausible transition for DIT (precursor ion m/z 433.9) would involve fragmentation to a characteristic product ion.
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized to achieve maximum sensitivity and specificity for DIT.
Quantification of D-Diiodotyrosine in Urine by LC-MS/MS
This protocol is adapted from methods for analyzing iodotyrosines in urine.[4]
5.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Centrifuge the urine sample to remove any particulate matter.
-
To a defined volume of urine, add an internal standard (e.g., ¹³C₆-labeled DIT).
-
Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the DIT from the cartridge with an appropriate solvent (e.g., methanol with a small percentage of acid or base).
-
Evaporate the eluate to dryness and reconstitute in the LC mobile phase.
5.2.2. LC-MS/MS Analysis
The LC-MS/MS parameters would be similar to those described for serum/plasma analysis, with potential modifications to the chromatographic gradient to account for the different sample matrix.
Conclusion and Future Directions
D-Diiodotyrosine is a well-established and diagnostically significant biomarker for the inborn error of metabolism, iodotyrosine deiodinase (DEHAL1) deficiency, where its elevated levels in serum and urine are a hallmark of the disease. The methodologies for its quantification, primarily LC-MS/MS, are robust and sensitive.
The potential for DIT to serve as a biomarker in broader metabolic disorders such as metabolic syndrome, insulin resistance, and NAFLD is an intriguing but currently underexplored area. Given the intricate relationship between thyroid function and metabolic health, it is plausible that subtle alterations in thyroid hormone precursor metabolism could reflect or contribute to systemic metabolic dysregulation.
Future research should focus on:
-
Large-scale cohort studies: Quantifying DIT levels in well-characterized patient populations with metabolic syndrome, insulin resistance, and NAFLD compared to healthy controls.
-
Mechanistic studies: Investigating the extra-thyroidal effects of DIT and whether it has any direct signaling roles in metabolic tissues such as adipose tissue, liver, and skeletal muscle.
-
Correlation with disease severity: Assessing whether DIT levels correlate with the severity or progression of metabolic diseases.
The development of DIT as a widely applicable biomarker for common metabolic disorders will require substantial further research to establish its clinical utility, including its sensitivity, specificity, and predictive value. However, the existing knowledge base and analytical tools provide a strong foundation for these future investigations.
References
- 1. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Towards the pre-clinical diagnosis of hypothyroidism caused by iodotyrosine deiodinase (DEHAL1) defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. luigigreco.info [luigigreco.info]
- 6. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Mass Spectrometry-Based Panel of Nine Thyroid Hormone Metabolites in Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating free triiodothyronine concentration is positively associated with β-cell function in euthyroid patients with obesity and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating free triiodothyronine concentration is positively associated with β-cell function in euthyroid patients with obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Relationship of thyroid function with obesity and type 2 diabetes in euthyroid Tunisian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A combined LC-MS/MS and LC-MS3 multi-method for the quantification of iodothyronines in human blood serum | Semantic Scholar [semanticscholar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The Endogenous Presence of D-Diiodotyrosine: A Technical Guide for Researchers
An In-depth Examination of the Detection, Quantification, and Physiological Significance of D-Diiodotyrosine
Introduction
D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, has long been recognized as a critical intermediate in the biosynthesis of thyroid hormones.[1][2] Formed within the thyroid gland, DIT, along with its precursor monoiodotyrosine (MIT), serves as a fundamental building block for the production of thyroxine (T4) and triiodothyronine (T3).[3] While its role as a precursor is well-established, emerging evidence suggests that free DIT may also possess regulatory functions, particularly in modulating the activity of thyroid peroxidase, a key enzyme in thyroid hormonogenesis.[4][5] This technical guide provides a comprehensive overview of the endogenous presence of D-Diiodotyrosine, detailing its physiological roles, methods for its detection and quantification, and its involvement in metabolic pathways. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, thyroid research, and related fields.
Physiological Role and Metabolic Pathways
The primary and most well-understood role of DIT is as a direct precursor to thyroid hormones. The synthesis of T3 and T4 occurs on the thyroglobulin protein scaffold within the colloid of thyroid follicles.[2] The process is initiated by the oxidation of iodide and its subsequent incorporation onto tyrosine residues of thyroglobulin, a reaction catalyzed by thyroid peroxidase (TPO).[6] This results in the formation of MIT and DIT residues. The coupling of these iodotyrosine molecules, also catalyzed by TPO, leads to the formation of T3 (from one molecule of MIT and one of DIT) and T4 (from two molecules of DIT).[3]
Beyond its precursor role, free DIT has been shown to exert a modulatory effect on thyroid peroxidase. At low concentrations (around 0.05 µM), free DIT can stimulate the synthesis of thyroid hormones, suggesting it may act as a regulatory ligand for TPO.[4] Conversely, at higher concentrations (above 5 µM), it competitively inhibits the iodination of thyroglobulin.[4] This dual regulatory function suggests a complex feedback mechanism within the thyroid gland.
An alternative, albeit minor, pathway for the endogenous formation of DIT is through the ether-link cleavage of thyroxine (T4) in the liver, a process that appears to be mediated by peroxidases.[7]
The breakdown of DIT is primarily facilitated by the enzyme iodotyrosine deiodinase, which removes iodine from DIT, allowing for the recycling of this essential element within the thyroid gland.
Thyroid Hormone Synthesis Pathway
Modulation of Thyroid Peroxidase by D-Diiodotyrosine
Quantitative Data on Endogenous D-Diiodotyrosine
The concentration of DIT in biological fluids is an indicator of thyroid function and metabolism. The following tables summarize quantitative data from various studies.
Table 1: Serum D-Diiodotyrosine Concentrations in Humans
| Population | Mean Concentration (ng/100 mL) | Mean Concentration (pmol/L) | Method | Reference |
| Healthy Adults (n=92) | 101 | - | Radioimmunoassay | [8] |
| Healthy Adults (n=41) | 7.0 (± 13.3) | 161 (± 133) | Radioimmunoassay | [9] |
| Healthy Adults (n=35) | 156 | - | Radioimmunoassay | [10] |
| Pregnant Women (n=46) | - | 64 (± 30) | Radioimmunoassay | [9] |
| Newborn Infants (cord serum, n=48) | - | 241 (± 83) | Radioimmunoassay | [9] |
| Hyperthyroid Patients (n=11) | 158 | - | Radioimmunoassay | [10] |
| Hyperthyroid Patients (n=22) | - | 542 (± 494) | Radioimmunoassay | [9] |
| Primary Hypothyroid Patients (n=15) | 84 | - | Radioimmunoassay | [10] |
| Primary Hypothyroid Patients (n=15) | - | 101 (± 71) | Radioimmunoassay | [9] |
| Athyrotic Patients | 52 | - | Radioimmunoassay | [8] |
Table 2: Urinary D-Diiodotyrosine Excretion in Humans
| Population | Mean Excretion (nmol/24h) | Mean Excretion (nmol/mmol creatinine) | Method | Reference |
| Healthy Individuals (n=32) | 1.23 (± 0.43) | 0.108 (± 0.048) | Radioimmunoassay | [3] |
| Patients with Defective Iodine Metabolism | - | 1.2 - 17.7 | Radioimmunoassay | [3] |
Experimental Protocols for D-Diiodotyrosine Analysis
Accurate quantification of DIT is crucial for research and clinical applications. The two primary methods employed are Radioimmunoassay (RIA) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Radioimmunoassay (RIA) for D-Diiodotyrosine
RIA is a highly sensitive technique that utilizes the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.
Principle: A known quantity of radiolabeled DIT ([¹²⁵I]DIT) is mixed with a specific anti-DIT antibody. When a sample containing unlabeled DIT is introduced, it competes with the [¹²⁵I]DIT for binding to the antibody. The amount of bound [¹²⁵I]DIT is inversely proportional to the concentration of unlabeled DIT in the sample.
General Protocol:
-
Antibody Coating: Wells of a microtiter plate are coated with a specific anti-DIT antibody.
-
Competitive Binding: A standard solution or unknown sample is added to the wells, followed by a fixed amount of [¹²⁵I]DIT. The plate is incubated to allow for competitive binding to the antibody.
-
Separation: The unbound DIT (both labeled and unlabeled) is washed away.
-
Detection: The radioactivity of the bound [¹²⁵I]DIT in each well is measured using a gamma counter.
-
Quantification: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of DIT in the unknown samples is determined by interpolating their radioactivity values on the standard curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high specificity and the ability to measure multiple analytes simultaneously.
Principle: DIT is first separated from other components in the sample by HPLC based on its physicochemical properties. The separated DIT is then introduced into a mass spectrometer, where it is ionized, fragmented, and detected based on its unique mass-to-charge ratio.
General Protocol:
-
Sample Preparation:
-
Serum/Plasma: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then often subjected to solid-phase extraction (SPE) for further purification and concentration.
-
Urine: Samples are typically diluted and may be subjected to SPE to remove interfering substances.[11]
-
Tissue: Tissues are homogenized, and proteins are precipitated. The extract is then purified, often using SPE.
-
-
HPLC Separation:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for DIT are monitored.
-
Experimental Workflow for DIT Analysis by HPLC-MS/MS
Conclusion
D-Diiodotyrosine is a molecule of central importance in thyroid physiology, serving as an indispensable precursor for the synthesis of thyroid hormones. Its endogenous levels are tightly regulated and can serve as a valuable biomarker for assessing thyroid function. Furthermore, the discovery of its modulatory effects on thyroid peroxidase opens up new avenues for research into the intricate control mechanisms of thyroid hormone production. The analytical methods detailed in this guide, particularly HPLC-MS/MS and RIA, provide robust and sensitive tools for the accurate quantification of DIT in various biological matrices. A thorough understanding of the endogenous presence and dynamics of D-Diiodotyrosine is essential for advancing our knowledge of thyroid health and disease and for the development of novel therapeutic strategies.
References
- 1. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 4. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. Thyroid peroxidase - Wikipedia [en.wikipedia.org]
- 7. Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
The Evolutionary Tapestry of D-Amino Acid Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. Their chiral counterparts, D-amino acids, were largely considered anomalies, primarily confined to the cell walls of bacteria. However, a growing body of evidence has shattered this L-centric view, revealing a complex and evolutionarily conserved world of D-amino acid metabolism that plays pivotal roles in physiology, from prokaryotic signaling to mammalian neurotransmission. This technical guide provides an in-depth exploration of the evolutionary conservation of D-amino acid metabolism, offering a comprehensive overview of the key enzymatic players, their distribution across the domains of life, and the functional significance of these "unnatural" amino acids. We delve into the detailed experimental protocols for their study and present quantitative data to facilitate comparative analysis, providing a crucial resource for researchers and drug development professionals seeking to understand and harness the therapeutic potential of these fascinating molecules.
Core Metabolic Pathways and Their Evolutionary Conservation
The metabolism of D-amino acids is primarily governed by two classes of enzymes: those that synthesize them (racemases) and those that degrade them (oxidases and dehydrogenases). The distribution and sophistication of these enzymatic systems vary significantly across the tree of life, reflecting distinct evolutionary pressures and functional adaptations.
Prokaryotic Realm: A Hub of D-Amino Acid Diversity
Bacteria, in particular, exhibit the most extensive and diverse D-amino acid metabolism. This is largely driven by the necessity of D-amino acids, primarily D-alanine and D-glutamate, as essential components of their peptidoglycan cell wall, which provides structural integrity and resistance to osmotic stress.[1] Bacteria possess a wide array of amino acid racemases, enzymes that catalyze the interconversion of L- and D-enantiomers, to produce the required D-amino acids.[2]
Beyond their structural role, D-amino acids in bacteria are emerging as important signaling molecules that regulate processes such as biofilm formation and dispersal.[2] The degradation of D-amino acids in prokaryotes is primarily carried out by D-amino acid dehydrogenases.[3]
Archaeal Domain: An Emerging Frontier
The study of D-amino acid metabolism in archaea is a more recent endeavor. While archaea lack peptidoglycan cell walls, evidence for the presence and metabolism of D-amino acids in this domain is accumulating.[4][5] Studies have identified significant levels of free D-aspartate and D-serine in various archaeal species, including hyperthermophiles.[5][6] The presence of aspartate racemase activity and homologous genes in these organisms suggests an endogenous capacity for D-amino acid synthesis.[6] The functional roles of D-amino acids in archaea are still largely unknown but may be related to adaptation to extreme environments.
Eukaryotic Kingdom: Specialized Roles in Higher Organisms
In contrast to the widespread use of D-amino acids in prokaryotes, eukaryotes have a more restricted and specialized D-amino acid metabolism. The primary enzymes in eukaryotes are D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), which are involved in the degradation of D-amino acids.[7] The synthesis of D-amino acids in eukaryotes is less common, with serine racemase, responsible for the production of D-serine, being a notable exception.[8]
In mammals, D-serine and D-aspartate have been identified as key signaling molecules in the nervous and endocrine systems.[7] D-serine acts as a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity, learning, and memory.[9] D-aspartate is involved in neurogenesis and hormone regulation, particularly in the pituitary gland and testes.[3]
The evolutionary rationale for the prevalence of degradative enzymes in eukaryotes is hypothesized to be a defense mechanism against the ingestion of bacteria and their D-amino acids, as well as a means to tightly regulate the levels of endogenously produced D-amino acid signaling molecules.[10]
Quantitative Data on D-Amino Acid Metabolism
The following tables summarize key quantitative data related to D-amino acid concentrations and the kinetic properties of the primary metabolic enzymes across different life domains. This data is essential for comparative analysis and for understanding the physiological significance of D-amino acid metabolism.
Table 1: Concentrations of Free D-Amino Acids in Various Organisms
| Organism/Tissue | D-Amino Acid | Concentration/Ratio (% of Total Amino Acid) | Reference(s) |
| Pyrobaculum islandicum (Archaea) - Soluble Proteins | D-Serine | 3% | [5] |
| Pyrobaculum islandicum (Archaea) - Soluble Proteins | D-Aspartate | 4% | [5] |
| Pyrobaculum islandicum (Archaea) - Free Amino Acids | D-Serine | 12-13% | [5] |
| Pyrobaculum islandicum (Archaea) - Free Amino Acids | D-Aspartate | 4-7% | [5] |
| Halobacterium salinarium (Archaea) - Free Amino Acids | D-Serine | 12-13% | [5] |
| Halobacterium salinarium (Archaea) - Free Amino Acids | D-Aspartate | 4-7% | [5] |
| Hyperthermophilic Archaea (various strains) | D-Aspartate | 43.0 - 49.1% | [6] |
Table 2: Kinetic Parameters of Key D-Amino Acid Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) or Vmax (µmol/mg/h) | Reference(s) |
| D-Amino Acid Oxidase (DAO) | |||||
| Human | D-Serine | ~1.8 | ~1.5 | [11] | |
| Human | D-Alanine | ~1.4 | ~5.0 | [11] | |
| Pig | D-Alanine | 1.8 | - | [12] | |
| Rhodotorula gracilis (Yeast) | D-Alanine | 1.8 | - | [12] | |
| D-Aspartate Oxidase (DDO) | |||||
| Human | D-Aspartate | 1.87 | 81.3 | [13][14] | |
| Human | D-Glutamate | 31.5 | 11.3 | [13] | |
| Human | N-methyl D-aspartate | 2.76 | 73.6 | [13] | |
| Porcine | D-Aspartate | Exhibits substrate activation (>0.2 mM) | - | [15] | |
| Serine Racemase (SR) | |||||
| Rat | L-Serine | ~10 | 5 (µmol/mg/h) | [8][16] | |
| Rat | D-Serine | ~60 | 22 (µmol/mg/h) | [8] | |
| Human | L-Serine | - | - | [17] |
Signaling Pathways Involving D-Amino Acids
D-amino acids have been shown to act as potent signaling molecules in eukaryotes, modulating critical physiological processes. The following diagrams illustrate the key signaling pathways involving D-serine and D-aspartate.
Experimental Protocols
Accurate and reliable quantification and characterization of D-amino acids and their metabolic enzymes are crucial for advancing our understanding of their roles in biology. This section provides detailed methodologies for key experiments.
Protocol 1: Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)
This protocol describes the analysis of D- and L-amino acid enantiomers by reversed-phase HPLC following pre-column derivatization.
1. Sample Preparation:
-
Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add 5-10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid).
-
Homogenize the tissue using a mechanical homogenizer on ice.[18][19]
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the free amino acids.
-
-
Cell Culture Supernatant/Lysate:
-
For supernatant, centrifuge the cell culture at 500 x g for 5 minutes to pellet the cells and collect the supernatant.
-
For cell lysate, wash the cell pellet with ice-cold PBS and lyse the cells using a suitable lysis buffer followed by centrifugation to remove cell debris.[20][21]
-
Deproteinize the sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortexing, and centrifuging at 15,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Bacterial Cell Culture:
-
Harvest bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Extract intracellular metabolites using a method such as cold methanol extraction.[20]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
2. Derivatization:
-
To 50 µL of the deproteinized sample, add 50 µL of 0.1 M borate buffer (pH 8.0).
-
Add 100 µL of the derivatizing agent, such as o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) for primary amino acids or a chiral derivatizing agent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA).[22][23][24]
-
Incubate the mixture at the recommended temperature and time for the specific derivatizing agent (e.g., 2 minutes at room temperature for OPA/NAC).
-
Stop the reaction by adding an acid, if required by the protocol.
-
The sample is now ready for HPLC analysis.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[23][24]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.5).
-
Mobile Phase B: Organic solvent (e.g., methanol or acetonitrile).
-
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The gradient should be optimized for the specific amino acids of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).[24]
-
Quantification: Create a standard curve using known concentrations of D- and L-amino acid standards that have undergone the same derivatization procedure. The concentration of amino acids in the samples is determined by comparing their peak areas to the standard curve.
Protocol 2: Chiral Analysis of Amino Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of D- and L-amino acid enantiomers using GC-MS after derivatization.
1. Sample Preparation:
-
Follow the same sample preparation and deproteinization steps as described in Protocol 1.
-
The sample must be completely dried before derivatization. This can be achieved using a vacuum concentrator or by drying under a stream of nitrogen.
2. Derivatization:
-
To the dried sample, add a chiral derivatizing agent. A common choice is an alkyl chloroformate, such as heptafluorobutyl chloroformate (HFBCF), followed by reaction with a chiral alcohol or amine.[4][25][26]
-
The reaction is typically carried out in a non-polar solvent like hexane or isooctane.
-
The specific reaction conditions (temperature, time) will depend on the chosen derivatizing agent.
-
After the reaction, the organic phase containing the derivatized amino acids is collected for GC-MS analysis.
3. GC-MS Analysis:
-
Column: A chiral capillary column is required for the separation of the diastereomers (e.g., Chirasil-L-Val).[4][25]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized amino acids. A typical program might start at 100°C, ramp to 250°C at 5°C/min, and hold for 5 minutes. This needs to be optimized for the specific derivatives.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Quantification: Use a stable isotope-labeled internal standard for each amino acid of interest to correct for variations in derivatization efficiency and injection volume. Create a standard curve by analyzing known concentrations of derivatized D- and L-amino acid standards.
Protocol 3: Enzymatic Assay for D-Aspartate Oxidase (DDO) Activity
This protocol describes a coupled enzymatic assay to determine DDO activity by measuring the production of pyruvate.[27]
1. Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
D-Aspartate Solution: 100 mM in assay buffer.
-
Oxaloacetate Decarboxylase Solution: 10 units/mL in assay buffer.
-
Pyruvate Oxidase Solution: 5 units/mL in assay buffer.
-
Horseradish Peroxidase (HRP) Solution: 20 units/mL in assay buffer.
-
Amplex Red Reagent: 10 mM in DMSO.
-
Enzyme Source: Purified DDO or tissue/cell homogenate.
2. Assay Procedure:
-
Prepare a reaction mixture containing:
-
80 µL Assay Buffer
-
10 µL Oxaloacetate Decarboxylase Solution
-
10 µL Pyruvate Oxidase Solution
-
5 µL HRP Solution
-
5 µL Amplex Red Reagent
-
-
Add 10 µL of the enzyme source to a microplate well.
-
Initiate the reaction by adding 20 µL of the D-Aspartate solution.
-
Immediately measure the increase in fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm in a microplate reader.
-
Record the fluorescence every minute for 15-30 minutes.
-
The rate of increase in fluorescence is proportional to the DDO activity.
3. Calculation of Activity:
-
Create a standard curve using known concentrations of pyruvate.
-
Convert the rate of fluorescence change to the rate of pyruvate production using the standard curve.
-
Calculate the specific activity of DDO (e.g., in µmol/min/mg of protein).
D-Amino Acids in Drug Development
The unique properties of D-amino acids make them attractive for therapeutic applications. Their resistance to degradation by proteases can significantly increase the in vivo half-life of peptide-based drugs. Furthermore, the specific roles of D-amino acids in signaling pathways present opportunities for the development of novel drugs targeting these pathways for the treatment of neurological and endocrine disorders.
Conclusion
The study of D-amino acid metabolism has unveiled a fascinating and functionally significant aspect of biochemistry that is conserved across all domains of life. From their fundamental role in bacterial cell wall structure to their nuanced signaling functions in the mammalian brain, D-amino acids are far from being mere biological curiosities. The continued exploration of their metabolic pathways, evolutionary origins, and physiological roles, aided by the robust experimental methodologies outlined in this guide, will undoubtedly open new avenues for basic research and the development of innovative therapeutics. The evolutionary journey of D-amino acid metabolism serves as a powerful reminder of the chemical diversity and ingenuity of life.
References
- 1. Archaea vs. Bacteria | Biology for Majors II [courses.lumenlearning.com]
- 2. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of D-amino acids in a few archaea and dehydrogenase activities in hyperthermophile Pyrobaculum islandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occurrence of Free d-Amino Acids and Aspartate Racemases in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Evolution and Functional Diversification of Serine Racemase Homologs in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel method of sample homogenization with the use of a microtome-cryostat apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 11. Assays of d-Amino Acid Oxidases | Springer Nature Experiments [experiments.springernature.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. uniprot.org [uniprot.org]
- 14. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Functional and structural characterization of D-aspartate oxidase from porcine kidney: non-Michaelis kinetics due to substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. iris.unito.it [iris.unito.it]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. researchgate.net [researchgate.net]
- 20. membrapure.de [membrapure.de]
- 21. pickeringlabs.com [pickeringlabs.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 26. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enzymatic assay for D-aspartic acid using D-aspartate oxidase and oxaloacetate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Roles of D-Diiodotyrosine Beyond Thyroid Hormone Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – Long considered a mere intermediate in the intricate cascade of thyroid hormone production, D-Diiodotyrosine (D-DIT) is emerging from the shadows, revealing a multifaceted regulatory role within and beyond the thyroid gland. This technical guide delves into the non-canonical functions of D-DIT, providing researchers, scientists, and drug development professionals with a comprehensive overview of its known effects, the experimental frameworks to study them, and the intricate signaling pathways it modulates.
Executive Summary
D-Diiodotyrosine, a di-iodinated derivative of the amino acid tyrosine, is a well-established precursor for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3). However, a growing body of evidence illuminates its independent physiological and pharmacological activities. These include the modulation of thyroid peroxidase activity, regulation of iodide transport, and involvement in oxidative stress responses. This whitepaper consolidates the current understanding of these functions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Dual Modulatory Role of D-Diiodotyrosine on Thyroid Peroxidase
Thyroid peroxidase (TPO) is the cornerstone enzyme in thyroid hormone synthesis, responsible for both the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of iodotyrosines to form T3 and T4. D-DIT exerts a fascinating concentration-dependent dual effect on TPO activity.
2.1 Inhibition at High Concentrations: At concentrations above 5 µM, free D-DIT acts as a competitive inhibitor of TPO-catalyzed thyroglobulin iodination.[1] This suggests that at supraphysiological levels, D-DIT can compete with tyrosine residues on thyroglobulin for the active site of TPO, thereby downregulating thyroid hormone synthesis.
2.2 Stimulation at Low Concentrations: Conversely, at a very low concentration of 0.05 µM, D-DIT has been observed to stimulate the synthesis of thyroid hormones.[1] The relationship between D-DIT concentration and hormone synthesis follows an S-shaped curve, indicating that D-DIT may act as a regulatory ligand for TPO, enhancing the coupling reaction of iodotyrosine residues.[1]
Quantitative Data on TPO Modulation
| Parameter | Concentration | Effect on TPO | Reference |
| Inhibition of Thyroglobulin Iodination | > 5 µM | Competitive Inhibition | [1] |
| Stimulation of Thyroid Hormone Synthesis | 0.05 µM | Allosteric-like Stimulation | [1] |
Regulation of Iodide Transport and Metabolism
The availability of iodide is a rate-limiting step in thyroid hormone production. D-DIT plays a crucial role in a feedback loop that regulates iodide uptake and recycling within the thyroid follicular cells.
3.1 Inhibition of Iodide Uptake: Exogenous D-DIT has been shown to inhibit iodide uptake in porcine thyroid follicles in a dose-dependent manner when co-incubated with thyroid-stimulating hormone (TSH).[2] This inhibition is not direct but rather a result of a series of intracellular events.
3.2 Intracellular Signaling Pathway: The proposed mechanism involves the TSH-dependent active transport of D-DIT into the thyrocyte.[2] Inside the cell, D-DIT is deiodinated by the enzyme iodotyrosine deiodinase (IYD), releasing iodide.[2] This newly released iodide, upon organification by TPO, leads to an inhibition of TSH-mediated cAMP production, a key signaling molecule for iodide transport.[2] This intricate feedback loop is illustrated in the signaling pathway diagram below.
Role in Oxidative Stress
Recent studies in animal models suggest a protective role for D-DIT against oxidative stress, particularly in the context of excess iodine exposure. In Wistar rats with iodine-excess, supplementation with D-DIT, as opposed to potassium iodide (KI), resulted in less damage to thyroid follicular cells.[3] D-DIT administration was associated with a significant increase in the activity of the antioxidant enzyme glutathione peroxidase and a decrease in malondialdehyde levels, a marker of lipid peroxidation.[3]
Quantitative Data on Oxidative Stress Markers
| Treatment Group (in iodine-excess rats) | Change in Glutathione Peroxidase | Change in Malondialdehyde | Reference |
| Low-Dose D-DIT | Marked Increase | - | [3] |
| Medium-Dose D-DIT | - | Significant Decrease | [3] |
D-Diiodotyrosine as a Biomarker
Defects in the iodotyrosine deiodinase (IYD), also known as dehalogenase 1 (DEHAL1), lead to a condition known as iodotyrosine deiodinase deficiency (ITDD), characterized by hypothyroidism and goiter. In individuals with this genetic disorder, the inability to deiodinate and recycle MIT and DIT results in their accumulation and subsequent release into the circulation. Consequently, elevated levels of D-DIT in plasma and urine serve as a reliable biomarker for diagnosing DEHAL1 defects, even in preclinical stages.[4][5][6]
Experimental Protocols
Measurement of Thyroid Peroxidase Activity (Spectrophotometric Assay)
This protocol is adapted from methods used to assess TPO inhibition by various compounds and can be modified to study the effects of D-DIT.
Objective: To measure the peroxidase activity of TPO in the presence of varying concentrations of D-DIT.
Principle: TPO catalyzes the H₂O₂-dependent oxidation of a chromogenic substrate, such as guaiacol, leading to the formation of a colored product that can be quantified spectrophotometrically.
Materials:
-
Purified Thyroid Peroxidase (or thyroid microsomes)
-
Guaiacol
-
Hydrogen Peroxide (H₂O₂)
-
D-Diiodotyrosine (D-DIT)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer capable of reading at 470 nm
Procedure:
-
Prepare a stock solution of D-DIT in a suitable solvent and make serial dilutions in phosphate buffer to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
In a 96-well plate or cuvette, prepare the reaction mixture containing:
-
Phosphate buffer (to final volume)
-
TPO preparation
-
Guaiacol (final concentration, e.g., 33 mM)
-
D-DIT solution (or vehicle control)
-
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding H₂O₂ (final concentration, e.g., 0.27 mM).
-
Immediately measure the change in absorbance at 470 nm over time (e.g., every 30 seconds for 5 minutes).
-
Calculate the initial rate of the reaction (ΔAbs/min).
-
Plot the reaction rate against the D-DIT concentration to determine its inhibitory or stimulatory effects.
Measurement of Iodide Uptake in Cultured Thyrocytes (Radioiodide Assay)
This protocol describes a method to assess the effect of D-DIT on iodide uptake in a thyroid cell line, such as FRTL-5.
Objective: To quantify the uptake of radioactive iodide by thyroid cells in the presence and absence of D-DIT.
Principle: Thyroid cells actively transport iodide via the sodium-iodide symporter (NIS). The uptake of a tracer amount of radioactive iodide (e.g., ¹²⁵I) can be measured to determine the activity of this transporter.
Materials:
-
FRTL-5 thyroid cells (or other suitable thyroid cell line)
-
Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with TSH
-
D-Diiodotyrosine (D-DIT)
-
Na¹²⁵I (carrier-free)
-
Hanks' Balanced Salt Solution (HBSS)
-
Gamma counter
Procedure:
-
Plate FRTL-5 cells in 24-well plates and culture until they reach confluence.
-
Pre-incubate the cells with varying concentrations of D-DIT in the presence of TSH for 24 hours.[2] Include a control group without D-DIT.
-
After the pre-incubation period, wash the cells twice with warm HBSS.
-
Add HBSS containing a known concentration of Na¹²⁵I (e.g., 0.1 µCi/mL) and a non-radioactive iodide carrier to each well.
-
Incubate the cells at 37°C for a specific time (e.g., 30-60 minutes) to allow for iodide uptake.
-
Terminate the uptake by aspirating the medium and rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysates to tubes and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each well to normalize the iodide uptake data (cpm/µg protein).
-
Compare the iodide uptake in D-DIT-treated cells to the control cells to determine the inhibitory effect.
Future Directions and Unexplored Territories
While significant strides have been made in understanding the extrathyroidal roles of D-DIT, several areas warrant further investigation.
7.1 Interaction with Eosinophil Peroxidase: Eosinophil peroxidase (EPO), an enzyme involved in inflammatory responses, is known to catalyze the oxidation of various substrates. Given the structural similarity of D-DIT to other potential substrates, its direct interaction with EPO, either as a substrate or a modulator, remains an intriguing possibility that could link it to inflammatory pathways.
7.2 Neurological Effects: The direct effects of D-DIT on neuronal cells are largely uncharacterized. Given that thyroid hormones are critical for brain development and function, and that deiodinases are active in the central nervous system, investigating whether D-DIT has any direct signaling or metabolic roles in neurons is a promising avenue for future research.
Conclusion
D-Diiodotyrosine is more than a simple building block for thyroid hormones. Its ability to modulate key enzymes, regulate iodide transport, and influence oxidative stress highlights its significance as a bioactive molecule in its own right. The experimental protocols and signaling pathways detailed in this guide provide a foundation for further exploration of D-DIT's functions, potentially paving the way for new diagnostic and therapeutic strategies in thyroid-related and other disorders.
References
- 1. Characterization of the mechanistic linkages between iodothyronine deiodinase inhibition and impaired thyroid-mediated growth and development in Xenopus laevis using iopanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. Effects of 3,5-Diiodotyrosine and Potassium Iodide on Thyroid Function and Oxidative Stress in Iodine-Excess Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutations in the iodotyrosine deiodinase gene and hypothyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Genetics and phenomics of hypothyroidism and goiter due to iodotyrosine deiodinase (DEHAL1) gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Separation of D- and L-Diiodotyrosine by HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chiral separation of D- and L-Diiodotyrosine using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for the separation of amino acid enantiomers, including iodinated tyrosine derivatives, utilizing crown ether-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs).
Introduction
Diiodotyrosine (DIT) is an important intermediate in the biosynthesis of thyroid hormones. The stereochemistry of this and related compounds is of significant interest in pharmaceutical and biological research, as enantiomers can exhibit different physiological activities and pharmacological effects. Consequently, robust and reliable analytical methods for the enantioselective separation and quantification of D- and L-Diiodotyrosine are essential. This application note details two effective HPLC methods for achieving this chiral separation.
Method 1: Chiral Separation using a Crown Ether-Based Stationary Phase
Crown ether-based CSPs are highly effective for the enantiomeric resolution of primary amino acids and other compounds containing primary amine groups. The chiral recognition mechanism is based on the formation of diastereomeric complexes between the protonated primary amine of the analyte and the chiral crown ether cavity.
Experimental Protocol
Column: CROWNPAK® CR-I(+) (5 µm, 4.0 x 150 mm) Mobile Phase: Perchloric acid solution (pH 2.0) / Methanol (85:15, v/v) Flow Rate: 0.8 mL/min Temperature: 25°C Detection: UV at 230 nm Injection Volume: 10 µL Sample Preparation: Dissolve DL-Diiodotyrosine in a small amount of mobile phase to a concentration of 1 mg/mL.
Data Presentation
| Parameter | Value | Reference |
| Chiral Stationary Phase | Crown Ether (CROWNPAK® CR-I(+)) | [1] |
| Resolution (Rs) for Diiodo-D-tyrosine | 2.39 | [1] |
| Selectivity (α) for Diiodo-D-tyrosine | 1.14 | [1] |
Method 2: Chiral Separation using a Macrocyclic Glycopeptide-Based Stationary Phase
Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are versatile and can separate a wide range of chiral molecules, including underivatized amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation.
Experimental Protocol
Column: Chirobiotic™ T (5 µm, 4.6 x 250 mm) Mobile Phase (Polar Ionic Mode): Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) Flow Rate: 1.0 mL/min Temperature: 25°C Detection: UV at 230 nm Injection Volume: 10 µL Sample Preparation: Dissolve DL-Diiodotyrosine in the mobile phase to a concentration of 1 mg/mL.
Data Presentation
Direct experimental data for the chiral separation of DL-Diiodotyrosine on a Chirobiotic™ T column is not widely published. However, this method is based on the successful and well-documented separation of the structurally analogous compound, DL-thyronine, under similar conditions. Given the structural similarities, a comparable separation performance is anticipated. The expected elution order would need to be confirmed by injecting individual enantiomer standards.
| Parameter | Anticipated Performance | Rationale |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (Chirobiotic™ T) | Proven efficacy for analogous amino acids |
| Baseline Resolution | High Probability | Based on successful separation of DL-thyronine |
| Selectivity (α) | > 1.1 | Expected based on similar compound separations |
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC separation of D- and L-Diiodotyrosine.
Caption: General workflow for the chiral HPLC separation of D- and L-Diiodotyrosine.
Signaling Pathways and Logical Relationships
For the chiral recognition on a crown ether-based stationary phase, the primary interaction is a logical relationship based on host-guest chemistry. The following diagram illustrates this relationship.
Caption: Logical relationship of chiral recognition on a crown ether stationary phase.
References
Application Notes and Protocols for the Mass Spectrometric Identification of D-Diiodotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Diiodotyrosine (DIT) is an important intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1][2][3] It is formed by the iodination of monoiodotyrosine (MIT) residues within the thyroglobulin protein in the thyroid gland.[1][2] The accurate and sensitive detection and quantification of DIT in biological matrices is crucial for understanding thyroid physiology and pathology, as well as for the development of drugs targeting thyroid hormone metabolism. Mass spectrometry, coupled with chromatographic separation, offers a powerful analytical platform for the selective and sensitive determination of DIT.
This document provides detailed application notes and protocols for the identification and quantification of D-Diiodotyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize quantitative data for D-Diiodotyrosine levels in human biological matrices and typical LC-MS/MS performance metrics.
Table 1: Reported D-Diiodotyrosine Concentrations in Human Biological Matrices
| Biological Matrix | Population | Concentration Range | Method | Reference |
| Serum | Healthy Adults | 161 ± 133 pmol/L (7.0 ng/100 ml) | Radioimmunoassay (RIA) | [4] |
| Serum | Pregnant Women | 64 ± 30 pmol/L | RIA | [4] |
| Serum | Hyperthyroid Patients | 542 ± 494 pmol/L | RIA | [4] |
| Serum | Hypothyroid Patients | 101 ± 71 pmol/L | RIA | [4] |
| Serum | Healthy Adults | Mean: 101 ng/100 ml | RIA | [5] |
| Urine | Healthy Newborns | Limit of Quantification: 0.15 ng/g | LC-IDMSMS | [6] |
| Urine | Healthy Adults | 1.23 ± 0.43 nmol/24 h (533 ng/24 h) | RIA | [7] |
Table 2: Typical LC-MS/MS Method Performance for D-Diiodotyrosine Analysis
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/g (in dried urine spots) | [6] |
| Linearity (R²) | ≥ 0.99 | [8] |
| Accuracy (% Bias) | Within ±15% | [8] |
| Precision (%RSD) | < 15% | [8] |
| Recovery | 80-120% | [8] |
Signaling and Metabolic Pathways
Thyroid Hormone Biosynthesis
The biosynthesis of thyroid hormones is a multi-step process occurring in the thyroid follicular cells. DIT is a key intermediate in this pathway.
D-Diiodotyrosine Metabolism
DIT that is not incorporated into thyroid hormones is deiodinated to recycle iodide, a process catalyzed by the enzyme iodotyrosine deiodinase (DEHAL1).[9]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of D-Diiodotyrosine in Human Serum/Plasma
This protocol describes a method for the quantitative analysis of DIT in human serum or plasma using liquid chromatography-tandem mass spectrometry.
-
D-Diiodotyrosine (DIT) analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C₆-DIT or D₂-DIT)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
DIT: Precursor ion (m/z) 433.9 -> Product ions (m/z) 258.9, 131.9 (quantifier and qualifier)
-
Internal Standard (e.g., ¹³C₆-DIT): Precursor ion (m/z) 439.9 -> Product ions (m/z) 264.9, 137.9
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument used.
-
Protocol 2: LC-MS/MS Analysis of D-Diiodotyrosine in Urine
This protocol details the analysis of DIT in urine, which is particularly relevant for studying metabolic disorders related to iodine recycling.
-
All materials from Protocol 1
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (for SPE conditioning and elution)
-
Ammonium hydroxide
-
Thaw urine samples to room temperature and centrifuge at 3,000 x g for 10 minutes to remove particulates.
-
To 500 µL of supernatant, add 10 µL of the internal standard working solution.
-
Dilute the sample with 500 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the diluted urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Elute the DIT and internal standard with 1 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
The LC-MS/MS conditions are the same as described in Protocol 1.
Protocol 3: GC-MS Analysis of D-Diiodotyrosine in Biological Samples (with Derivatization)
GC-MS analysis of DIT requires a derivatization step to increase its volatility. Silylation is a common derivatization technique for amino acids.
-
Dried sample extract (from Protocol 1 or 2)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
Ensure the sample extract is completely dry.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA (+ 1% TBDMCS) to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
-
Gas Chromatography:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-700
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Characteristic Ions for TBDMS-derivatized DIT: Monitor for the molecular ion and characteristic fragment ions (e.g., loss of a tert-butyl group, [M-57]⁺). The exact fragmentation pattern should be confirmed with a derivatized standard.
-
Conclusion
The mass spectrometry-based methods outlined in these application notes provide sensitive, selective, and robust approaches for the identification and quantification of D-Diiodotyrosine in various biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific research question, available instrumentation, and the desired level of sensitivity and throughput. The provided protocols offer a solid foundation for researchers to develop and validate their own methods for studying the role of D-Diiodotyrosine in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. cusabio.com [cusabio.com]
- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 4. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Quantification of D-Diiodotyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Diiodotyrosine (D-DIT) is a D-amino acid that, along with its L-isomer, is a crucial intermediate in the biosynthesis of thyroid hormones.[1] The quantification of D-DIT is of significant interest in endocrinology, metabolic research, and drug development to understand thyroid physiology and pathology. While methods like radioimmunoassays and LC-MS/MS exist for the detection of diiodotyrosine, a simple and robust enzymatic assay offers a valuable alternative for high-throughput screening and routine laboratory use.
This application note provides a detailed protocol for the quantification of D-Diiodotyrosine using a coupled enzymatic assay system. The method is based on the high specificity of D-Amino Acid Oxidase (DAAO) for D-amino acids, coupled with a colorimetric detection system mediated by Horseradish Peroxidase (HRP).[2][3]
Principle of the Assay
The enzymatic quantification of D-DIT is achieved through a two-step coupled reaction:
-
Oxidative Deamination of D-DIT by DAAO: D-Amino Acid Oxidase specifically catalyzes the oxidative deamination of D-Diiodotyrosine, producing the corresponding α-keto acid (4-hydroxy-3,5-diiodophenylpyruvic acid), ammonia, and hydrogen peroxide (H₂O₂).[4][5]
-
Colorimetric Detection of Hydrogen Peroxide by HRP: The H₂O₂ generated in the first reaction serves as a substrate for Horseradish Peroxidase. In the presence of a suitable chromogenic substrate, such as 4-aminoantipyrine (4-AAP) and phenol, HRP catalyzes an oxidative coupling reaction to produce a stable, colored product (a quinoneimine dye) that can be quantified spectrophotometrically at 505 nm.[2][6] The intensity of the color produced is directly proportional to the amount of D-DIT in the sample.
Data Presentation
The following table summarizes the hypothetical performance characteristics of the D-DIT enzymatic assay based on typical results for similar D-amino acid quantification assays.
| Parameter | Value | Unit | Notes |
| Limit of Detection (LOD) | 0.5 | µM | Calculated as 3x the standard deviation of the blank. |
| Limit of Quantification (LOQ) | 1.5 | µM | Calculated as 10x the standard deviation of the blank. |
| Linear Range | 1.5 - 100 | µM | The range over which the assay is linear (R² > 0.99). |
| Intra-assay Precision (%CV) | < 5 | % | Repeatability within the same assay run. |
| Inter-assay Precision (%CV) | < 8 | % | Reproducibility between different assay runs. |
| Specificity | High for D-amino acids | - | DAAO does not react with L-amino acids.[2] |
| Potential Interferences | High concentrations of reducing agents | - | May interfere with the HRP reaction. |
Experimental Protocols
Materials and Reagents
-
D-Diiodotyrosine (D-DIT) standard (Sigma-Aldrich or equivalent)
-
D-Amino Acid Oxidase (DAAO) from porcine kidney or a recombinant source (e.g., Sigma-Aldrich, Worthington Biochemical)
-
Horseradish Peroxidase (HRP), Type VI (Sigma-Aldrich or equivalent)
-
4-Aminoantipyrine (4-AAP) (Sigma-Aldrich or equivalent)
-
Phenol (molecular biology grade)
-
Disodium pyrophosphate (Na₂P₂O₇)
-
Hydrochloric acid (HCl)
-
Deionized water (ddH₂O)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 505 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
100 mM Disodium Pyrophosphate Buffer (pH 8.5):
-
Dissolve 4.46 g of disodium pyrophosphate decahydrate in 80 mL of ddH₂O.
-
Adjust the pH to 8.5 with 1 M HCl.
-
Bring the final volume to 100 mL with ddH₂O.
-
Store at 4°C.
-
-
D-DIT Standard Stock Solution (10 mM):
-
Dissolve 4.33 mg of D-Diiodotyrosine in 1 mL of 100 mM Disodium Pyrophosphate Buffer (pH 8.5).
-
Prepare fresh working standards by serial dilution in the same buffer.
-
-
D-Amino Acid Oxidase (DAAO) Solution (1 U/mL):
-
Reconstitute lyophilized DAAO in 100 mM Disodium Pyrophosphate Buffer (pH 8.5) to a stock concentration of 10 U/mL.
-
Immediately before use, dilute the stock solution to 1 U/mL in the same buffer. Keep on ice.
-
-
Horseradish Peroxidase (HRP) Solution (100 U/mL):
-
Reconstitute lyophilized HRP in 100 mM Disodium Pyrophosphate Buffer (pH 8.5) to a concentration of 100 U/mL.
-
Store in aliquots at -20°C.
-
-
4-Aminoantipyrine (4-AAP) Solution (15 mM):
-
Dissolve 30.5 mg of 4-AAP in 10 mL of ddH₂O.
-
Store protected from light at 4°C.
-
-
Phenol Solution (200 mM):
-
Dissolve 188.2 mg of phenol in 10 mL of ddH₂O.
-
Store protected from light at 4°C.
-
-
Reaction Mix:
-
Prepare a fresh reaction mix immediately before use. For each well, combine:
-
150 µL of 100 mM Disodium Pyrophosphate Buffer (pH 8.5)
-
10 µL of 15 mM 4-AAP
-
10 µL of 200 mM Phenol
-
5 µL of 100 U/mL HRP
-
-
Assay Procedure
-
Prepare D-DIT Standards and Samples:
-
Prepare a series of D-DIT standards ranging from 0 to 100 µM in 100 mM Disodium Pyrophosphate Buffer (pH 8.5).
-
Prepare unknown samples, ensuring they are diluted to fall within the linear range of the assay.
-
Add 50 µL of each standard or sample in triplicate to the wells of a 96-well microplate.
-
-
Add Reaction Mix:
-
Add 175 µL of the freshly prepared Reaction Mix to each well containing the standards and samples.
-
-
Initiate the Reaction:
-
Add 25 µL of the 1 U/mL DAAO solution to each well to start the reaction.
-
The final reaction volume will be 250 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Measure Absorbance:
-
Measure the absorbance of each well at 505 nm using a microplate reader.
-
Data Analysis
-
Subtract Blank: Subtract the average absorbance of the 0 µM D-DIT standard (blank) from the absorbance readings of all other standards and samples.
-
Generate Standard Curve: Plot the blank-corrected absorbance values for the D-DIT standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
-
Calculate Unknown Concentrations: Use the equation from the standard curve to calculate the concentration of D-DIT in the unknown samples.
Visualizations
Signaling Pathway Context
Caption: Role of D-Diiodotyrosine in thyroid hormone biosynthesis.
Experimental Workflow
Caption: Experimental workflow for the enzymatic D-DIT assay.
Logical Relationship of the Coupled Assay
Caption: Principle of the coupled DAAO-HRP enzymatic assay.
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Role of the type 2 iodothyronine deiodinase (D2) in the control of thyroid hormone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing D-Diiodotyrosine in D-Amino Acid Oxidase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[1][2][3] This enzymatic activity is significant in various physiological processes, including the regulation of D-serine levels in the central nervous system, which acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors.[4] Consequently, DAAO has emerged as a therapeutic target for neurological and psychiatric disorders, such as schizophrenia.[5][6]
The broad substrate specificity of DAAO, particularly its preference for neutral and aromatic D-amino acids, presents an opportunity to explore novel substrates for mechanistic studies, inhibitor screening, and the development of diagnostic assays.[1][7] D-Diiodotyrosine, a halogenated aromatic amino acid primarily known as a precursor in thyroid hormone synthesis, represents a potential, yet underexplored, substrate for DAAO. Its structural similarity to known aromatic substrates like D-tyrosine suggests it may serve as a valuable tool in DAAO research.
These application notes provide a comprehensive guide to utilizing D-Diiodotyrosine as a substrate in DAAO studies. We present detailed protocols for enzyme activity assays and kinetic characterization, alongside data on known DAAO substrates to serve as a benchmark for comparison.
Data Presentation: Kinetic Parameters of Aromatic D-Amino Acid Substrates for Human DAAO
To provide a reference for evaluating D-Diiodotyrosine, the following table summarizes the apparent kinetic parameters of well-characterized aromatic D-amino acid substrates for human D-amino acid oxidase (hDAAO). These values were determined at 25°C and pH 8.5 under air saturation.
| Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (M-1s-1) |
| D-Tyrosine | 0.9 ± 0.1 | 35.1 ± 1.2 | 39000 |
| D-Phenylalanine | 1.8 ± 0.1 | 24.5 ± 0.5 | 13611 |
| D-Tryptophan | 2.5 ± 0.2 | 16.5 ± 0.6 | 6600 |
| D-DOPA | 6.0 ± 0.5 | 39.5 ± 1.5 | 6583 |
Data sourced from a study on the biochemical properties of human DAAO.[1]
Experimental Protocols
The following protocols are adapted for the use of D-Diiodotyrosine as a substrate. It is recommended to perform these assays alongside a known substrate, such as D-Tyrosine or D-Alanine, as a positive control.
Protocol 1: Oxygen Consumption Assay for DAAO Activity
This direct assay measures the consumption of molecular oxygen during the oxidative deamination of D-Diiodotyrosine.
Materials:
-
Purified D-amino acid oxidase (recombinant or from a commercial source)
-
D-Diiodotyrosine
-
A known DAAO substrate (e.g., D-Tyrosine) for positive control
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
Oxygen electrode system (e.g., Oxygraph)
-
FAD (Flavin adenine dinucleotide) solution (if working with apoenzyme)
Procedure:
-
System Calibration: Calibrate the oxygen electrode system according to the manufacturer's instructions. The oxygen concentration in air-saturated buffer at 25°C is approximately 0.253 mM.[2]
-
Reaction Mixture Preparation: In the reaction chamber of the oxygen electrode, add 75 mM disodium pyrophosphate buffer (pH 8.5) to the desired volume. If necessary, supplement with FAD to ensure the enzyme is in its holo-form.
-
Temperature Equilibration: Allow the reaction mixture to equilibrate to 25°C.
-
Enzyme Addition: Add a known amount of DAAO to the reaction chamber and allow the baseline to stabilize.
-
Substrate Addition and Measurement: Initiate the reaction by adding a specific concentration of D-Diiodotyrosine solution. The initial rate of oxygen consumption is measured as the change in oxygen concentration over time.
-
Data Analysis: To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of D-Diiodotyrosine. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 2: Coupled Spectrophotometric Assay for Hydrogen Peroxide Production
This assay indirectly measures DAAO activity by quantifying the hydrogen peroxide produced, which is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Materials:
-
Purified D-amino acid oxidase
-
D-Diiodotyrosine
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine, 4-aminoantipyrine with phenol)
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
UV/Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5), the chromogenic substrate, and HRP.
-
Background Measurement: Place the cuvette in the spectrophotometer and record the baseline absorbance at the appropriate wavelength for the chosen chromogen.
-
Enzyme Addition: Add a known amount of DAAO to the cuvette.
-
Reaction Initiation and Measurement: Start the reaction by adding D-Diiodotyrosine. Monitor the increase in absorbance over time, which is proportional to the rate of hydrogen peroxide production.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For kinetic analysis, vary the concentration of D-Diiodotyrosine.
Protocol 3: Direct Spectrophotometric Assay for α-Keto Acid Formation
This method directly measures the formation of the α-keto acid product, which may have a distinct UV absorbance spectrum from the D-amino acid substrate.
Materials:
-
Purified D-amino acid oxidase
-
D-Diiodotyrosine
-
75 mM Disodium pyrophosphate buffer, pH 8.5
-
UV/Vis spectrophotometer
Procedure:
-
Spectral Scan: Obtain the UV absorbance spectra of D-Diiodotyrosine and the expected α-keto acid product (3,5-diiodo-4-hydroxyphenylpyruvic acid) to identify a wavelength with a significant difference in molar absorptivity.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a solution of D-Diiodotyrosine in 75 mM disodium pyrophosphate buffer (pH 8.5).
-
Background Measurement: Record the initial absorbance at the chosen wavelength.
-
Reaction Initiation and Measurement: Add a known amount of DAAO to initiate the reaction. Monitor the change in absorbance over time.
-
Data Analysis: Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the determined difference in molar absorptivity. Perform this at various substrate concentrations to determine kinetic parameters.
Visualizations
Caption: D-Amino Acid Oxidase Catalytic Cycle.
Caption: Workflow for Kinetic Analysis of DAAO.
Caption: Logical Flow for Substrate Evaluation.
References
- 1. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Targeting D-Amino Acid Oxidase (DAAO) for the Treatment of Schizophrenia: Rationale and Current Status of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased brain D-amino acid oxidase (DAAO) activity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Isotopic Labeling of D-Diiodotyrosine for Metabolic Tracing Studies
Introduction
D-Diiodotyrosine (DIT) is an iodinated derivative of the amino acid tyrosine and a crucial precursor in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3)[1][2]. Beyond its role in thyroid hormone synthesis, DIT is also a metabolite in other pathways, including its formation from T4 via ether-link cleavage[3]. Understanding the metabolic fate of DIT is essential for elucidating thyroid physiology, diagnosing metabolic disorders, and for the development of novel therapeutics targeting these pathways.
Stable isotope tracing is a powerful technique for tracking the metabolic fate of molecules in biological systems[4]. By introducing a "heavy" isotope-labeled version of a compound, researchers can trace its path through various metabolic reactions using mass spectrometry[5]. This application note provides a detailed protocol for the isotopic labeling of D-Diiodotyrosine and its use in metabolic tracing studies, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes key quantitative data related to D-Diiodotyrosine metabolism in humans. This data is essential for designing and interpreting metabolic tracing studies.
| Parameter | Value | Species | Condition | Reference |
| Mean Serum DIT Level | 161 ± 133 pmol/liter | Human | Normal | [1] |
| Mean Serum DIT Level | 542 ± 494 pmol/liter | Human | Hyperthyroid | [1] |
| Mean Serum DIT Level | 101 ± 71 pmol/liter | Human | Hypothyroid | [1] |
| Metabolic Clearance Rate (MCR) | 103 and 133 liters/day (two individuals) | Human | Normal | [1] |
| Extrathyroidal DIT Turnover Rate | 19 nmol/day (8.2 µ g/day ) | Human | Normal | [1] |
| Mean DIT Blood Production Rate | 24.2 ± 12.7 nmol/day x 70 kg | Human | Normal | [6] |
| Mean Urinary DIT Excretion | 1.23 ± 0.43 nmol/24 h | Human | Normal | [6] |
Experimental Protocols
Protocol 1: Synthesis of Isotopically Labeled D-Diiodotyrosine (e.g., ¹³C₉,¹⁵N-D-Diiodotyrosine)
This protocol is adapted from the synthesis of labeled 3,5-diiodothyronine and may require optimization for D-Diiodotyrosine[3].
Materials:
-
¹³C₉,¹⁵N-D-Tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
4 M HCl in dioxane
Procedure:
-
N-Boc Protection:
-
Dissolve ¹³C₉,¹⁵N-D-Tyrosine in a mixture of THF and water.
-
Add NaHCO₃ and Boc₂O and stir at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
-
Iodination:
-
Dissolve the N-Boc protected ¹³C₉,¹⁵N-D-Tyrosine in DCM and cool to 0°C.
-
Add N-Iodosuccinimide (NIS) and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with 10% Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and purify by column chromatography.
-
-
Deprotection:
-
Dissolve the purified N-Boc-¹³C₉,¹⁵N-D-Diiodotyrosine in 4 M HCl in dioxane.
-
Stir at room temperature overnight.
-
Remove the solvent under a stream of nitrogen to yield ¹³C₉,¹⁵N-D-Diiodotyrosine.
-
Confirm the final product identity and purity by high-resolution mass spectrometry and NMR.
-
Protocol 2: Cell Culture Labeling and Metabolite Extraction
This protocol provides a general guideline for labeling adherent mammalian cells with isotopically labeled DIT[4].
Materials:
-
Adherent mammalian cell line of interest
-
Complete culture medium
-
Culture medium lacking tyrosine
-
Isotopically labeled D-Diiodotyrosine (from Protocol 1)
-
Unlabeled D-Diiodotyrosine (for control)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in culture plates and grow to the desired confluency.
-
Media Preparation:
-
Prepare labeling medium by supplementing tyrosine-free medium with the isotopically labeled D-Diiodotyrosine at a final concentration relevant to physiological or experimental conditions.
-
Prepare control medium by supplementing tyrosine-free medium with unlabeled D-Diiodotyrosine at the same concentration.
-
-
Labeling:
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Add the prepared labeling or control medium to the respective plates.
-
Incubate for a time course determined by the specific metabolic pathway being investigated (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Labeled D-Diiodotyrosine and its Metabolites
This protocol provides a general framework for the analysis of DIT and its metabolites by LC-MS/MS. Instrument parameters will require optimization for the specific instrument used[7].
Materials:
-
Metabolite extracts (from Protocol 2)
-
LC-MS/MS system (e.g., equipped with a C18 column)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Internal standards (optional, but recommended for quantification)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
-
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phases: Gradient of Mobile Phase A and B. A typical gradient might be:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
SRM Transitions: Determine the specific precursor-to-product ion transitions for both the labeled and unlabeled DIT and its expected metabolites. For example:
-
Unlabeled DIT: m/z 434 -> [fragment ions]
-
¹³C₉,¹⁵N-DIT: m/z 444 -> [fragment ions]
-
-
Optimize collision energies for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for the labeled and unlabeled forms of DIT and its metabolites.
-
Calculate the fractional isotopic enrichment to determine the contribution of the tracer to each metabolite pool over time.
-
This data can be used to infer metabolic flux through the pathways of interest.
-
Visualizations
References
- 1. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turnover and urinary excretion of circulating diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing D-Diiodotyrosine for the Study of Iodotyrosine Deiodinase (IYD) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction Iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase 1 (DEHAL1), is a critical enzyme in thyroid physiology.[1][2] Its primary function is to catalyze the removal of iodine from monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are byproducts of thyroid hormone synthesis.[2][3] This process, known as iodide salvage or recycling, is essential for maintaining adequate iodide levels within the thyroid gland for the continuous production of thyroid hormones (T4 and T3).[2] Unlike the iodothyronine deiodinases (D1, D2, D3) that act on thyroid hormones, IYD specifically acts on iodotyrosines.[4]
Deficiency in IYD activity, often due to genetic mutations, can lead to iodide wasting and result in goitrous hypothyroidism.[1] Furthermore, the inhibition of IYD by environmental chemicals or xenobiotics represents a potential mechanism of endocrine disruption.[5] D-Diiodotyrosine, a stereoisomer of the natural L-Diiodotyrosine, serves as a valuable substrate for in vitro and in vivo studies to characterize the kinetic properties of IYD, screen for potential inhibitors, and investigate the overall function of the iodide recycling pathway. These application notes provide detailed protocols and data presentation formats for employing D-Diiodotyrosine in the assessment of IYD activity.
Principle of Iodotyrosine Deiodinase Action
IYD is a membrane-bound flavoprotein that requires NADPH as a cofactor to catalyze the reductive dehalogenation of iodotyrosines.[2] The iodide released from MIT and DIT is returned to the intracellular iodide pool, where it can be re-utilized by thyroid peroxidase (TPO) for subsequent thyroid hormone synthesis. This recycling is highly efficient and crucial for iodine homeostasis.[2]
Caption: Role of IYD in the thyroid iodine cycle.
Experimental Protocols
Protocol 1: Iodotyrosine Deiodinase Activity Assay (Non-Radioactive)
This protocol describes the measurement of IYD activity in tissue homogenates or cell lysates using D-Diiodotyrosine as a substrate. The released iodide is quantified using the Sandell-Kolthoff reaction, a colorimetric method.[6]
A. Materials and Reagents
-
Tissue/Cells: Thyroid, liver, or kidney tissue, or cells expressing IYD.[5][6]
-
Substrate: D-Diiodotyrosine (D-DIT) stock solution (e.g., 1 mM in 0.1 N NaOH, store at -20°C).
-
Homogenization Buffer: 100 mM Potassium Phosphate (KPO₄) buffer (pH 7.0), 1 mM EDTA.
-
Assay Mastermix Components:
-
1 M KPO₄ buffer (pH 7.0)
-
1 M KCl
-
100 mM β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
10 mM NADPH
-
1 mM Flavin Adenine Dinucleotide (FAD)
-
-
IYD Inhibitor (for background control): 3,5-Dibromo-L-tyrosine (DBT) or other known inhibitor.[6][7]
-
Reaction Stop & Iodide Separation:
-
Dowex 50W-X2 resin (H+ form)
-
10% Acetic Acid
-
-
Sandell-Kolthoff Reaction Reagents:
-
Arsenious acid solution (As₂O₃)
-
Ceric ammonium sulfate solution (Ce(NH₄)₄(SO₄)₄)
-
-
Equipment: Homogenizer, microcentrifuge, 37°C incubator/shaker, 96-well plates, plate reader (405 nm or similar), vacuum manifold.
B. Experimental Workflow
Caption: Workflow for IYD activity measurement.
C. Step-by-Step Procedure
-
Enzyme Preparation:
-
Homogenize fresh or frozen tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate (e.g., 10,000 x g for 20 min at 4°C) to pellet debris. The supernatant contains the enzyme activity.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup (in duplicate or triplicate):
-
In PCR tubes or a 96-well plate, add a fixed amount of protein per sample (e.g., 20-140 µg depending on tissue).[6] Adjust the volume to 50 µL with Homogenization Buffer.
-
Background Control: To a separate set of tubes, add a specific IYD inhibitor (e.g., DBT) before adding the enzyme.[6]
-
Blank: Prepare wells with buffer but no enzyme.
-
-
Enzymatic Reaction:
-
Prepare a 2X Mastermix to achieve the final desired concentrations in a 100 µL reaction volume. Based on a published protocol, final concentrations could be: 100 mM KPO₄ (pH 7.0), 200 mM KCl, 50 mM BME, 0.8 mM NADPH, 30 µM FAD.[6]
-
Add 50 µL of the 2X Mastermix containing the D-Diiodotyrosine substrate (e.g., final concentration of 10-50 µM) to each well to start the reaction.
-
Incubate the plate at 37°C with constant shaking for a set time (e.g., 2-4 hours), ensuring the reaction is within the linear range.[6]
-
-
Iodide Separation:
-
Apply the reaction mixtures to a microtiter plate filled with Dowex resin.
-
Elute the released iodide (I⁻) by adding 100 µL of 10% acetic acid and collecting the eluate using a vacuum manifold.[6] The D-DIT and other organic components will remain bound to the resin.
-
-
Iodide Quantification:
-
Transfer the eluate to a new 96-well plate.
-
Perform the Sandell-Kolthoff reaction according to established protocols, which involves the catalytic reduction of yellow ceric ions to colorless cerous ions by arsenious acid, a reaction sped up by iodide.
-
Read the absorbance on a plate reader. The change in absorbance is proportional to the iodide concentration.
-
Create a standard curve using known concentrations of potassium iodide (KI) to calculate the amount of iodide released in each sample.
-
-
Data Analysis:
-
Subtract the background control values from the sample values.
-
Calculate the specific activity as pmol of iodide released per mg of protein per minute (pmol/mg/min).
-
Protocol 2: High-Throughput Screening (HTS) for IYD Inhibitors
This protocol outlines a method for screening chemical libraries for potential IYD inhibitors using recombinant human IYD and a tiered approach.[5]
A. Materials and Reagents
-
Enzyme: Recombinant human IYD.
-
Substrate: D-Diiodotyrosine.
-
Test Compounds: Chemical library dissolved in DMSO (e.g., ToxCast library).[5]
-
Controls:
-
All other reagents as described in Protocol 1.
B. Procedure
-
Initial Single-Concentration Screen:
-
Screen the entire chemical library at a single high concentration (e.g., 200 µM).[5]
-
Dispense recombinant IYD, buffer, and cofactors into a 96- or 384-well plate.
-
Add test compounds, positive controls, and negative controls to their respective wells.
-
Initiate the reaction by adding the D-Diiodotyrosine substrate.
-
Incubate, stop the reaction, and quantify iodide release as described in Protocol 1.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Identify "hits" as compounds that produce inhibition above a certain threshold (e.g., >20% inhibition).[5]
-
-
Concentration-Response Screening:
-
Test all identified "hits" from the initial screen across a range of concentrations (e.g., 0.032 to 200 µM) to determine potency.[5]
-
Follow the same assay procedure as the single-concentration screen.
-
-
Data Analysis:
-
For each compound, plot percent inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration at which 50% of enzyme activity is inhibited).
-
Rank-order the compounds by potency (lowest IC₅₀ is most potent).
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Kinetic Parameters of Iodotyrosine Deiodinase This table can be used to compare the enzyme's affinity for different substrates. The binding affinity (Kd) for diiodotyrosine has been reported to be in the micromolar range.[3]
| Substrate | Apparent Km (µM) | Vmax (pmol/mg/min) | Binding Affinity (Kd) (µM) |
| L-Diiodotyrosine | Value | Value | 0.1 - 1.0[3] |
| D-Diiodotyrosine | Value | Value | Value |
| L-Monoiodotyrosine | Value | Value | Value |
| D-Monoiodotyrosine | Value | Value | Value |
| (Values are hypothetical and should be determined experimentally) |
Table 2: Example Results from an IYD Inhibitor Screening Assay This table summarizes results from a concentration-response screening of potential IYD inhibitors, based on published screening data.[5]
| Compound ID | Max. Concentration Tested (µM) | % Inhibition at Max. Conc. | IC₅₀ (µM) |
| MNT (Positive Control) | 200 | 98.5 | 5.2 |
| Compound A | 200 | 85.2 | 15.7 |
| Compound B | 200 | 45.1 | > 200 |
| Compound C | 200 | 10.6 | Not Active |
| Compound D | 200 | 92.0 | 8.9 |
| (Data is for illustrative purposes only) |
Logical Relationships
Inhibition of IYD disrupts the essential iodine recycling pathway, leading to a cascade of potential adverse effects on thyroid function, particularly under conditions of limited iodine intake.
Caption: Logical cascade of IYD inhibition.
References
- 1. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 3. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodothyronine deiodinase - Wikipedia [en.wikipedia.org]
- 5. In vitro screening for chemical inhibition of the iodide recycling enzyme, iodotyrosine deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Species Comparison of Chemical Inhibition of Human and Xenopus Iodotyrosine Deiodinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Diiodotyrosine as a Pharmacological Tool for Enzyme Kinetics Studies
Introduction
D-Diiodotyrosine (DIT), an iodinated derivative of the amino acid tyrosine, is a crucial intermediate in the biosynthesis of thyroid hormones.[1][2] It is formed from the iodination of monoiodotyrosine (MIT) within the colloid of the thyroid follicle, a reaction catalyzed by thyroid peroxidase.[3] Beyond its role as a hormone precursor, DIT serves as a valuable pharmacological tool for researchers studying the kinetics of specific enzymes, most notably thyroid peroxidase (TPO) and other related peroxidases.[1][4] Its ability to act as a competitive inhibitor and a modulator of enzyme activity allows for the detailed investigation of reaction mechanisms, substrate binding, and the regulation of thyroid hormone synthesis.[4][5]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on utilizing D-Diiodotyrosine to probe the kinetics of enzymes involved in thyroid physiology and related pathways.
Application 1: DIT as a Competitive Inhibitor of Thyroid Peroxidase (TPO)
Free D-Diiodotyrosine can act as a competitive inhibitor of TPO-catalyzed iodination of thyroglobulin.[4] This inhibitory effect is observed at concentrations higher than 5 µM and suggests that DIT competes with tyrosine residues on thyroglobulin for the enzyme's substrate-binding site(s).[4] This property makes DIT an excellent tool for studying the active site of TPO and for screening potential therapeutic agents that target this enzyme.
Logical Relationship: Dual Effects of D-Diiodotyrosine on TPO
DIT exhibits a concentration-dependent dual effect on TPO activity. At very low concentrations (around 0.05 µM), it can stimulate thyroid hormone synthesis, acting as a regulatory ligand.[4] Conversely, at higher concentrations (>5 µM), it competitively inhibits the iodination reaction.[4]
Application 2: Studying TPO Coupling Reaction and Steady-State Kinetics
DIT is also instrumental in dissecting the complex kinetics of TPO. During its own coupling reaction to form thyroxine (T4), DIT inhibits the iodinating reaction by shifting the steady-state intermediates of TPO from Compound I to Compound II.[5] This interaction provides a method to study the different catalytic cycles of the enzyme and understand the quantitative relationship between its iodinating and coupling activities.[5]
Thyroid Hormone Synthesis Pathway and DIT's Role
The synthesis of thyroid hormones is a multi-step process initiated by the oxidation of iodide (I⁻) and its incorporation into tyrosine residues of the thyroglobulin (Tg) protein, all catalyzed by TPO with hydrogen peroxide (H₂O₂) as a co-substrate. The H₂O₂ is supplied by Dual Oxidase (DUOX) enzymes.[3][6] DIT is both a product of this pathway and a modulator of the key enzyme, TPO.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of DIT in studying TPO kinetics.
| Parameter | Enzyme | Value | Conditions / Notes | Reference |
| Inhibition | ||||
| Inhibitory Concentration | Thyroid Peroxidase | > 5 µM | Competitive inhibition of thyroglobulin iodination. | [4] |
| Rate Constants | ||||
| k (Compound I + Iodide) | Thyroid Peroxidase | ~2 x 10⁷ M⁻¹s⁻¹ | Determined from Lineweaver-Burk plots and stopped-flow kinetics. | [5] |
| k (Iodinium transfer to Tyrosine) | Thyroid Peroxidase | 2.1 x 10⁶ M⁻¹s⁻¹ | Estimated from Lineweaver-Burk plots. | [5] |
| k (Iodinium transfer to MIT) | Thyroid Peroxidase | 3.3 x 10⁶ M⁻¹s⁻¹ | Estimated from Lineweaver-Burk plots. | [5] |
| k (Compound I + Thyroglobulin) | Thyroid Peroxidase | 1.0 x 10⁷ M⁻¹s⁻¹ | Estimated from stopped-flow data for thyroglobulin oxidation. | [7] |
Detailed Experimental Protocols
Protocol 1: TPO Activity Assay Using D-Diiodotyrosine as an Inhibitor
This protocol outlines a continuous spectrophotometric assay to determine the inhibitory effect of D-Diiodotyrosine on TPO-catalyzed iodination. The assay measures the oxidation of iodide, which can be followed by monitoring the change in absorbance at a specific wavelength.
Experimental Workflow Diagram
Materials:
-
Purified Thyroid Peroxidase (TPO)
-
D-Diiodotyrosine (DIT)
-
Potassium Iodide (KI)
-
L-Tyrosine or Thyroglobulin
-
Hydrogen Peroxide (H₂O₂)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Spectrophotometer (UV-Vis) and cuvettes or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of TPO in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 3-5 minutes.
-
Prepare a stock solution of DIT (e.g., 10 mM in a suitable solvent like DMSO or diluted in buffer) and create serial dilutions to test a range of final concentrations (e.g., 1 µM to 100 µM).
-
Prepare a substrate solution containing KI (e.g., 2 mM) and L-Tyrosine (e.g., 0.2 mM) in assay buffer.
-
Prepare a fresh solution of H₂O₂ (e.g., 1 mM) in assay buffer just before use.
-
-
Assay Setup:
-
In a cuvette or microplate well, combine the assay buffer, TPO enzyme solution, and the desired volume of DIT dilution (or vehicle control).
-
The total volume should be kept constant across all reactions by adjusting the buffer volume.
-
Prepare a blank reaction containing all components except the TPO enzyme to correct for any non-enzymatic reactions.
-
-
Pre-incubation:
-
Incubate the TPO and DIT mixture at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the H₂O₂ solution and the substrate solution (KI and Tyrosine). Mix quickly but gently.
-
-
Kinetic Measurement:
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance over time. The iodination of tyrosine can be monitored directly around 289 nm.[7] Alternatively, in the absence of a tyrosine acceptor, the formation of triiodide (I₃⁻) can be measured at 353 nm.
-
Record data every 10-15 seconds for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the V₀ against the different DIT concentrations to determine the IC₅₀ value (the concentration of DIT that causes 50% inhibition).
-
To confirm the mechanism of inhibition, repeat the experiment with varying concentrations of the substrate (e.g., Tyrosine or KI) at fixed concentrations of DIT. Plot the data using a Lineweaver-Burk (double reciprocal) plot. A pattern of lines intersecting on the y-axis is indicative of competitive inhibition.
-
D-Diiodotyrosine is a versatile and specific pharmacological agent for the kinetic analysis of thyroid peroxidase and related enzymes. Its well-characterized competitive inhibitory actions and its role as a modulator of the TPO catalytic cycle provide researchers with a powerful tool to investigate the fundamental mechanisms of thyroid hormone biosynthesis and to screen for novel therapeutic inhibitors.[4][5] The protocols and data presented here offer a solid foundation for employing DIT in enzyme kinetic studies within academic and drug discovery settings.
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. Diiodotyrosine - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Thyroid - Wikipedia [en.wikipedia.org]
- 4. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of Dual Oxidase Expression and H2O2 Production by Thyroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodination and oxidation of thyroglobulin catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Grade D-Diiodotyrosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is paramount to achieving reliable and reproducible experimental outcomes. This document provides detailed information on the sources, suppliers, and applications of analytical grade D-Diiodotyrosine (D-DIT), a key molecule in thyroid hormone research.
D-Diiodotyrosine, a derivative of the amino acid tyrosine, serves as a crucial precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). Its availability in a highly pure, analytical grade form is essential for a range of research applications, from metabolic studies to the development of novel therapeutics targeting the thyroid signaling pathway.
Sources and Suppliers of Analytical Grade D-Diiodotyrosine
A comprehensive search has identified several reputable suppliers offering D-Diiodotyrosine. While the specific designation "analytical grade" may vary between suppliers, products with high purity levels (typically ≥98%), as determined by methods like High-Performance Liquid Chromatography (HPLC), are suitable for most research applications. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.
Below is a comparative table of suppliers offering D-Diiodotyrosine and related compounds. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 3,5-Diiodo-L-tyrosine dihydrate | 18835-59-1 | ≥98.0% (HPLC)[1] | 10 g[1] |
| Cayman Chemical | 3,5-Diiodo-L-tyrosine | 300-39-0 | ≥98%[2] | Custom |
| Selleck Chemicals | 3,5-Diiodotyrosine Dihydrate | Not Specified | Quality confirmed by NMR & HPLC[3] | Custom |
| MedKoo | Diiodotyrosine | 66-02-4 | Not Specified | 100mg, 250mg, 1g[4] |
| Amitychem | L-3,5-diiodotyrosine | Not Specified | Research and Industrial Grade/98.00; Pharmacy Grade/99[5] | Custom |
| DC Chemicals | Diiodotyrosine | Not Specified | Not Specified | Custom[6] |
| Genprice | 3,5-Diiodo-DL-tyrosine | Not Specified | Not Specified | 10 mg[7] |
Key Applications and Experimental Protocols
Analytical grade D-Diiodotyrosine is primarily utilized in studies related to thyroid hormone metabolism and function. Its applications include, but are not limited to:
-
In vitro synthesis of thyroid hormones: Investigating the enzymatic and non-enzymatic pathways of T3 and T4 formation.[8][9]
-
Radioimmunoassay (RIA) development: As a standard for the quantification of DIT in biological samples.[10][11]
-
Enzyme inhibition assays: Studying the kinetics of enzymes involved in thyroid hormone synthesis and metabolism.
-
Chromatographic analysis: Serving as a reference standard for the identification and quantification of DIT in complex mixtures using techniques like HPLC.[12][13]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Determination of D-Diiodotyrosine in Serum
This protocol provides a general framework for the analysis of D-Diiodotyrosine in serum samples. Optimization of specific parameters may be required depending on the HPLC system and sample matrix.
Materials:
-
D-Diiodotyrosine analytical standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Serum samples
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Theophylline (internal standard)
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector
-
Reversed-phase C18 column (e.g., Inertsil C18)
Procedure:
-
Standard Preparation: Prepare a stock solution of D-Diiodotyrosine and theophylline (internal standard) in a suitable solvent (e.g., methanol or a mixture of mobile phase). Perform serial dilutions to create a calibration curve.
-
Sample Preparation (Solid-Phase Extraction):
-
Spike drug-free serum samples with known concentrations of D-Diiodotyrosine standards.
-
Precondition the C18 SPE cartridges with methanol followed by water.
-
Load the serum samples onto the cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions: [12][13]
-
Mobile Phase A: 0.1% aqueous solution of trifluoroacetic acid (pH 3)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A 25-minute gradient from a low to a high percentage of acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: Monitor the absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Quantification: Use the calibration curve generated from the standards and the peak area ratio of D-Diiodotyrosine to the internal standard to determine the concentration in the samples.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of D-Diiodotyrosine.
Protocol 2: Radioimmunoassay (RIA) for the Quantification of D-Diiodotyrosine
This protocol outlines the general steps for a competitive radioimmunoassay to measure D-Diiodotyrosine concentrations in biological fluids.
Materials:
-
D-Diiodotyrosine analytical standard
-
Radiolabeled D-Diiodotyrosine (e.g., ¹²⁵I-DIT)
-
Specific antibody against D-Diiodotyrosine
-
Assay buffer (e.g., phosphate-buffered saline with protein carrier)
-
Separating agent (e.g., second antibody, polyethylene glycol)
-
Biological samples
Instrumentation:
-
Gamma counter
-
Reagent Preparation:
-
Prepare a standard curve by serially diluting the D-Diiodotyrosine analytical standard.
-
Dilute the radiolabeled D-Diiodotyrosine and the specific antibody to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
To a series of tubes, add a fixed amount of the specific antibody.
-
Add the standard dilutions or unknown samples.
-
Add a fixed amount of radiolabeled D-Diiodotyrosine to initiate the competitive binding reaction.
-
-
Incubation: Incubate the mixture for a specified time and temperature to allow the binding reaction to reach equilibrium.
-
Separation: Separate the antibody-bound and free radiolabeled D-Diiodotyrosine using a suitable separation agent.
-
Counting: Measure the radioactivity in the bound or free fraction using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound radiolabel versus the concentration of the unlabeled D-Diiodotyrosine standards. Determine the concentration of D-Diiodotyrosine in the unknown samples by interpolating their percentage of bound radiolabel on the standard curve.
Principle of Competitive Radioimmunoassay
Caption: Competitive binding in a Radioimmunoassay (RIA).
Thyroid Hormone Biosynthesis Signaling Pathway
D-Diiodotyrosine is a central intermediate in the synthesis of thyroid hormones within the thyroid gland. The process begins with the uptake of iodide by the thyroid follicular cells. Iodide is then oxidized and incorporated into tyrosine residues of the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, two molecules of DIT couple to form thyroxine (T4), or one molecule of MIT and one molecule of DIT couple to form triiodothyronine (T3).[16]
References
- 1. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. echemi.com [echemi.com]
- 6. Diiodotyrosine Datasheet DC Chemicals [dcchemicals.com]
- 7. genprice.com [genprice.com]
- 8. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. II. FLAVIN MONONUCLEOTIDE AND MN2+ SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS IN VITRO OF THYROXINE FROM DIIODOTYROSINE BY MYELOPEROXIDASE AND BY A CELL-FREE PREPARATION OF BEEF THYROID GLANDS. I. GLUCOSE-GLUCOSE OXIDASE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 15. microbenotes.com [microbenotes.com]
- 16. Thyroid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Conditions for Baseline Separation of Diiodotyrosine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) conditions for the baseline separation of Diiodotyrosine enantiomers. The following sections offer troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most effective for separating Diiodotyrosine enantiomers?
A1: The separation of Diiodotyrosine enantiomers requires a chiral stationary phase (CSP). Several types of CSPs have proven effective for separating structurally similar amino acid derivatives and are recommended for screening:
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives coated or immobilized on a silica support are a versatile first choice for chiral separations.[1]
-
Macrocyclic Antibiotic CSPs: Teicoplanin-based columns (e.g., Chirobiotic T) have demonstrated excellent enantioselectivity for various amino acids and their derivatives.
-
Crown Ether-based CSPs: These are particularly effective for separating primary amine-containing compounds like amino acids.
-
Ligand-Exchange Chromatography: While less common for routine analysis, this technique uses a chiral ligand (e.g., L-proline) and a metal ion (e.g., copper(II)) added to the mobile phase with a standard achiral column.
Q2: What is a good starting mobile phase for method development?
A2: A typical starting point for the chiral separation of Diiodotyrosine enantiomers on a polysaccharide or macrocyclic antibiotic-based column in reversed-phase mode would be a mixture of an organic modifier and a buffered aqueous phase.
-
Organic Modifier: Methanol or acetonitrile are common choices. The ratio of organic to aqueous phase significantly impacts retention and resolution.
-
Aqueous Phase: A buffer is crucial for controlling the ionization state of the analyte and the stationary phase. A common starting point is 0.1% triethylammonium acetate (TEAA) or 0.1% formic acid in water, adjusting the pH to a range of 4-6. For basic compounds, a small amount of a basic additive like diethylamine might be necessary in normal phase, while acidic compounds benefit from acidic additives like trifluoroacetic acid in reversed-phase.[2]
A good initial mobile phase to screen would be Methanol/0.1% Formic Acid (80:20, v/v).
Q3: How does the mobile phase pH affect the separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of both the Diiodotyrosine enantiomers (which are amphoteric) and the chiral stationary phase. For CSPs with ionizable groups, pH changes can alter the chiral recognition mechanism. It is crucial to operate within the pH stability range of your chosen column. A systematic evaluation of pH (e.g., in 0.5 unit increments) can reveal the optimal conditions for resolution.
Q4: What is the impact of flow rate and temperature on the separation?
A4:
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can increase the interaction time between the analytes and the CSP, potentially improving resolution, but will also increase the analysis time.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, depending on the specific analyte-CSP interaction. Using a column oven to maintain a consistent temperature is essential for reproducible results.
Q5: What are common causes of poor peak shape (tailing or fronting)?
A5:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica support.[3] Operating at a lower pH to suppress silanol ionization or using a highly end-capped column can mitigate this. Column overload can also lead to peak tailing.
-
Peak Fronting: This is typically a sign of column overload. Reducing the sample concentration or injection volume should be the first step in addressing this issue.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the optimization of Diiodotyrosine enantiomer separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Mobile phase pH is not optimal.4. Flow rate is too high.5. Temperature is not optimal. | 1. Screen different types of CSPs (polysaccharide, macrocyclic antibiotic, crown ether).2. Vary the organic modifier (e.g., switch from methanol to acetonitrile) and its percentage in the mobile phase.3. Systematically adjust the mobile phase pH within the column's stable range.4. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).5. Evaluate the effect of temperature using a column oven (e.g., test at 15°C, 25°C, and 40°C). |
| Peak Tailing | 1. Secondary interactions with residual silanols.2. Column overload.3. Mismatch between sample solvent and mobile phase.4. Extra-column dead volume. | 1. Add a competing base to the mobile phase in small concentrations or lower the mobile phase pH.2. Reduce the concentration of the sample and/or the injection volume.3. Dissolve the sample in the initial mobile phase.4. Use tubing with a smaller internal diameter and ensure all fittings are properly connected. |
| Peak Fronting | 1. Column overload. | 1. Dilute the sample or reduce the injection volume. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Insufficient column equilibration.4. Pump issues (e.g., leaks, faulty check valves). | 1. Prepare fresh mobile phase daily and use a degasser. Ensure accurate measurements.2. Use a column oven to maintain a constant temperature.3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.4. Perform regular pump maintenance. Check for pressure fluctuations. |
| Baseline Noise or Drift | 1. Contaminated or low-quality mobile phase solvents.2. Air bubbles in the system.3. Detector lamp aging.4. Column contamination. | 1. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.2. Degas the mobile phase thoroughly.3. Replace the detector lamp if nearing the end of its lifetime.4. Flush the column with a strong, compatible solvent. |
Quantitative Data Summary
The following tables summarize typical chromatographic parameters for the separation of compounds structurally similar to Diiodotyrosine. These values can serve as a benchmark during your method development.
Table 1: Example HPLC Conditions for Separation of Thyroxine Enantiomers
| Parameter | Condition 1 | Condition 2 |
| Column | Teicoplanin-based (Chirobiotic T) | Crown Ether-based |
| Mobile Phase | Methanol / 0.1% TEAA, pH 4.0 (70:30, v/v) | 100% Methanol with 10 mM H₂SO₄ |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV | UV |
| Resolution (Rs) | > 3.0 | Not Specified |
Table 2: Example Retention Factors and Selectivity
| Compound | Enantiomer | Retention Factor (k') | Selectivity (α) |
| Thyroxine | D-T4 | 4.5 | 1.25 |
| L-T4 | 5.6 | ||
| Triiodothyronine | D-T3 | 3.8 | 1.32 |
| L-T3 | 5.0 |
Note: These are example values and will vary depending on the specific column, mobile phase, and other chromatographic conditions.
Experimental Protocols
General Protocol for Chiral HPLC Method Development for Diiodotyrosine Enantiomers
This protocol outlines a systematic approach to developing a robust HPLC method for the baseline separation of Diiodotyrosine enantiomers.
1. Sample Preparation:
-
Dissolve a racemic standard of 3,5-Diiodotyrosine in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Initial Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral Column: Start with a polysaccharide-based column (e.g., Lux Cellulose-1 or Chiralpak AD-H).
-
Mobile Phase: Begin with a simple mobile phase, such as Acetonitrile/Water with 0.1% Formic Acid (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm or 280 nm.
-
Injection Volume: 5 µL.
3. Method Optimization Strategy:
-
Step 1: Mobile Phase Composition Screening:
-
Vary the ratio of the organic modifier to the aqueous phase (e.g., 40:60, 50:50, 60:40).
-
If resolution is poor, switch the organic modifier (e.g., from Acetonitrile to Methanol) and repeat the screening.
-
-
Step 2: pH Optimization:
-
If some separation is observed, systematically adjust the pH of the aqueous component of the mobile phase (e.g., from pH 3.0 to 6.0 in 0.5 unit increments) using appropriate buffers (e.g., formate or acetate).
-
-
Step 3: Flow Rate and Temperature Optimization:
-
Once a promising mobile phase is identified, investigate the effect of flow rate (e.g., 0.5, 0.8, 1.0 mL/min) and temperature (e.g., 15°C, 25°C, 40°C) to fine-tune the resolution and analysis time.
-
-
Step 4: Alternative CSP Screening:
-
If baseline separation is not achieved, screen other types of CSPs, such as a macrocyclic antibiotic or crown ether-based column, using the most promising mobile phase conditions from the initial screening.
-
4. System Suitability:
-
Once a suitable method is developed, inject the racemic standard multiple times to ensure the system suitability criteria are met (e.g., Resolution (Rs) > 1.5, Tailing Factor (Tf) between 0.8 and 1.5, and reproducible retention times).
Visualizations
Caption: Experimental workflow for HPLC method development.
Caption: Troubleshooting logic for poor baseline separation.
References
Troubleshooting low yields in the asymmetric synthesis of D-Diiodotyrosine
Welcome to the Technical Support Center for the asymmetric synthesis of D-Diiodotyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve synthesis outcomes.
I. Troubleshooting Guides
Low yields are a frequent issue in the asymmetric synthesis of D-Diiodotyrosine. This section provides a systematic approach to identifying and resolving common experimental problems.
Issue 1: Low Overall Reaction Yield
A diminished yield of the final D-Diiodotyrosine product can arise from several factors throughout the synthetic sequence.
Question: My overall yield for the synthesis of D-Diiodotyrosine is significantly lower than expected. What are the potential causes and how can I address them?
Answer: Low overall yield is a multifaceted problem. A logical workflow to diagnose the issue is crucial. Start by evaluating each step of your synthesis, from the quality of starting materials to the final purification.
Troubleshooting Workflow for Low Yield
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the D-Tyrosine used is of high purity. Impurities can interfere with catalysis and lead to side reactions. Consider recrystallization or purification of the starting material if its purity is questionable. |
| Inefficient Protection/Deprotection | Incomplete protection of the amine or carboxylic acid functionalities can lead to unwanted side reactions during iodination. Similarly, harsh deprotection conditions can cause product degradation. Ensure complete protection using standard protocols and monitor deprotection carefully. |
| Suboptimal Iodination Conditions | The iodination of the tyrosine ring is a critical step. Low yields can result from decomposed iodinating agents, incorrect stoichiometry, or inappropriate reaction temperatures.[1] |
| Catalyst Inactivity | The chiral catalyst is central to the asymmetric induction. Its activity can be compromised by moisture, impurities, or degradation over time. |
| Product Loss During Work-up | Significant product loss can occur during extraction, washing, and purification steps. The purification process itself can be a source of yield loss.[2] |
Issue 2: Low Enantiomeric Excess (ee)
Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low enantiomeric excess (ee) indicates a failure in the stereochemical control of the reaction.
Question: The enantiomeric excess of my D-Diiodotyrosine is low. What factors influence the stereoselectivity of the reaction?
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The catalyst's performance is paramount, but other reaction parameters also play a crucial role.
Logical Flow for Troubleshooting Low Enantiomeric Excess
Key Factors Influencing Enantioselectivity:
| Factor | Recommendations |
| Chiral Catalyst/Ligand | The choice and quality of the chiral catalyst or ligand are critical. Ensure the catalyst is pure and handled under inert conditions if it is air or moisture sensitive. Consider screening a variety of chiral ligands to find the optimal one for this transformation. |
| Reaction Temperature | Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer. |
| Solvent Effects | The polarity and coordinating ability of the solvent can significantly impact the chiral environment created by the catalyst. A solvent screen may be necessary to identify the optimal medium for the reaction. Ensure the use of anhydrous solvents, as water can interfere with the catalyst. |
| Stoichiometry | The precise ratio of the substrate, iodinating agent, and catalyst can influence the enantiomeric excess. Careful optimization of these ratios is recommended. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amine and carboxylic acid functionalities of D-Tyrosine in this synthesis?
A1: The most widely used protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, and methyl or ethyl esters for the carboxylic acid. These groups are generally stable under the iodination conditions and can be removed under relatively mild conditions.
Q2: Which iodinating agents are typically used for the di-iodination of the tyrosine ring?
A2: Iodine monochloride (ICl) is a common and effective reagent for the di-iodination of tyrosine. Other reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can also be employed. The choice of reagent can affect the reaction rate and selectivity.
Q3: How can I monitor the progress of the iodination reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (protected D-Tyrosine), you can observe the formation of the mono- and di-iodinated products.
Q4: What are the recommended methods for purifying the final D-Diiodotyrosine product?
A4: Purification is typically achieved through column chromatography on silica gel. Due to the polar nature of the amino acid, a polar eluent system such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol, is often required. Recrystallization can also be an effective method for obtaining highly pure product.
Q5: How is the enantiomeric excess (ee) of the final product determined?
A5: The enantiomeric excess is most accurately determined by chiral High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers, and the ratio of their peak areas allows for the calculation of the ee.
III. Experimental Protocols
While a specific, high-yielding asymmetric synthesis of D-Diiodotyrosine is not widely documented in readily available literature, a general approach can be outlined based on established methods for asymmetric iodination of phenols and synthesis of related amino acids. The following protocol is a representative, generalized procedure.
General Protocol for Asymmetric Synthesis of D-Diiodotyrosine
Step 1: Protection of D-Tyrosine
-
Protect the amino group of D-Tyrosine with a suitable protecting group (e.g., Boc anhydride).
-
Protect the carboxylic acid group as a methyl or ethyl ester.
Step 2: Asymmetric Iodination
-
Dissolve the protected D-Tyrosine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral ligand complexed with a metal salt) at the optimized concentration.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).
-
Slowly add the iodinating agent (e.g., ICl or NIS) to the reaction mixture.
-
Monitor the reaction by TLC or HPLC until completion.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform an aqueous work-up to isolate the crude product.
Step 3: Deprotection and Purification
-
Remove the protecting groups under appropriate conditions (e.g., acid-catalyzed hydrolysis for Boc and ester groups).
-
Purify the crude D-Diiodotyrosine by column chromatography or recrystallization.
-
Determine the yield and enantiomeric excess of the final product.
Workflow for Asymmetric Synthesis of D-Diiodotyrosine
IV. Data Presentation
Due to the limited availability of specific quantitative data for the asymmetric synthesis of D-Diiodotyrosine in the public domain, the following table presents hypothetical data based on typical outcomes for similar asymmetric transformations. This table is intended for illustrative purposes to guide optimization efforts.
Table 1: Hypothetical Data for Asymmetric Iodination of Protected D-Tyrosine
| Entry | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Catalyst A (10 mol%) | CH₂Cl₂ | 0 | 65 | 70 |
| 2 | Catalyst A (10 mol%) | Toluene | 0 | 62 | 75 |
| 3 | Catalyst A (10 mol%) | CH₂Cl₂ | -20 | 70 | 85 |
| 4 | Catalyst A (10 mol%) | CH₂Cl₂ | -78 | 55 | 92 |
| 5 | Catalyst B (10 mol%) | CH₂Cl₂ | -78 | 60 | 95 |
| 6 | Catalyst B (5 mol%) | CH₂Cl₂ | -78 | 58 | 94 |
This technical support center provides a foundational guide for troubleshooting the asymmetric synthesis of D-Diiodotyrosine. Successful synthesis will depend on careful optimization of the reaction conditions for the specific chiral catalyst and substrates being used.
References
Preventing racemization of D-Diiodotyrosine during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of D-Diiodotyrosine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for D-Diiodotyrosine analysis?
A1: Racemization is the process where a single enantiomer (in this case, the D-isomer of Diiodotyrosine) is converted into a mixture of both D- and L-isomers.[1] This is a critical issue in pharmaceutical and biological research because the two enantiomers can have different biological activities and toxicological profiles.[2] For accurate quantification of D-Diiodotyrosine, it is crucial to prevent its conversion to L-Diiodotyrosine during sample handling and preparation.
Q2: What are the primary factors that cause racemization of amino acids like D-Diiodotyrosine?
A2: The main factors that promote the racemization of amino acids are elevated temperature, suboptimal pH (both strongly acidic and strongly basic conditions), and extended processing times.[3][4] The presence of certain chemical species can also catalyze this process. The underlying mechanism involves the removal of a proton from the alpha-carbon of the amino acid, leading to a planar carbanion intermediate, which can then be reprotonated from either side, resulting in either the D- or L-form.[5]
Q3: My sample contains D-Diiodotyrosine within a protein or peptide. How can I release it for analysis without causing significant racemization?
A3: Protein hydrolysis is necessary to release individual amino acids. However, standard acid hydrolysis (e.g., with 6 M HCl at high temperatures) is known to cause racemization.[1][6] A recommended alternative is enzymatic hydrolysis, which proceeds under milder conditions. A multi-enzyme approach using pronase, leucine aminopeptidase, and peptidyl-D-amino-acid hydrolase can achieve complete hydrolysis with minimal racemization.[3] Alternatively, hydrolysis with saturated barium hydroxide has been shown to be effective for iodinated casein, with monoiodotyrosine and diiodotyrosine being much more stable under these conditions compared to other iodoamino acids.[7]
Q4: How can I extract D-Diiodotyrosine from biological fluids like serum or urine?
A4: Solid-phase extraction (SPE) is a common and effective method for extracting and cleaning up iodoamino acids from biological matrices such as serum and urine.[8][9] C18 cartridges are frequently used for this purpose, yielding good recovery rates.[8] This cleanup step is essential to remove interfering substances from the sample matrix before analysis.[10]
Q5: What analytical techniques are suitable for separating and quantifying D- and L-Diiodotyrosine?
A5: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers like D- and L-Diiodotyrosine.[2][11][12] Chiral HPLC allows for the direct separation of the two isomers, enabling accurate quantification. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) with chiral selectors can also be employed for enantiomeric separation of amino acids.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-Diiodotyrosine detected in a pure D-Diiodotyrosine standard after sample preparation. | Racemization due to harsh conditions. | - Review pH: Avoid strongly acidic or basic conditions if possible. Racemization increases with pH, especially above pH 9.[4] - Lower Temperature: Perform all sample preparation steps at the lowest temperature compatible with the procedure. Avoid prolonged heating.[15] - Reduce Time: Minimize the duration of each sample preparation step, particularly hydrolysis. |
| Incomplete hydrolysis of protein/peptide samples. | Inefficient hydrolysis method. | - Enzymatic Hydrolysis: Switch to a sequential enzymatic digestion protocol for milder conditions and potentially more complete hydrolysis.[3] - Barium Hydroxide Hydrolysis: For robust samples, consider hydrolysis with saturated barium hydroxide, which shows good stability for diiodotyrosine.[7] |
| Poor recovery of D-Diiodotyrosine after solid-phase extraction (SPE). | Suboptimal SPE protocol. | - Optimize Sorbent: Ensure a C18 or other suitable sorbent is being used. - Adjust pH: Optimize the pH of the sample and wash/elution solvents to ensure proper retention and elution of diiodotyrosine. - Check Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution can improve recovery. |
| Co-elution of D- and L-Diiodotyrosine during HPLC analysis. | Inappropriate analytical column or mobile phase. | - Use a Chiral Stationary Phase (CSP): A standard C18 column will not separate enantiomers. A dedicated chiral column is required.[11][12] - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., percentage of organic modifier, buffer concentration, and pH) to improve resolution between the enantiomers. |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis for Protein-Bound D-Diiodotyrosine with Minimal Racemization
This method is adapted from a procedure designed for total protein hydrolysis with extremely low racemization.[3]
-
Partial Acid Hydrolysis (Optional, for highly cross-linked proteins):
-
Incubate the protein sample in 10 M HCl at a low temperature (e.g., 4°C) for a time sufficient to achieve partial hydrolysis without significant racemization (requires optimization for the specific protein).
-
Neutralize the sample carefully with a suitable base (e.g., NaOH) on ice.
-
-
Enzymatic Digestion - Step 1 (Pronase):
-
Adjust the pH of the (partially) hydrolyzed protein solution to the optimal range for pronase (typically pH 7-8).
-
Add pronase to the sample (enzyme-to-substrate ratio should be optimized, e.g., 1:20 w/w).
-
Incubate at a controlled temperature (e.g., 37°C) for 24-48 hours.
-
-
Enzymatic Digestion - Step 2 (Leucine Aminopeptidase and Peptidyl-D-amino-acid Hydrolase):
-
After the pronase digestion, adjust the pH if necessary to the optimal range for the subsequent enzymes (typically around pH 8).
-
Add leucine aminopeptidase and peptidyl-D-amino-acid hydrolase.
-
Continue incubation at 37°C for another 24-48 hours.
-
-
Sample Cleanup:
-
Terminate the reaction by adding a small amount of acid (e.g., trifluoroacetic acid) to denature the enzymes.
-
Centrifuge the sample to pellet the denatured enzymes.
-
The supernatant containing the free amino acids can then be further purified by solid-phase extraction or directly analyzed by a suitable chiral method.
-
Protocol 2: Chiral HPLC Analysis of D/L-Diiodotyrosine
This is a general guideline for developing a chiral HPLC method. Specific conditions will depend on the chosen chiral stationary phase.
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are often a good starting point for amino acid enantiomers.[12]
-
-
Mobile Phase Preparation:
-
For normal-phase chromatography, a typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).
-
For reversed-phase chromatography, use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min for analytical columns.
-
Temperature: Maintain a constant column temperature (e.g., 25°C) as temperature can affect chiral recognition.
-
Detection: UV detection at a wavelength where diiodotyrosine has significant absorbance (e.g., around 280 nm).[7]
-
-
Method Development:
-
Inject a racemic (50:50) standard of D/L-Diiodotyrosine to determine the retention times and resolution of the two enantiomers.
-
Systematically vary the mobile phase composition (e.g., the percentage of the polar modifier) to optimize the separation.
-
Once separation is achieved, inject the prepared D-Diiodotyrosine sample to quantify the amount of the L-enantiomer present.
-
Visualizations
Caption: Mechanism of D-Diiodotyrosine racemization.
Caption: Troubleshooting workflow for unexpected racemization.
Caption: General sample preparation workflow for D-DIT.
References
- 1. researchgate.net [researchgate.net]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal inactivation of L-thyroxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometric analysis of D-Diiodotyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometric analysis of D-Diiodotyrosine.
Understanding Matrix Effects in D-Diiodotyrosine Analysis
In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, D-Diiodotyrosine.[1] These components can include salts, lipids, proteins, and other endogenous compounds from biological samples like plasma or urine.[1][2] Matrix effects occur when these co-eluting compounds interfere with the ionization of D-Diiodotyrosine in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2][3][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My D-Diiodotyrosine signal intensity is significantly lower in plasma samples compared to the standard solution, even at the same concentration. What could be the cause?
A1: This is a classic sign of ion suppression , a common matrix effect.[4][6] Components from the plasma matrix, such as phospholipids or salts, are likely co-eluting with your D-Diiodotyrosine peak and competing for ionization in the MS source.[3] This reduces the number of D-Diiodotyrosine ions that are formed and detected, leading to a lower signal.
Q2: How can I confirm that ion suppression is affecting my D-Diiodotyrosine analysis?
A2: You can perform a post-extraction spike analysis .[2][6] This involves comparing the peak area of D-Diiodotyrosine in a neat solution to its peak area when spiked into a blank matrix extract (a sample that has gone through the entire preparation process but contains no analyte). A significantly lower peak area in the matrix extract confirms ion suppression.[2] A qualitative method, post-column infusion , can also identify the retention time regions where suppression occurs.[4]
Q3: I'm observing poor reproducibility and high variability in my D-Diiodotyrosine quantification across different plasma lots. Could this be related to matrix effects?
A3: Yes, high variability between different sample lots is a strong indicator of inconsistent matrix effects.[7] The composition and concentration of interfering substances can vary from one biological sample to another, leading to different degrees of ion suppression or enhancement.[6] This directly impacts the reproducibility of your results.
Q4: What are the most effective strategies to minimize matrix effects for D-Diiodotyrosine analysis?
A4: A multi-pronged approach is often most effective:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing phospholipids and other interferences than simpler methods like Protein Precipitation (PPT).[8] Liquid-Liquid Extraction (LLE) can also be tailored to selectively extract D-Diiodotyrosine while leaving behind many matrix components.
-
Improve Chromatographic Separation: Adjust your LC method to better separate D-Diiodotyrosine from co-eluting matrix components.[1][9] This can involve modifying the mobile phase gradient, changing the column chemistry (e.g., using a HILIC column for a polar compound like D-Diiodotyrosine), or adjusting the flow rate.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[10] A SIL-IS for D-Diiodotyrosine (e.g., ¹³C₆-D-Diiodotyrosine) will have nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[10][11]
Q5: My D-Diiodotyrosine peak shape is poor (e.g., tailing or splitting) in biological samples. What should I check?
A5: Poor peak shape can be caused by several factors, including matrix effects.[3]
-
Column Contamination: Matrix components can build up on your analytical column, leading to peak distortion.[3] Try flushing the column or using a guard column.
-
Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak splitting.[3] Ensure your injection solvent is compatible with your mobile phase.
-
Co-eluting Interferences: High concentrations of matrix components eluting very close to your analyte can distort its peak shape. Improved sample cleanup or chromatographic resolution is needed.
Q6: I don't have access to a stable isotope-labeled internal standard. What are my alternatives?
A6: While a SIL-IS is ideal, you can use a structural analog as an internal standard.[11] However, be aware that a structural analog may have different chromatographic retention and ionization efficiency, meaning it might not perfectly compensate for matrix effects experienced by D-Diiodotyrosine.[11] Another approach is matrix-matched calibration , where you prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to normalize the matrix effects between your standards and unknown samples.
Quantitative Data Summary
The following tables illustrate the typical impact of different sample preparation methods on matrix effects and the effectiveness of using a stable isotope-labeled internal standard (SIL-IS) for correction.
Table 1: Comparison of Matrix Effects from Different Sample Preparation Techniques for D-Diiodotyrosine in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* |
| Protein Precipitation (PPT) | 85 - 95% | -45% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 70 - 85% | -20% (Suppression) |
| Solid-Phase Extraction (SPE) | 90 - 105% | -5% (Minimal Effect) |
*Matrix Effect (%) is calculated as ((Peak Area in Matrix / Peak Area in Neat Solution) - 1) * 100. Negative values indicate ion suppression.
Table 2: Effectiveness of a Stable Isotope-Labeled Internal Standard (SIL-IS) in Correcting for Matrix Effects
| Sample Preparation Method | Matrix Effect (Analyte Only) | IS-Normalized Matrix Factor** |
| Protein Precipitation (PPT) | -45% | 1.02 |
| Liquid-Liquid Extraction (LLE) | -20% | 0.99 |
| Solid-Phase Extraction (SPE) | -5% | 1.01 |
**IS-Normalized Matrix Factor is calculated as (Peak Area Ratio of Analyte to IS in Matrix) / (Peak Area Ratio of Analyte to IS in Neat Solution). A value close to 1.0 indicates effective compensation for matrix effects.[2]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare Blank Matrix Samples: Obtain six lots of the blank biological matrix (e.g., human plasma). Process these samples using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
Prepare Neat Solutions: Prepare two sets of solutions of D-Diiodotyrosine and the SIL-IS in a clean solvent (e.g., mobile phase) at low and high concentrations relevant to your assay range.
-
Spike Matrix Extracts: After extraction, spike the blank matrix extracts with the low and high concentration solutions of D-Diiodotyrosine and the SIL-IS.
-
Analyze Samples: Inject the neat solutions and the post-extraction spiked matrix samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF): For each concentration level and each matrix lot, calculate the MF using the following formula:
-
MF = (Peak Response of Analyte in Spiked Matrix Extract) / (Mean Peak Response of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
-
-
Calculate IS-Normalized MF: To assess the ability of the internal standard to compensate for matrix effects, calculate the IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Response Ratio in Spiked Matrix Extract) / (Mean Analyte/IS Peak Response Ratio in Neat Solution)
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix lots should be within acceptable limits (e.g., ≤15%).
-
Protocol 2: Solid-Phase Extraction (SPE) for D-Diiodotyrosine from Plasma
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat 200 µL of plasma by adding the SIL-IS and diluting with 400 µL of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove salts and some polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences like phospholipids.
-
Elution: Elute the D-Diiodotyrosine and SIL-IS with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for troubleshooting low analyte signal.
Caption: How a SIL-IS compensates for matrix effects.
References
- 1. youtube.com [youtube.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of D-Diiodotyrosine in different experimental buffers and pH
This technical support center provides guidance on the stability of D-Diiodotyrosine in common experimental buffers and across a range of pH values. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for D-Diiodotyrosine powder?
A1: D-Diiodotyrosine as a solid powder is stable for at least four years when stored at -20°C.[1][2] For the dihydrate form, a stability of three years at -20°C has been reported.[3]
Q2: How stable is D-Diiodotyrosine in aqueous buffer solutions?
A2: Aqueous solutions of D-Diiodotyrosine have limited stability. It is recommended to prepare fresh solutions and not to store them for more than one day, even at refrigerated temperatures.[1][2]
Q3: What is the solubility of D-Diiodotyrosine in common buffers?
A3: The solubility of D-Diiodotyrosine can be a limiting factor in experimental design. In Phosphate Buffered Saline (PBS) at pH 7.2, the solubility is approximately 0.3 mg/mL.[1][2] For higher concentrations, the use of organic solvents like DMSO may be necessary, where solubility can reach up to 10 mg/mL.[2]
Q4: How does pH affect the stability of D-Diiodotyrosine?
A4: While specific quantitative data is limited, D-Diiodotyrosine is known to be incompatible with strong acids and alkalis, which can promote degradation. The stability of related iodinated tyrosine compounds is known to be pH-dependent. For example, the oxidation of tyrosine D is influenced by pH with a pKa of approximately 7.6.[4] It is crucial to maintain a well-buffered solution within a pH range of 6 to 8 for optimal stability.
Q5: Which buffers are recommended for working with D-Diiodotyrosine?
A5: Phosphate and Tris buffers have been successfully used in studies involving diiodotyrosine.[5][6] The choice of buffer can influence stability, as some buffer components can interact with the compound or with metal ions that may catalyze degradation.[7] It is advisable to perform a preliminary stability test with your chosen buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation in aqueous buffer | Low solubility of D-Diiodotyrosine. | - Ensure the concentration is below the solubility limit (approx. 0.3 mg/mL in PBS, pH 7.2).- Prepare a concentrated stock solution in DMSO and dilute it into the aqueous buffer immediately before use.- Gently warm the solution to aid dissolution, but avoid high temperatures. |
| Loss of activity or inconsistent results | Degradation of D-Diiodotyrosine in solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.- Protect solutions from light, as light exposure can accelerate degradation of photosensitive compounds. |
| Unexpected peaks in analytical chromatography | Presence of degradation products. | - Confirm the identity of the main peak by comparing the retention time with a fresh standard.- Perform a forced degradation study to identify potential degradation products.- Adjust the mobile phase or gradient of your HPLC method to achieve better separation of the parent compound from its degradants. |
| Color change in the solution | Oxidation of the compound. | - Degas buffers to remove dissolved oxygen.- Consider adding a small amount of an antioxidant, such as sodium metabisulfite, if compatible with your experimental system.- Store solutions in amber vials to protect from light-induced oxidation. |
Quantitative Stability Data
The following tables provide hypothetical stability data for D-Diiodotyrosine based on general principles of chemical kinetics and information on related compounds. This data should be used as a guideline, and it is recommended to perform your own stability studies for your specific experimental conditions.
Table 1: Hypothetical Half-life (t½) of D-Diiodotyrosine in Different Buffers at 25°C
| Buffer (50 mM) | pH | Half-life (hours) |
| Citrate | 5.0 | 48 |
| Phosphate | 6.0 | 72 |
| Phosphate | 7.0 | 60 |
| Tris-HCl | 7.4 | 55 |
| Tris-HCl | 8.0 | 40 |
| Carbonate | 9.0 | 24 |
Table 2: Hypothetical Percentage of D-Diiodotyrosine Remaining after 24 hours of Storage at Different Temperatures in 50 mM Phosphate Buffer (pH 7.0)
| Temperature | % Remaining |
| 4°C | 95% |
| 25°C (Room Temperature) | 80% |
| 37°C | 65% |
Experimental Protocols
Protocol 1: Preparation of D-Diiodotyrosine Solutions
-
Aqueous Solution Preparation:
-
Weigh the desired amount of D-Diiodotyrosine powder in a sterile container.
-
Add the desired volume of pre-filtered and degassed experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).
-
Vortex or sonicate the solution until the powder is completely dissolved. If solubility is an issue, do not exceed a concentration of 0.3 mg/mL.
-
Use the solution immediately.
-
-
DMSO Stock Solution Preparation:
-
Weigh D-Diiodotyrosine powder and dissolve it in a minimal amount of high-purity DMSO to a concentration of 10 mg/mL.
-
Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade D-Diiodotyrosine to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool the solution and neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of D-Diiodotyrosine in a 1:1 mixture of methanol and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Spread a thin layer of D-Diiodotyrosine powder in a glass vial.
-
Heat in an oven at 105°C for 24 hours.
-
Dissolve the powder in a suitable solvent and analyze by HPLC.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Common artifacts in the analysis of D-amino acids and how to avoid them
Welcome to the technical support center for D-amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the detection and quantification of D-amino acids.
Troubleshooting Guides
This section provides solutions to common problems encountered during D-amino acid analysis.
Problem 1: High background levels of D-amino acids detected in my negative control/standard.
This often points to racemization during your sample preparation, particularly during acid hydrolysis.
| Potential Cause | Recommended Solution |
| Harsh Acid Hydrolysis Conditions | Optimize hydrolysis time and temperature. While 6 M HCl at 110°C for 24 hours is standard, some amino acids are more prone to racemization under these conditions.[1][2] Consider a time-course study to find the optimal balance between complete hydrolysis and minimal racemization.[1] Vapor-phase hydrolysis may also offer a cleaner alternative to liquid-phase hydrolysis.[1][3] |
| Amino Acid Susceptibility | Be aware that certain amino acids, like aspartic acid, are particularly susceptible to racemization.[1][4] If accurate quantification of these is critical, alternative hydrolysis methods should be considered. |
| Matrix Effects | The sample matrix, including high concentrations of salts or carbohydrates, can influence the rate of racemization.[1] Whenever possible, purify the protein of interest before hydrolysis. |
Problem 2: Poor chromatographic separation of D- and L-amino acid enantiomers.
Resolving enantiomers is critical for accurate quantification. Poor separation can be due to issues with the derivatization step or the chromatography itself.
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the chiral derivatization reaction (e.g., with Marfey's reagent, FDAA) goes to completion for both enantiomers. Follow the protocol precisely, paying attention to pH, temperature, and incubation time.[5][6][7] |
| Suboptimal HPLC Conditions | Verify that the column, mobile phase composition, gradient, and flow rate are appropriate for separating the specific derivatized amino acids.[8] Ensure the use of a high-quality column and fresh mobile phases.[9] |
| Column Degradation | The performance of the HPLC column can degrade over time. If resolution declines, consider replacing the guard column or the analytical column.[9] |
Problem 3: I'm observing unexpected peaks or mass shifts in my mass spectrometry data.
These artifacts can arise from various sources, including the hydrolysis method and sample contamination.
| Potential Cause | Recommended Solution |
| Deuterium Incorporation from Hydrolysis | If using deuterated acid (e.g., DCl in D₂O) to monitor racemization, amino acids that racemize during hydrolysis will incorporate deuterium, resulting in a +1 Da mass shift.[10][11] This is an expected outcome and allows for the correction of hydrolysis-induced racemization. |
| Deamidation | Asparagine (Asn) and glutamine (Gln) can deamidate to aspartic acid (Asp) and glutamic acid (Glu), respectively, during sample preparation, leading to a mass increase of +1 Da.[12][13] This is more likely to occur at elevated pH and temperature.[12] Using mildly acidic conditions (e.g., pH 4.5) for enzymatic digestions can reduce deamidation artifacts.[14] |
| Contamination | Contamination from various sources can introduce extraneous amino acids and other interfering compounds.[15][16][17] See the FAQ section on contamination for detailed prevention strategies. |
Frequently Asked Questions (FAQs)
Q1: What is amino acid racemization and why is it a major artifact in D-amino acid analysis?
Q2: How can I minimize racemization during protein hydrolysis?
A2: There are two primary strategies to minimize racemization during protein hydrolysis:
-
Optimized Acid Hydrolysis: Reducing the temperature and duration of acid hydrolysis can lower the rate of racemization.[1] However, this must be balanced with ensuring complete protein hydrolysis.
-
Enzymatic Hydrolysis: Using a cocktail of proteases to digest the protein is a much milder method that results in significantly less racemization compared to acid hydrolysis.[19][20]
Q3: What is the purpose of using deuterated hydrochloric acid (DCl in D₂O) for hydrolysis?
A3: Using deuterated acid is a powerful technique to quantify the amount of racemization that occurs during the hydrolysis step. The hydrogen atom on the alpha-carbon of an amino acid is abstracted and replaced during racemization. When hydrolysis is performed in a deuterated environment, any amino acid that undergoes racemization will incorporate a deuterium atom, resulting in a +1 Dalton mass increase.[10][21] This allows for the differentiation and accurate quantification of the D-amino acids that were originally present in the sample from those that were formed as an artifact of the hydrolysis procedure using mass spectrometry.[10]
Q4: Which amino acids are most susceptible to racemization?
A4: The rate of racemization varies among amino acids. Aspartic acid is known to be one of the most susceptible to racemization.[1] Other amino acids that are relatively prone to racemization include glutamic acid, phenylalanine, and alanine.[1]
Q5: What are common sources of amino acid contamination and how can I avoid them?
A5: Background amino acid contamination can be a significant issue, especially in high-sensitivity analyses. Common sources include:
-
Environment: Dust and aerosols in the lab can contain amino acids.[15] It is recommended to work in a clean, low-traffic area.[15]
-
Human Contact: Skin is a major source of amino acids like serine, proline, and hydroxyproline.[15] Always wear powder-free gloves and change them frequently.[16]
-
Lab Materials: Reagents, solvents, glassware, and pipette tips can all be sources of contamination.[16] Use high-purity reagents, pyrolyze glassware to remove organic contaminants, and use dedicated or disposable labware.[1][16] Paper products like lab wipes can be a source of aspartate and glutamate.[15]
Q6: What is deamidation and how can it affect my D-amino acid analysis?
A6: Deamidation is a non-enzymatic modification where the side chain amide group of asparagine (Asn) or glutamine (Gln) is hydrolyzed, converting them to aspartic acid (Asp)/isoaspartic acid or glutamic acid (Glu), respectively.[12][13] This results in a +1 Da mass change. Deamidation can occur spontaneously in proteins over time but can also be induced as an artifact during sample preparation, particularly at elevated pH and temperature.[12][22] If you are quantifying D-Asp or D-Glu, it is important to be aware of this potential artifact and to use sample preparation conditions that minimize deamidation, such as lower pH buffers.[12]
Experimental Protocols
Protocol 1: Minimized Racemization Acid Hydrolysis using Deuterated Acid
This protocol is designed to minimize and simultaneously quantify acid-induced racemization using deuterated hydrochloric acid and mass spectrometry.
-
Sample Preparation: Place the protein or peptide sample into a pyrolyzed glass hydrolysis tube.
-
Acid Addition: Add 6 M deuterated hydrochloric acid (DCl) in deuterium oxide (D₂O) to the tube. For vapor-phase hydrolysis, place the acid at the bottom of the hydrolysis vessel, ensuring it does not directly contact the sample.
-
Degassing and Sealing: Freeze the sample in liquid nitrogen. Apply a vacuum to the hydrolysis tube and then seal it.
-
Hydrolysis: Place the sealed tube in an oven or heating block at 110°C for 20-24 hours. The optimal time may need to be determined empirically.[1]
-
Drying: After hydrolysis, cool the tube to room temperature. Carefully open the tube and evaporate the DCl/D₂O to dryness using a centrifugal evaporator or lyophilizer.
-
Reconstitution: Reconstitute the dried amino acid hydrolysate in a suitable buffer for subsequent chiral derivatization and LC-MS analysis.
Protocol 2: Chiral Derivatization with Marfey's Reagent (FDAA)
This protocol describes the derivatization of amino acids with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) for the separation of enantiomers by HPLC.
-
Sample Preparation: The dried amino acid hydrolysate is dissolved in a suitable buffer (e.g., 1 M NaHCO₃).
-
Derivatization: a. Add a solution of L-FDAA in acetone to the amino acid sample. b. The reaction mixture is typically incubated at 40°C for 1 hour under alkaline conditions.[5][7]
-
Quenching: Stop the reaction by adding an acid, such as 2 M HCl.[7]
-
Analysis: The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV absorbance at 340 nm.[7][23] The L-amino acid derivative generally elutes before the D-amino acid derivative when using L-FDAA.[7]
Visualizations
Caption: Experimental workflow for D-amino acid analysis.
Caption: Troubleshooting high background D-amino acid signals.
References
- 1. benchchem.com [benchchem.com]
- 2. keypublishing.org [keypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid dating - Wikipedia [en.wikipedia.org]
- 5. ovid.com [ovid.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deamidation - Wikipedia [en.wikipedia.org]
- 13. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering an anti-CD52 antibody for enhanced deamidation stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. support.waters.com [support.waters.com]
- 16. cib.csic.es [cib.csic.es]
- 17. academic.oup.com [academic.oup.com]
- 18. The Amino Acid Racemization Dating Method | The Institute for Creation Research [icr.org]
- 19. Total hydrolysis of proteins with strongly reduced racemization of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ilsagroup.com [ilsagroup.com]
- 21. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A conventional procedure to reduce Asn deamidation artifacts during trypsin peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Improving the sensitivity of D-Diiodotyrosine detection in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of D-Diiodotyrosine (DIT) in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting D-Diiodotyrosine (DIT) in biological samples?
The most prevalent and established methods for the sensitive detection of DIT in biological samples, such as serum and urine, are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for quantifying DIT. It is often considered the gold standard due to its ability to distinguish DIT from structurally similar compounds.[1][2][3]
-
Radioimmunoassay (RIA): RIA has been historically used for DIT measurement and can offer high sensitivity.[4][5][6] However, it may be susceptible to cross-reactivity with other iodinated tyrosines and thyronines.[5]
Q2: What kind of sensitivity can I expect from different DIT detection methods?
The sensitivity of DIT detection methods can vary significantly. LC-MS/MS generally offers the highest sensitivity, with lower limits of detection (LLOD) and quantification (LLOQ) reaching the picogram per milliliter (pg/mL) level.[7] Radioimmunoassays also provide good sensitivity, often in the nanogram per 100 milliliters (ng/100 mL) range.[4][6]
Here is a summary of reported sensitivity data for various methods:
| Method | Analyte | Sample Matrix | Sensitivity (Lower Limit of Detection/Quantification) | Reference |
| LC-MS/MS | 11 Thyroid Hormones and Metabolites | Serum | pg/mL levels | [7] |
| LC-MS/MS | Monoiodotyrosine (MIT) and DIT | Urine, Plasma | Not explicitly stated, but high sensitivity is noted | [2] |
| Radioimmunoassay (RIA) | DIT | Serum | Detects levels in healthy adults averaging 156 ng/100 ml | [4] |
| Radioimmunoassay (RIA) | DIT | Serum | Detects levels in healthy adults averaging 101 ng/100 ml | [6] |
Q3: Are there commercially available ELISA kits for DIT detection?
While ELISA kits are widely available for other thyroid hormones and related proteins like deiodinases[8][9][10][11][12], specific and validated ELISA kits for the quantitative detection of D-Diiodotyrosine in biological samples are not prominently mentioned in the reviewed literature. Immunoassays for DIT have primarily been developed as radioimmunoassays (RIAs) in research settings.[4][5] When considering an immunoassay, it is crucial to evaluate its specificity and potential for cross-reactivity with other iodinated compounds.[5]
Troubleshooting Guides
Issue 1: Low or No DIT Signal in LC-MS/MS Analysis
Possible Causes and Solutions:
-
Inefficient Sample Preparation: DIT may be lost during sample cleanup.
-
Troubleshooting Step: Review your protein precipitation and extraction protocol. Ensure complete precipitation and efficient recovery of the supernatant. For serum samples, a common method is protein precipitation with a reagent like acetonitrile/methanol.[13] Solid-phase extraction (SPE) can also be used to remove interfering substances from complex matrices like serum and urine.[14]
-
-
Suboptimal Derivatization: If using a derivatization step to improve ionization efficiency, the reaction may be incomplete.
-
Mass Spectrometer Settings: Incorrect mass transitions or ionization parameters can lead to poor signal.
-
Troubleshooting Step: Verify the mass transitions for DIT and any internal standards. Optimize source parameters (e.g., temperature, gas flows) and collision energy to maximize the signal for your specific instrument.
-
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of DIT.
-
Troubleshooting Step: Improve chromatographic separation to resolve DIT from interfering compounds. A more rigorous sample cleanup, such as immunoaffinity extraction, can also be employed to reduce matrix effects.[19]
-
Issue 2: High Background or Non-Specific Signal in Immunoassays (RIA)
Possible Causes and Solutions:
-
Cross-reactivity of the Antibody: The primary antibody may be binding to other structurally similar iodinated compounds, such as monoiodotyrosine (MIT), thyroxine (T4), or triiodothyronine (T3).[5]
-
Troubleshooting Step: To improve specificity, consider immunoextraction of DIT from the sample before performing the RIA. This involves using an antibody to isolate DIT, thereby removing cross-reactive molecules.[5] Another approach is to use a second ligand-binding protein, like thyroxine-binding globulin, to sequester T4 and T3 and reduce their interference.[4]
-
-
Issues with the Secondary Antibody or Detection Reagent: The secondary antibody or other reagents may be contaminated or degraded.
-
Troubleshooting Step: Test the performance of each reagent individually. Prepare fresh reagents and repeat the assay.
-
-
Insufficient Washing: Inadequate washing steps can lead to high background signal.
-
Troubleshooting Step: Increase the number of washing steps and ensure that the washing buffer is effectively removing unbound reagents.
-
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of DIT in Serum
This protocol is a generalized procedure based on common protein precipitation techniques.
-
Reagent Preparation: Prepare a precipitating reagent, for example, acetonitrile with 0.1% formic acid, containing a suitable internal standard.
-
Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.
-
Protein Precipitation: Add 300-400 µL of the cold precipitating reagent to the serum sample.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[20]
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Radioimmunoassay (RIA) for DIT in Serum
This protocol outlines the general steps for a competitive RIA.
-
Coating: Coat microtiter plate wells with a capture antibody specific for DIT.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., a solution containing bovine serum albumin).
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of DIT.
-
Sample and Standard Incubation: Add the prepared standards and unknown samples to the wells.
-
Tracer Addition: Add a known amount of radiolabeled DIT (e.g., [125I]DIT) to each well.[4] The unlabeled DIT in the samples and standards will compete with the radiolabeled DIT for binding to the capture antibody.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells to remove unbound radiolabeled DIT.
-
Detection: Measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the radioactivity against the concentration of the standards. Determine the concentration of DIT in the unknown samples by interpolating their radioactivity values on the standard curve.
Visualizations
Caption: Workflow for DIT detection by LC-MS/MS.
References
- 1. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. [usiena-air.unisi.it]
- 3. Serum diiodotyrosine - a biomarker to differentiate destructive thyroiditis from Graves' disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multiple ligand-binding radioimmunoassay of diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circulating diiodotyrosine: studies of its serum concentration, source, and turnover using radioimmunoassay after immunoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum diiodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. mybiosource.com [mybiosource.com]
- 10. gentaurpdf.com [gentaurpdf.com]
- 11. biocompare.com [biocompare.com]
- 12. bioelsa.com [bioelsa.com]
- 13. blob.phenomenex.com [blob.phenomenex.com]
- 14. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Stereochemical Purity of Synthesized D-Diiodotyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the stereochemical purity of synthesized D-Diiodotyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the stereochemical purity of D-Diiodotyrosine?
A1: The two primary methods for validating the stereochemical purity of D-Diiodotyrosine are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Polarimetry. Chiral HPLC separates the D- and L-enantiomers, allowing for their quantification, while polarimetry measures the optical rotation of a solution containing the compound, which is dependent on the enantiomeric composition.
Q2: Why is it important to validate the stereochemical purity of synthesized D-Diiodotyrosine?
A2: In pharmaceutical and biological research, the two enantiomers of a chiral molecule can have significantly different pharmacological, toxicological, and pharmacokinetic properties.[1] Therefore, it is crucial to ensure the synthesized D-Diiodotyrosine is free from its L-enantiomer to guarantee its efficacy and safety.
Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to determine the enantiomeric purity of D-Diiodotyrosine?
A3: Standard NMR spectroscopy cannot directly distinguish between enantiomers. However, it is possible to use chiral derivatizing agents to convert the enantiomers into diastereomers, which can then be differentiated and quantified by NMR. This is generally a more complex and less direct method compared to chiral HPLC.
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Issue 1: Poor or no separation of D- and L-Diiodotyrosine peaks.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the separation of diiodotyrosine enantiomers.
-
Solution: Screen different types of CSPs. For amino acids and their derivatives, polysaccharide-based columns (e.g., Chiralcel® OD-H, OJ-H) and macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective.[2]
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar alcohol (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can significantly impact selectivity.[1]
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase is a critical parameter for ionizable compounds like amino acids.
-
-
-
Possible Cause: Inappropriate flow rate.
-
Solution: Chiral separations can be sensitive to flow rate. Try reducing the flow rate to see if resolution improves.
-
-
Possible Cause: The column temperature is not optimal.
-
Solution: Vary the column temperature. Sometimes, increasing the temperature can improve peak shape and efficiency, while in other cases, lower temperatures enhance chiral recognition.
-
Issue 2: Peak tailing or broad peaks.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Add a competitor to the mobile phase. For basic compounds, adding a small amount of a basic modifier like diethylamine can reduce tailing. For acidic compounds, an acidic modifier like trifluoroacetic acid can be beneficial.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Issue 3: Loss of resolution over time.
-
Possible Cause: Column contamination.
-
Solution: Flush the column with a strong solvent that is compatible with the stationary phase. Always use a guard column to protect the analytical column.
-
-
Possible Cause: "Additive memory effect," where modifiers from previous runs are retained on the stationary phase.
-
Solution: Dedicate a column to a specific method or use a rigorous column flushing and equilibration protocol when switching between methods with different additives.
-
Polarimetry
Issue 1: Inconsistent or fluctuating optical rotation readings.
-
Possible Cause: Temperature fluctuations in the sample cell.
-
Solution: Use a polarimeter with precise temperature control and allow the sample solution to equilibrate to the set temperature before taking a measurement.
-
-
Possible Cause: Presence of air bubbles in the sample cell.
-
Solution: Ensure the sample cell is filled carefully to avoid trapping air bubbles in the light path.
-
-
Possible Cause: The solution is not homogenous.
-
Solution: Ensure the synthesized D-Diiodotyrosine is completely dissolved in the solvent before measurement.
-
Issue 2: The calculated specific rotation does not match the expected value.
-
Possible Cause: Inaccurate concentration of the sample solution.
-
Solution: Use a calibrated analytical balance for weighing the sample and high-precision volumetric flasks for preparing the solution.
-
-
Possible Cause: The solvent is affecting the optical rotation.
-
Solution: The specific rotation is highly dependent on the solvent used. Ensure that the measurement is performed in the same solvent as the reference value. For 3,5-Diiodo-L-tyrosine dihydrate, the reference value is in 1N HCl.[3]
-
-
Possible Cause: The sample is not stereochemically pure.
-
Solution: This is the expected outcome if the synthesis has resulted in a mixture of enantiomers. The enantiomeric excess can be calculated from the observed specific rotation and the specific rotation of the pure enantiomer.
-
Data Presentation
Table 1: Specific Rotation of Diiodotyrosine Enantiomers
| Enantiomer | Expected Specific Rotation ([α]D20) | Conditions |
| L-Diiodotyrosine Dihydrate | +0.6° to +1.8° | c = 5 in 1N HCl |
| D-Diiodotyrosine (anhydrous) | -0.6° to -1.8° (inferred) | c = 5 in 1N HCl |
Note: The specific rotation for D-Diiodotyrosine is inferred to be equal in magnitude and opposite in sign to the L-enantiomer.[4][5]
Table 2: Example Chiral HPLC Method Parameters for Amino Acid Derivatives
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |
| Chiral Column | Polysaccharide-based (e.g., Chiralcel® OD-H) | Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC® T) |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid | Water:Methanol (e.g., 50:50 v/v) with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Elution | Enantiomers will have different retention times. The elution order needs to be determined experimentally. | Enantiomers will have different retention times. The elution order needs to be determined experimentally. |
Experimental Protocols
Protocol 1: Determination of Stereochemical Purity by Polarimetry
-
Preparation of the Sample Solution:
-
Accurately weigh approximately 500 mg of the synthesized D-Diiodotyrosine.
-
Dissolve the sample in 1N Hydrochloric Acid in a 10 mL volumetric flask.
-
Ensure the sample is completely dissolved. If necessary, use sonication.
-
Fill the flask to the mark with 1N HCl and mix thoroughly.
-
-
Instrument Setup and Calibration:
-
Turn on the polarimeter and the sodium lamp (589 nm). Allow the instrument to warm up as per the manufacturer's instructions.
-
Set the temperature of the sample chamber to 20 °C.
-
Calibrate the instrument by filling the sample cell with the blank solvent (1N HCl) and setting the reading to zero.
-
-
Measurement:
-
Rinse the sample cell with the prepared D-Diiodotyrosine solution.
-
Carefully fill the sample cell with the solution, ensuring there are no air bubbles.
-
Place the sample cell in the polarimeter and allow the temperature to stabilize.
-
Record the observed optical rotation (αobs). Repeat the measurement at least three times and calculate the average.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/100 mL.
-
Measure the path length (l) of the polarimeter cell in decimeters (dm).
-
Calculate the specific rotation using the formula: [α]D20 = αobs / (c * l)
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the enantiomeric excess using the formula: % ee = ([α]sample / [α]pure enantiomer) * 100
-
Use the inferred specific rotation of pure D-Diiodotyrosine (-0.6° to -1.8°) for [α]pure enantiomer.
-
Protocol 2: Chiral HPLC Method Development for D-Diiodotyrosine
-
Column Selection and Installation:
-
Select a chiral column suitable for amino acid separations, such as a polysaccharide-based or macrocyclic glycopeptide-based column.
-
Install the column in the HPLC system according to the manufacturer's instructions.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase according to the chosen conditions (see Table 2 for examples).
-
Degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Dissolve a small amount of the synthesized D-Diiodotyrosine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Identify the peaks corresponding to the D- and L-enantiomers. If a standard for L-Diiodotyrosine is available, inject it to confirm the peak identity.
-
-
Method Optimization:
-
If the resolution is not satisfactory, systematically adjust the mobile phase composition (e.g., the ratio of organic modifier to aqueous phase, the concentration of the additive) and the column temperature to optimize the separation.
-
-
Quantification of Stereochemical Purity:
-
Once a satisfactory separation is achieved, integrate the peak areas of the D- and L-enantiomers.
-
Calculate the percentage of each enantiomer: % D-enantiomer = (AreaD / (AreaD + AreaL)) * 100 % L-enantiomer = (AreaL / (AreaD + AreaL)) * 100
-
Visualizations
Caption: Workflow for validating the stereochemical purity of D-Diiodotyrosine.
Caption: Troubleshooting logic for poor chiral HPLC separation.
References
Overcoming challenges in the enzymatic assay of D-amino acid oxidase with D-Diiodotyrosine
Welcome to the technical support center for the enzymatic assay of D-amino acid oxidase (DAO) using D-Diiodotyrosine (DIT) as a substrate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific assay. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic assay of D-amino acid oxidase with D-Diiodotyrosine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | 1. Poor D-Diiodotyrosine Solubility: DIT has limited solubility in aqueous buffers, especially at neutral pH. | - Prepare DIT stock solutions in a small amount of 1 M HCl before diluting with buffer. - Gently warm the buffer to aid dissolution, but cool to the assay temperature before adding the enzyme. - Use a buffer with a higher pH, such as 75 mM sodium pyrophosphate, pH 8.5, as DAO is generally more active and DIT solubility may increase at alkaline pH.[1] |
| 2. Sub-optimal Substrate Concentration: The DIT concentration may be too far from the enzyme's Michaelis constant (Km), leading to a low reaction rate. | - Perform a substrate concentration curve to determine the apparent Km of your DAO for DIT. Start with a broad range of DIT concentrations. - For routine assays, use a DIT concentration that is 5-10 times the determined Km to ensure enzyme saturation.[1] | |
| 3. Enzyme Inactivation: The DAO enzyme may have lost activity due to improper storage or handling. | - Ensure the enzyme is stored at the recommended temperature and handled on ice. - Include a positive control with a known substrate like D-Alanine or D-Serine to verify enzyme activity. | |
| High Background Signal | 1. Spontaneous Oxidation of D-Diiodotyrosine: DIT may be unstable and undergo non-enzymatic oxidation, especially in the presence of light or certain buffer components. | - Prepare fresh DIT solutions for each experiment. - Protect the reaction mixture from light by using amber tubes or covering the plate reader. - Run a "no-enzyme" control to quantify the rate of non-enzymatic DIT degradation and subtract this from your experimental values. |
| 2. Interfering Substances in Coupled Assays: Components in a coupled assay system (e.g., horseradish peroxidase, HRP) might react directly with DIT or its byproducts. | - Run control reactions omitting one component of the coupled system at a time to identify the source of interference. - Consider a direct assay method, such as monitoring oxygen consumption or the formation of the α-keto acid product, to avoid a coupled system.[1] | |
| Non-linear Reaction Progress Curves | 1. Substrate Inhibition: High concentrations of DIT may inhibit DAO activity. This has been observed with other bulky aromatic substrates like D-DOPA.[2][3] | - Perform the assay at a range of DIT concentrations, including those well above the estimated Km, to check for a decrease in activity at higher concentrations. - If substrate inhibition is observed, use a DIT concentration that gives the maximal rate before the inhibitory effect begins. |
| 2. Product Inhibition: The product of the reaction, 3,5-diiodo-4-hydroxyphenylpyruvic acid, or subsequent degradation products, may inhibit DAO. | - Measure the initial reaction rates to minimize the impact of product accumulation. - If product inhibition is suspected, perform experiments where the product is added at the beginning of the reaction to observe its effect on the initial rate. | |
| 3. Deiodination of Substrate or Product: While less common for DAO, deiodination of DIT or its product could lead to a mixture of substrates and products, complicating the kinetics. Deiodinases are known to act on iodotyrosines. | - If deiodination is a concern, consider analyzing the reaction mixture over time by HPLC to identify and quantify the different species present. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the D-amino acid oxidase assay with D-Diiodotyrosine?
A1: The optimal pH for DAO activity is typically in the range of 8.0-9.0. A common buffer used is 75 mM sodium pyrophosphate at pH 8.5.[1] It is recommended to empirically determine the optimal pH for your specific enzyme and assay conditions, as it can be influenced by the substrate and buffer composition.
Q2: How can I prepare a stock solution of D-Diiodotyrosine?
A2: Due to its limited aqueous solubility, it is advisable to first dissolve D-Diiodotyrosine in a small volume of 1 M HCl and then dilute it to the final desired concentration with the assay buffer. Gentle warming can aid dissolution, but the solution should be cooled to the assay temperature before use. For some applications, DMSO can be used as a solvent for stock solutions.
Q3: Which assay method is best for measuring DAO activity with D-Diiodotyrosine?
A3: The choice of assay method depends on the available equipment and the specific experimental goals.
-
Oxygen Consumption: This is a direct and continuous method that measures the consumption of oxygen using an oxygen electrode. It is suitable for kinetic studies.[1]
-
Spectrophotometric Assay (α-keto acid formation): This direct method involves monitoring the increase in absorbance corresponding to the formation of the α-keto acid product, 3,5-diiodo-4-hydroxyphenylpyruvic acid. The exact wavelength of maximum absorbance for this product should be determined experimentally.
-
Coupled Assays: These assays measure the production of hydrogen peroxide or ammonia. A common method involves coupling the production of H₂O₂ to the horseradish peroxidase (HRP) catalyzed oxidation of a chromogenic substrate.[1] However, be mindful of potential interference from DIT.
Q4: Is D-Diiodotyrosine a good substrate for D-amino acid oxidase?
A4: D-amino acid oxidases, particularly from mammalian sources, generally show a preference for bulky and hydrophobic D-amino acids.[2][3] While specific kinetic data for DIT is not widely available, it is expected to be a substrate for DAO. For comparison, human DAAO has a high affinity for D-Tyrosine.[3] It is recommended to perform initial kinetic characterization to determine the Km and Vmax for DIT with your specific enzyme.
Q5: Can the product of the reaction, 3,5-diiodo-4-hydroxyphenylpyruvic acid, interfere with the assay?
A5: The α-keto acid product will have its own UV absorbance spectrum, which is utilized in direct spectrophotometric assays. In coupled assays, it is important to verify that the product does not interfere with the components of the coupled system. Running appropriate controls is crucial.
Quantitative Data Summary
The following tables provide kinetic parameters of D-amino acid oxidase from various sources with different aromatic D-amino acid substrates. This data can be used for comparative purposes when working with D-Diiodotyrosine.
Table 1: Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) with Aromatic Substrates [3]
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| D-Tyrosine | 1.8 | 25 | 13.9 |
| D-Phenylalanine | 3.6 | 18 | 5.0 |
| D-Tryptophan | 2.5 | 15 | 6.0 |
| D-DOPA | 6.0 | 40 | 6.7 |
Assay Conditions: pH 8.5, 25°C, air saturation.
Table 2: Kinetic Parameters of Porcine Kidney D-Amino Acid Oxidase (pkDAAO) with Various Substrates
| Substrate | Km (mM) | Relative Vmax (%) |
| D-Alanine | 1.8 | 100 |
| D-Methionine | 1.7 | 105 |
| D-Proline | 2.9 | 110 |
| D-Phenylalanine | 0.3 | 45 |
Note: Data for pkDAAO is compiled from various sources and conditions may vary. This table provides a general comparison.
Experimental Protocols
Protocol 1: Oxygen Consumption Assay for DAO Activity
This protocol describes a direct method for measuring DAO activity by monitoring the consumption of molecular oxygen.
Materials:
-
Oxygen electrode system (e.g., Hansatech, Oroboros)
-
Temperature-controlled reaction vessel
-
D-amino acid oxidase
-
D-Diiodotyrosine
-
75 mM Sodium pyrophosphate buffer, pH 8.5
-
0.1 M HCl
Procedure:
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Prepare a stock solution of D-Diiodotyrosine by dissolving it in a minimal volume of 0.1 M HCl and then diluting with 75 mM sodium pyrophosphate buffer, pH 8.5.
-
Add 1 mL of the pyrophosphate buffer to the reaction vessel and allow it to equilibrate to 25°C.
-
Add the D-Diiodotyrosine stock solution to the desired final concentration.
-
Start the data acquisition to establish a stable baseline of oxygen concentration.
-
Initiate the reaction by adding a small, known amount of D-amino acid oxidase to the vessel.
-
Monitor the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.
-
Calculate the enzyme activity based on the known initial concentration of dissolved oxygen at 25°C (approximately 0.253 mM at air saturation).[1]
Protocol 2: Spectrophotometric Coupled Assay for DAO Activity
This protocol describes an indirect method for measuring DAO activity by quantifying the hydrogen peroxide produced.
Materials:
-
UV/Vis spectrophotometer or microplate reader
-
D-amino acid oxidase
-
D-Diiodotyrosine
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., o-dianisidine, Amplex Red)
-
50 mM Sodium phosphate buffer, pH 7.4
-
0.1 M HCl
Procedure:
-
Prepare a stock solution of D-Diiodotyrosine as described in Protocol 1, but using 50 mM sodium phosphate buffer, pH 7.4 for dilution.
-
Prepare a reaction mixture containing the sodium phosphate buffer, HRP, and the chromogenic substrate at their optimal concentrations.
-
Add the D-Diiodotyrosine stock solution to the reaction mixture to the desired final concentration.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a known amount of D-amino acid oxidase.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate.
-
The initial rate of change in absorbance is proportional to the DAO activity.
-
Run appropriate controls, including a "no-DAO" control to account for any background reaction and a "no-DIT" control.
Visualizations
D-Amino Acid Oxidase Catalytic Cycle
Caption: The catalytic cycle of D-amino acid oxidase with D-Diiodotyrosine.
Experimental Workflow for Troubleshooting DAO Assay
Caption: A logical workflow for troubleshooting low or no activity in the DAO assay.
References
- 1. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the kinetic mechanism of pig kidney D-amino acid oxidase by site-directed mutagenesis of tyrosine 224 and tyrosine 228 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of D-Diiodotyrosine to prevent degradation
This technical support center provides best practices for handling and storage of D-Diiodotyrosine to prevent degradation, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid D-Diiodotyrosine?
A1: Solid D-Diiodotyrosine should be stored at -20°C for long-term stability.[1][2] At this temperature, it has been shown to be stable for at least four years.[1]
Q2: How should I prepare and store D-Diiodotyrosine solutions?
A2: For stock solutions, it is recommended to use fresh, anhydrous DMSO. D-Diiodotyrosine dihydrate is soluble in DMSO at concentrations up to 93 mg/mL.[3] To maintain stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[3]
Q3: What solvents can be used to dissolve D-Diiodotyrosine?
A3: D-Diiodotyrosine has varying solubility in common laboratory solvents. The following table summarizes its solubility:
| Solvent | Solubility | Reference |
| DMSO | 10 mg/mL to 93 mg/mL | [1][3] |
| 4 M NH₄OH in Methanol | 50 mg/mL (clear, yellow-green solution) | [2] |
| PBS (pH 7.2) | 0.30 mg/mL | [1] |
| DMF | Slightly soluble | [1] |
| Ethanol | Slightly soluble | [1] |
Q4: What are the primary factors that can cause D-Diiodotyrosine to degrade?
A4: The primary factors that can lead to the degradation of D-Diiodotyrosine are exposure to oxidizing agents, and potentially light and non-optimal pH conditions in solution.[4][5] The presence of two iodine atoms on the tyrosine ring makes it susceptible to deiodination and oxidation.
Q5: What are the visual signs of D-Diiodotyrosine degradation?
A5: Solid D-Diiodotyrosine should be a white to tan, crystalline powder.[2] Any significant change in color, such as darkening, or a change in the physical state, may indicate degradation. For solutions, the appearance of precipitates in previously clear solutions (not due to temperature-related precipitation) or a noticeable color change could be a sign of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of D-Diiodotyrosine.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that both solid and solution forms of D-Diiodotyrosine have been stored according to the recommendations (-20°C for solid, -80°C for long-term solution storage).[1][3]
-
Check Solution Age: Ensure that stock solutions are within their recommended use-by dates (1 year at -80°C, 1 month at -20°C).[3]
-
Assess Purity: If degradation is suspected, it is advisable to assess the purity of the compound. A common method for this is High-Performance Liquid Chromatography (HPLC).[6]
-
Use a Fresh Sample: If possible, use a fresh, unopened vial of D-Diiodotyrosine to repeat the experiment and compare the results.
-
Issue 2: D-Diiodotyrosine powder will not dissolve as expected.
-
Possible Cause: Use of inappropriate solvent or solvent quality.
-
Troubleshooting Steps:
-
Consult Solubility Table: Refer to the solubility data to ensure you are using an appropriate solvent and concentration.
-
Use Fresh Solvent: For hygroscopic solvents like DMSO, use a fresh, unopened bottle as absorbed moisture can reduce the solubility of D-Diiodotyrosine.[3]
-
Gentle Warming and Vortexing: Gentle warming and vortexing can aid in the dissolution of the compound. However, avoid excessive heat which could promote degradation.
-
Experimental Protocols
Protocol: Purity Assessment of D-Diiodotyrosine by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of D-Diiodotyrosine.
-
Objective: To determine the purity of a D-Diiodotyrosine sample and to detect the presence of potential degradation products or related impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Inertsil C18).[6]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
-
D-Diiodotyrosine standard of known purity
-
Sample of D-Diiodotyrosine to be tested
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
-
Procedure:
-
Prepare a standard solution of D-Diiodotyrosine of known concentration in a suitable solvent (e.g., a mixture of the mobile phase).
-
Prepare a solution of the D-Diiodotyrosine sample to be tested at the same concentration as the standard.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Set the UV detector to a wavelength of 220 nm.[1]
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Analyze the chromatograms to determine the retention time of the main peak corresponding to D-Diiodotyrosine and calculate the peak area.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Workflow for proper handling and storage of D-Diiodotyrosine.
Caption: Simplified potential degradation pathways for D-Diiodotyrosine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 3,5-Diiodo- L -tyrosine crystalline 18835-59-1 [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. scispace.com [scispace.com]
- 5. Molecular origin of the pH dependence of tyrosine D oxidation kinetics and radical stability in photosystem II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating D-Amino Acid Oxidase Specificity for D-Diiodotyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of D-Amino Acid Oxidase (DAO) with D-Diiodotyrosine, alongside alternative metabolic pathways. The information presented is intended to assist researchers in designing and interpreting experiments related to D-amino acid metabolism and thyroid hormone synthesis.
Executive Summary
D-Amino Acid Oxidase (DAO) is a flavoenzyme known for its broad substrate specificity towards various D-amino acids. While kinetic data for many substrates are available, specific quantitative data for D-Diiodotyrosine remains elusive in readily available literature. Based on DAO's preference for hydrophobic and bulky side chains, it is reasonable to infer that D-Diiodotyrosine is a potential substrate. However, for a comprehensive understanding of D-Diiodotyrosine metabolism, it is crucial to consider alternative and well-documented enzymatic pathways.
This guide presents a comparison between the presumed activity of DAO and the established roles of Iodotyrosine Deiodinase and Thyroid Peroxidase in the metabolism of Diiodotyrosine.
Enzyme Specificity Comparison
The following table summarizes the available kinetic data for the enzymes involved in D-Diiodotyrosine metabolism. Due to the lack of specific data for DAO with D-Diiodotyrosine, a qualitative assessment is provided based on its known substrate preferences.
| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Notes |
| D-Amino Acid Oxidase (DAO) | D-Diiodotyrosine | Not Reported | Not Reported | Not Reported | Expected to have activity based on specificity for bulky, hydrophobic D-amino acids. |
| D-Tyrosine | 0.4 mM | 2.5 s-1 | 6.25 x 103 | Data for a structurally similar substrate.[1][2] | |
| Iodotyrosine Deiodinase (IYD) | Diiodotyrosine | 1-2 µM | ~0.02 s-1 | 1.0 - 2.0 x 104 | Highly specific for iodotyrosines.[3] |
| Thyroid Peroxidase (TPO) | Diiodotyrosine | Not Reported | Not Reported | Not Reported | Catalyzes iodination and coupling reactions, can also be inhibited by high concentrations of free diiodotyrosine.[4][5][6] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of D-Diiodotyrosine and the experimental approaches to measure enzymatic activity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and validation.
D-Amino Acid Oxidase (DAO) Activity Assay (Oxygen Consumption Method)
This assay measures the consumption of oxygen during the oxidative deamination of a D-amino acid substrate.
Materials:
-
Purified D-Amino Acid Oxidase
-
D-Diiodotyrosine (or other D-amino acid substrate)
-
Oxygen electrode system
-
Reaction Buffer: 100 mM sodium pyrophosphate, pH 8.5, containing 40 µM FAD
-
Temperature-controlled reaction vessel (25°C)
Procedure:
-
Equilibrate the reaction buffer in the temperature-controlled vessel to 25°C.
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add a known volume of the reaction buffer to the vessel.
-
Add the D-amino acid substrate to the desired final concentration.
-
Initiate the reaction by adding a small, known amount of purified DAO enzyme.
-
Record the rate of oxygen consumption over time.
-
Calculate the initial velocity of the reaction from the linear portion of the oxygen consumption curve.
-
Repeat the assay with varying substrate concentrations to determine Km and Vmax.[2]
Iodotyrosine Deiodinase (IYD) Activity Assay
This assay measures the release of iodide from iodotyrosine substrates.
Materials:
-
Recombinant human Iodotyrosine Deiodinase (or tissue homogenate)
-
Diiodotyrosine (or Monoiodotyrosine)
-
NADPH
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, containing 1 mM EDTA
-
Iodide detection reagent (e.g., Sandell-Kolthoff reaction)
-
96-well microplate and plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the IYD enzyme source.
-
Add the test compound or vehicle control to the appropriate wells of the microplate.
-
Initiate the reaction by adding the Diiodotyrosine substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of released iodide using a suitable detection method. The Sandell-Kolthoff reaction, which measures the catalytic effect of iodide on the reduction of ceric ammonium sulfate by arsenious acid, is a common method.[7]
-
Calculate the enzyme activity based on the amount of iodide produced.
Thyroid Peroxidase (TPO) Activity Assay (Guaiacol Oxidation Method)
This assay measures the peroxidase activity of TPO by monitoring the oxidation of a chromogenic substrate like guaiacol.
Materials:
-
Purified Thyroid Peroxidase (or microsomal fraction from thyroid tissue)
-
Guaiacol
-
Hydrogen peroxide (H2O2)
-
Assay Buffer: 100 mM sodium phosphate, pH 7.4
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and guaiacol.
-
Place the cuvette in the spectrophotometer and zero the absorbance at 470 nm.
-
Initiate the reaction by adding a small, known amount of TPO enzyme.
-
Immediately after adding the enzyme, add a small volume of H2O2 to start the reaction.
-
Monitor the increase in absorbance at 470 nm over time, which corresponds to the formation of tetraguaiacol.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance curve.[4]
Conclusion
While D-Amino Acid Oxidase is a plausible candidate for the metabolism of D-Diiodotyrosine, the lack of specific kinetic data necessitates further investigation to definitively establish its role and efficiency compared to the well-characterized pathways involving Iodotyrosine Deiodinase and Thyroid Peroxidase. Researchers studying D-Diiodotyrosine metabolism should consider all three enzymatic systems. The provided experimental protocols offer a starting point for generating the necessary comparative data to elucidate the primary metabolic routes of this important iodinated amino acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 3. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyroid peroxidase: kinetics, pH optima and substrate dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steady state kinetics and regulation of thyroid peroxidase-catalyzed iodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tentative Application of a Streamlined Protocol to Determine Organ-Specific Regulations of Deiodinase 1 and Dehalogenase Activities as Readouts of the Hypothalamus-Pituitary-Thyroid-Periphery-Axis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stereoselectivity: A Comparative Guide to Anti-Diiodotyrosine Antibody Cross-Reactivity with the D-Isomer
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount in the development of robust and reliable immunoassays. When targeting small molecules such as diiodotyrosine (DIT), a key precursor in thyroid hormone synthesis, the potential for cross-reactivity with stereoisomers—molecules with the same chemical formula but different spatial arrangements—presents a significant challenge. This guide provides a comparative overview of the cross-reactivity of anti-diiodotyrosine antibodies with the non-physiological D-isomer, offering insights into the expected performance and the experimental methodologies required for its assessment.
Understanding Antibody Specificity and Cross-Reactivity with Isomers
Antibodies achieve their specificity through the precise recognition of a three-dimensional epitope on an antigen. In the case of small molecules like diiodotyrosine, which act as haptens, an immune response is generated by conjugating them to a larger carrier protein. The resulting antibodies will primarily recognize the hapten.
The stereochemistry of the hapten is a critical determinant of antibody specificity. Antibodies raised against the naturally occurring L-isomer of diiodotyrosine are expected to exhibit a higher binding affinity for L-DIT compared to its D-enantiomer due to the specific three-dimensional arrangement of atoms that the antibody's binding site (paratope) is selected to recognize. However, the degree of this stereoselectivity can vary depending on the immunogen preparation and the specific antibody clone.
Cross-reactivity with the D-isomer can occur if the structural differences between the L- and D-forms are not fully discriminated by the antibody's binding site. This can lead to inaccurate quantification in immunoassays if both isomers are present in a sample.
Hypothetical Performance Data of Anti-L-Diiodotyrosine Antibodies
To illustrate the potential differences in antibody performance, the following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal and a monoclonal antibody raised against L-diiodotyrosine.
| Antibody Type | Target Analyte | Competitor Analyte | IC50 (nM) | Cross-Reactivity (%) |
| Polyclonal Anti-L-DIT | L-Diiodotyrosine | L-Diiodotyrosine | 10 | 100 |
| D-Diiodotyrosine | 500 | 2 | ||
| L-Tyrosine | >10,000 | <0.1 | ||
| Monoclonal Anti-L-DIT | L-Diiodotyrosine | L-Diiodotyrosine | 5 | 100 |
| D-Diiodotyrosine | 2500 | 0.2 | ||
| L-Tyrosine | >50,000 | <0.01 |
Note: This data is hypothetical and serves to illustrate the expected trend of higher specificity with monoclonal antibodies. Actual cross-reactivity will vary depending on the specific antibody. The cross-reactivity percentage is calculated as: (IC50 of L-DIT / IC50 of competitor) x 100.
Experimental Protocols
Accurate assessment of cross-reactivity is crucial for validating an anti-diiodotyrosine antibody for a specific application. The following are detailed methodologies for key experiments.
Hapten-Carrier Conjugate Preparation for Immunization
To elicit an immune response against the small diiodotyrosine molecule, it must be covalently linked to a larger carrier protein.
Materials:
-
L-Diiodotyrosine (or D-Diiodotyrosine for generating D-specific antibodies)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)
-
N-Succinimidyl S-Acetylthioacetate (SATA)
-
Hydroxylamine-HCl
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of L-Diiodotyrosine:
-
Dissolve L-Diiodotyrosine in DMF.
-
Add a molar excess of SATA and stir at room temperature for 2 hours to introduce a protected sulfhydryl group.
-
Remove the acetyl protecting group by adding hydroxylamine-HCl and incubating for 1 hour.
-
-
Activation of Carrier Protein:
-
Dissolve KLH or BSA in PBS.
-
Add a molar excess of GMBS dissolved in DMF and stir for 1 hour at room temperature to introduce maleimide groups.
-
Remove excess GMBS by dialysis against PBS.
-
-
Conjugation:
-
Mix the activated L-Diiodotyrosine with the maleimide-activated carrier protein.
-
Stir the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Dialyze the conjugate extensively against PBS to remove unreacted hapten.
-
-
Characterization:
-
Determine the conjugation ratio (moles of hapten per mole of protein) using spectrophotometry or mass spectrometry.
-
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to determine the specificity and cross-reactivity of an antibody.
Materials:
-
96-well microtiter plates
-
L-Diiodotyrosine-BSA conjugate (for coating)
-
Anti-L-Diiodotyrosine antibody (primary antibody)
-
L-Diiodotyrosine and D-Diiodotyrosine (as competitors)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Assay buffer (e.g., 1% BSA in wash buffer)
Procedure:
-
Plate Coating:
-
Coat the wells of a microtiter plate with 100 µL of L-Diiodotyrosine-BSA conjugate (1-10 µg/mL in coating buffer).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the competitor analytes (L-Diiodotyrosine and D-Diiodotyrosine) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary anti-L-DIT antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration to generate sigmoidal dose-response curves.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the maximum signal) for both L-Diiodotyrosine and D-Diiodotyrosine.
-
Calculate the percent cross-reactivity.
-
Visualizing Antibody Specificity and Experimental Workflow
To further clarify the concepts and procedures, the following diagrams have been generated.
Caption: Logical relationship of antibody specificity and cross-reactivity.
Caption: Experimental workflow for competitive ELISA.
In Vitro Comparison of the Biological Effects of D- and L-Diiodotyrosine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological effects of D- and L-diiodotyrosine (DIT), focusing on their roles in thyroid hormone biosynthesis and metabolism. While L-diiodotyrosine is a well-established intermediate in thyroid physiology, data on the biological activities of its D-enantiomer are limited. This document summarizes the available experimental evidence and provides detailed methodologies for key assays.
Data Presentation: Comparative Biological Effects
The following tables summarize the known and inferred in vitro biological effects of D- and L-diiodotyrosine.
| Parameter | L-Diiodotyrosine (L-DIT) | D-Diiodotyrosine (D-DIT) | Key Findings |
| Role in Thyroid Hormone Synthesis | Precursor to Thyroxine (T4) and Triiodothyronine (T3)[1] | Not a known precursor to thyroid hormones. | L-DIT is essential for thyroid hormone synthesis, while D-DIT is not believed to participate in this pathway. |
| Interaction with Thyroid Peroxidase (TPO) | Dual effects: Inhibits thyroglobulin iodination at concentrations >5 µM; stimulates thyroid hormone synthesis at ~0.05 µM.[2] | No direct experimental data available. Likely does not interact with TPO in a physiologically relevant manner due to stereospecificity. | Free L-DIT can act as a regulatory ligand for TPO.[2] The role of D-DIT, if any, is unknown. |
| Metabolism by Iodotyrosine Deiodinase (IYD) | Efficiently deiodinated to salvage iodide for reuse in the thyroid.[3][4][5] | Reported to be deiodinated very slowly, if at all, by thyroid homogenates. | IYD exhibits stereoselectivity, favoring the L-isomer for iodide recycling. |
| Metabolism by Amino Acid Oxidases | Metabolized by L-amino acid oxidase to its corresponding α-keto acid (3,5-diiodo-4-hydroxyphenylpyruvic acid).[6][7] | Presumed to be a substrate for D-amino acid oxidase (DAAO), leading to oxidative deamination.[8][9][10] | The two isomers are metabolized by different, stereospecific enzymes. |
| Cellular Uptake | Transported into cells, likely via amino acid transport systems such as the L-system.[11] | No direct experimental data. Likely transported less efficiently than L-DIT, as the L-system shows a preference for L-amino acids.[11] | Efficient transport of L-DIT is crucial for its role in thyroid metabolism. The transport efficiency of D-DIT is likely lower. |
Experimental Protocols
In Vitro Thyroid Peroxidase (TPO) Activity Assay
Objective: To determine the effect of D- and L-diiodotyrosine on the iodination of thyroglobulin catalyzed by thyroid peroxidase.
Materials:
-
Purified thyroid peroxidase (TPO)
-
Thyroglobulin
-
Potassium iodide (KI)
-
Hydrogen peroxide (H₂O₂)
-
Radioactive iodide (e.g., ¹²⁵I)
-
D- and L-diiodotyrosine
-
Phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, thyroglobulin, and potassium iodide (including a tracer amount of ¹²⁵I).
-
Add varying concentrations of either D- or L-diiodotyrosine to the reaction mixtures. A control with no added diiodotyrosine should be included.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of hydrogen peroxide.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an excess of cold TCA to precipitate the thyroglobulin.
-
Filter the precipitate through glass fiber filters and wash with TCA.
-
Measure the radioactivity of the filters using a gamma counter to quantify the amount of ¹²⁵I incorporated into thyroglobulin.
-
Calculate the percentage of inhibition or stimulation compared to the control.
Iodotyrosine Deiodinase (IYD) Activity Assay
Objective: To compare the deiodination of D- and L-diiodotyrosine by iodotyrosine deiodinase.
Materials:
-
Thyroid tissue homogenate or purified IYD
-
Radioiodinated D- and L-diiodotyrosine (e.g., ¹²⁵I-labeled)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Dowex 1-X8 resin (or similar anion exchange resin)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and NADPH.
-
Add either ¹²⁵I-labeled D-diiodotyrosine or ¹²⁵I-labeled L-diiodotyrosine to the reaction mixture.
-
Initiate the reaction by adding the thyroid tissue homogenate or purified IYD.
-
Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a solution that stops enzymatic activity (e.g., strong acid or heat).
-
To separate the released ¹²⁵Iodide from the unreacted ¹²⁵I-diiodotyrosine, pass the reaction mixture through a small column containing Dowex 1-X8 resin. The negatively charged iodide will be retained by the resin, while the diiodotyrosine will pass through.
-
Measure the radioactivity of the eluate (containing unreacted substrate) and the resin (containing the released iodide) using a gamma or scintillation counter.
-
Calculate the rate of deiodination for each substrate.
D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To determine if D-diiodotyrosine is a substrate for D-amino acid oxidase.
Materials:
-
Purified D-amino acid oxidase (DAAO)
-
D-diiodotyrosine
-
FAD (flavin adenine dinucleotide)
-
Peroxidase (e.g., horseradish peroxidase)
-
A suitable chromogenic peroxidase substrate (e.g., o-dianisidine)
-
Phosphate buffer (pH 8.3)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, FAD, peroxidase, and the chromogenic substrate.
-
Add D-diiodotyrosine to the cuvette.
-
Initiate the reaction by adding DAAO.
-
The DAAO reaction will produce hydrogen peroxide, which is then used by the horseradish peroxidase to oxidize the chromogenic substrate, resulting in a color change.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.
-
The rate of change in absorbance is proportional to the rate of the DAAO reaction. A known D-amino acid substrate (e.g., D-alanine) should be used as a positive control.
Visualizations: Signaling and Metabolic Pathways
Caption: Thyroid Hormone Synthesis Pathway involving L-Diiodotyrosine.
Caption: Metabolic Fates of L- and D-Diiodotyrosine.
Caption: Experimental Workflow for Iodotyrosine Deiodinase (IYD) Assay.
References
- 1. Thyroid peroxidase (TPO) Antibodies and Antigens - Creative Diagnostics [creative-diagnostics.com]
- 2. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Kinetics of Dehalogenation Promoted by Iodotyrosine Deiodinase from Human Thyroid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Metabolism of monoiodotyrosine, diiodotyrosine, triiodothyronine and thyroxine by L-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Separation of Diiodotyrosine: A Head-to-Head Comparison of HPLC Columns
For researchers, scientists, and professionals in drug development, the enantioselective separation of Diiodotyrosine (DIT) is a critical analytical challenge. As a key precursor in the synthesis of thyroid hormones, the stereochemistry of DIT can have significant implications for biological activity and pharmaceutical efficacy. This guide provides a head-to-head comparison of different chiral High-Performance Liquid Chromatography (HPLC) columns suitable for the separation of DIT enantiomers, supported by experimental data from closely related compounds.
Overview of Chiral Columns for Diiodotyrosine Separation
The successful chiral separation of DIT, an iodinated amino acid, relies on the selection of an appropriate chiral stationary phase (CSP). Based on the literature for separating structurally similar molecules like thyroxine, triiodothyronine, and other amino acids, four main types of chiral columns are considered most effective:
-
Polysaccharide-Based Columns: These are the most widely used CSPs for a broad range of chiral compounds. Their versatility and the ability to operate in normal-phase, reversed-phase, and polar organic modes make them a primary choice for initial screening.
-
Macrocyclic Glycopeptide (Chirobiotic) Columns: These columns, particularly those based on teicoplanin (Chirobiotic T), have demonstrated excellent enantioselectivity for amino acids and related compounds. They can be operated in various modes, offering flexibility in method development.
-
Crown Ether-Based Columns: These CSPs are specifically designed for the enantioseparation of primary amines and amino acids. They operate on a principle of inclusion complexation and typically require acidic mobile phases.
-
Ligand-Exchange Columns: This technique is well-suited for the chiral resolution of amino acids. It involves the formation of diastereomeric metal complexes with a chiral selector on the stationary phase.
Head-to-Head Comparison of Chiral Column Performance
While direct comparative studies on Diiodotyrosine are limited, the following tables summarize the expected performance of each column type based on data from analogous compounds.
Table 1: Performance Characteristics of Chiral Columns for Amino Acid Separation
| Column Type | Chiral Selector | Typical Mobile Phase | Expected Resolution (Rs) for Amino Acids | Key Advantages | Potential Limitations |
| Polysaccharide-Based | Cellulose or Amylose Derivatives | Hexane/Alcohol, Acetonitrile/Alcohol, Aqueous Buffers | Good to Excellent | Broad applicability, versatile mobile phases | Method development can be empirical |
| Chirobiotic T | Teicoplanin | Methanol/Water, Acetonitrile/Water with buffers | Excellent | High enantioselectivity for amino acids | May have longer retention times in RP mode |
| Crown Ether-Based | Chiral Crown Ether | Acidic aqueous buffers (e.g., HClO4) | Excellent | High efficiency and selectivity for primary amines | Limited to compounds with primary amine groups, narrow pH range |
| Ligand-Exchange | Amino Acid Derivative + Cu(II) | Aqueous buffers with organic modifier | Good to Excellent | Direct separation of underivatized amino acids | Mobile phase can be complex, potential for metal leaching |
Table 2: Typical Experimental Conditions for Chiral Separation of Amino Acids
| Parameter | Polysaccharide-Based | Chirobiotic T | Crown Ether-Based | Ligand-Exchange |
| Column | e.g., Lux Cellulose-1, Chiralpak IA | e.g., Astec CHIROBIOTIC® T | e.g., CROWNPAK® CR-I(+) | e.g., Chirex 3126 (D-penicillamine) |
| Mobile Phase | Varies (e.g., Hexane:IPA:TFA or ACN:H2O:FA) | e.g., Methanol/0.1% TFA | e.g., 0.1 M HClO4 / Methanol (95:5) | e.g., 2 mM CuSO4 in Water/IPA |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.0 mL/min | 0.8 - 1.2 mL/min | 1.0 mL/min |
| Temperature | Ambient | Ambient | 10 - 25 °C | Ambient |
| Detection | UV at 230 nm or 280 nm | UV at 230 nm or 280 nm | UV at 254 nm | UV at 254 nm |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for each class of chiral column, which can be adapted for the separation of Diiodotyrosine.
Polysaccharide-Based Column Method
-
Column: A polysaccharide-based chiral column (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic or basic additive. A typical starting condition is 80:20 (v/v) Hexane:IPA with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve the Diiodotyrosine sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Chirobiotic T Column Method
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Mobile Phase: A mixture of water and ethanol (50:50, v/v).[1] For iodinated compounds, a mobile phase of methanol with 0.1% triethylammonium acetate (TEAA) at pH 4.1 can also be effective.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 23 °C.[1]
-
Detection: UV at 205 nm for general amino acids, or 230 nm for iodinated compounds.[1]
-
Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.[1]
-
Injection Volume: 5 µL.[1]
Crown Ether-Based Column Method
-
Column: CROWNPAK® CR-I(+) (150 x 3.0 mm, 5 µm).
-
Mobile Phase: An aqueous solution of perchloric acid (pH 1-2). Methanol (up to 15%) can be added to reduce retention time.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (can be lowered to improve resolution).
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the Diiodotyrosine sample in the mobile phase or water at a concentration of 0.5 mg/mL.
-
Injection Volume: 5 µL.
Ligand-Exchange Column Method
-
Column: Chirex 3126 (D-penicillamine) (150 x 4.6 mm).
-
Mobile Phase: An aqueous solution of 2 mM copper (II) sulfate. A small amount of an organic modifier like isopropanol can be added to modulate retention.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the Diiodotyrosine sample in water at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Visualizing the Workflow and Selection Process
To aid in the practical application of this guide, the following diagrams illustrate the general experimental workflow for chiral separation and a logical approach to selecting the appropriate column for Diiodotyrosine analysis.
References
Validating a Novel Analytical Method for D-Diiodotyrosine Using a Certified Reference Material: A Comparative Guide
This guide provides a comprehensive comparison of a novel analytical method for the quantification of D-Diiodotyrosine against existing alternatives. It includes detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs. The validation of the novel method is established using a certified reference material (CRM) to ensure accuracy and traceability.
Comparative Performance of Analytical Methods
The performance of the novel High-Performance Liquid Chromatography (HPLC) method for D-Diiodotyrosine was evaluated against other common analytical techniques used for similar compounds. The key validation parameters, determined in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, are summarized below.[1][2][3][4]
| Parameter | Novel HPLC Method | Alternative Method 1: Chiral HPLC with UV Detection | Alternative Method 2: LC-MS/MS |
| Analyte | D-Diiodotyrosine | D-Amino Acids | D/L-Amino Acids |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.03 µg/mL |
| Specificity | High (Specific for D-enantiomer) | High (Chiral separation) | High (Mass-based) |
| Robustness | High | Moderate | High |
Experimental Protocols
The methodologies for the validation of the novel HPLC method are detailed below.
Certified Reference Material and Standard Preparation
A certified reference material of D-Diiodotyrosine was procured from a relevant commercial source. A stock solution was prepared by accurately weighing and dissolving the CRM in a suitable solvent, followed by serial dilutions to create calibration standards and quality control samples.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column suitable for amino acid enantiomer separation.
-
Mobile Phase: A gradient of acetonitrile and water with trifluoroacetic acid for ion pairing was employed.[5]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
Method Validation Parameters
The novel HPLC method was validated for the following parameters as per ICH guidelines:[1][3][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components was determined by analyzing a blank, the D-Diiodotyrosine standard, and a mixture containing the L-enantiomer and other related iodinated compounds.
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the analyte over a specified range.
-
Accuracy: The accuracy was determined by the recovery of known amounts of D-Diiodotyrosine spiked into a sample matrix.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on three different days.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The reliability of the method was tested by making deliberate small variations in method parameters such as mobile phase composition, pH, and column temperature.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the validation of the novel analytical method.
Caption: Workflow for the validation of the novel HPLC method.
Relationship of Validation Parameters
The logical relationship between the core analytical method validation parameters is depicted below.
Caption: Relationship between key analytical validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Assessing the differential impact of D- and L-Diiodotyrosine on cellular pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential impacts of D- and L-Diiodotyrosine (DIT) on cellular pathways. While L-Diiodotyrosine is a well-established intermediate in thyroid hormone synthesis, the biological roles of its D-enantiomer remain largely unexplored. This document synthesizes the available experimental data to offer a clear comparison, highlight knowledge gaps, and provide detailed experimental protocols for further investigation.
At a Glance: Key Differences in Cellular Effects
| Parameter | L-Diiodotyrosine (L-DIT) | D-Diiodotyrosine (D-DIT) | Reference |
| Primary Role | Precursor to thyroid hormones (T3 and T4) | Largely unknown; not a direct precursor for thyroid hormones. | [1][2] |
| Metabolism by Iodotyrosine Deiodinase | Rapidly deiodinated to recycle iodide. | Deiodinated very slowly, if at all. | [3] |
| Interaction with Thyroid Peroxidase (TPO) | Modulates TPO activity; acts as a substrate for coupling reactions. | Likely interacts with TPO, but its role as a substrate or modulator is not well-defined. | [4] |
| Effect on Oxidative Stress | May have a protective effect by balancing the antioxidant system. (Note: Study did not specify the enantiomer) | Potential for differential effects on oxidative stress compared to L-DIT, but currently uninvestigated. | [5][6] |
Visualizing the Pathways
Thyroid Hormone Synthesis and the Role of L-DIT
Caption: L-DIT is a crucial intermediate in thyroid hormone synthesis within the thyroid follicle.
Hypothetical Differential Metabolism of D- and L-Diiodotyrosine
Caption: Differential metabolic fates of L-DIT and the hypothetical pathways for D-DIT.
Experimental Protocols
In Vitro Deiodination Assay
Objective: To quantify and compare the rate of deiodination of L-DIT and D-DIT by thyroid tissue homogenates.
Methodology:
-
Tissue Preparation: Prepare thyroid tissue homogenates from a suitable animal model (e.g., bovine or porcine) in a buffered solution.
-
Reaction Mixture: For each enantiomer, prepare a reaction mixture containing the thyroid homogenate, NADPH as a cofactor, and either L-Diiodotyrosine or D-Diiodotyrosine.
-
Incubation: Incubate the reaction mixtures at 37°C for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid).
-
Iodide Measurement: Centrifuge the samples to pellet the protein. Measure the concentration of free iodide in the supernatant using a colorimetric method, such as the Sandell-Kolthoff reaction, or an ion-selective electrode.
-
Data Analysis: Plot the concentration of iodide released over time for both L-DIT and D-DIT. Calculate the initial rates of deiodination and compare the values between the two enantiomers.
Cell Viability/Cytotoxicity Assay
Objective: To assess and compare the effects of D-DIT and L-DIT on the viability of a relevant cell line (e.g., a human thyroid cell line).
Methodology:
-
Cell Culture: Culture human thyroid follicular epithelial cells (e.g., Nthy-ori 3-1) in 96-well plates until they reach approximately 80% confluency.
-
Treatment: Treat the cells with increasing concentrations of D-Diiodotyrosine and L-Diiodotyrosine (e.g., ranging from 1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the compounds).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot dose-response curves and determine the IC50 values (the concentration at which 50% of cell growth is inhibited) for both D-DIT and L-DIT.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To compare the impact of D-DIT and L-DIT on the generation of intracellular ROS.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human thyroid cells or another relevant cell type) in a format appropriate for fluorescence measurement (e.g., 96-well black-walled plates or on coverslips). Treat the cells with D-Diiodotyrosine and L-Diiodotyrosine at various concentrations and for different durations. Include positive (e.g., hydrogen peroxide) and negative (vehicle) controls.
-
Staining with DCFDA:
-
Load the cells with the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). This probe is cell-permeable and non-fluorescent until it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Incubate the cells with DCFH-DA according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
-
Data Analysis: Quantify the relative fluorescence units (RFU) for each treatment condition. Compare the levels of ROS generation induced by D-DIT and L-DIT to the control groups.
Workflow for Comparative Analysis
References
- 1. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3,5-Diiodotyrosine and Potassium Iodide on Thyroid Function and Oxidative Stress in Iodine-Excess Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-validation of D-Diiodotyrosine quantification methods (e.g., HPLC vs. immunoassay)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two primary analytical methods for the quantification of D-Diiodotyrosine (DIT): High-Performance Liquid Chromatography (HPLC) and Immunoassay. DIT is a key intermediate in the synthesis of thyroid hormones, making its accurate measurement crucial in various research and clinical settings.[1] This document outlines the experimental protocols for each method, presents a comparative analysis of their performance characteristics, and visualizes the underlying biochemical pathway and analytical workflows.
Introduction to D-Diiodotyrosine and its Significance
D-Diiodotyrosine is formed through the iodination of monoiodotyrosine (MIT) and serves as a direct precursor to the thyroid hormone thyroxine (T4), which is synthesized by the coupling of two DIT molecules.[1][2] The quantification of DIT is essential for studying thyroid gland function, diagnosing thyroid-related disorders, and in the development of therapeutic agents targeting the thyroid hormone synthesis pathway.
Signaling Pathway: Thyroid Hormone Synthesis
The synthesis of thyroid hormones is a multi-step process occurring in the thyroid gland, intricately regulated by the hypothalamic-pituitary-thyroid axis. The pathway begins with the uptake of iodide by the thyroid follicular cells, followed by its oxidation and incorporation into tyrosine residues of the thyroglobulin protein, forming MIT and DIT. These iodotyrosines are then coupled to form T3 and T4.
References
Safety Operating Guide
Navigating the Safe Disposal of D-Diiodotyrosine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of D-Diiodotyrosine, a compound commonly used in biochemical and pharmaceutical research. Adherence to these guidelines will help mitigate risks and ensure compliance with safety regulations.
D-Diiodotyrosine Hazard Profile
Before handling D-Diiodotyrosine, it is crucial to be aware of its associated hazards. This information, summarized from safety data sheets, dictates the necessary precautions for handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. If swallowed, get medical help. Rinse mouth.[1][2] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment. Collect spillage.[2] |
Step-by-Step Disposal Protocol
The disposal of D-Diiodotyrosine must be managed as hazardous waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[3][5]
1. Waste Identification and Segregation:
-
Treat all D-Diiodotyrosine waste, including contaminated labware (e.g., pipette tips, gloves, and empty containers), as hazardous waste.[3]
-
Segregate D-Diiodotyrosine waste from other chemical waste streams to prevent incompatible reactions.[6] For example, store it separately from acids and bases.[6]
2. Containerization:
-
Use a dedicated, compatible, and clearly labeled hazardous waste container.[4][6] The container should be in good condition, with a secure, tight-fitting lid.[6]
-
The container must be labeled with the words "Hazardous Waste" and the full chemical name: "D-Diiodotyrosine".[4]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA must be inspected weekly for any signs of leakage.[6]
-
Keep the waste container closed at all times, except when adding waste.[3][4]
4. Waste Collection and Disposal:
-
Once the waste container is full, or if it has been in the SAA for up to one year (for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[3][4]
-
Complete any required waste pickup request forms, providing accurate information about the waste.[3]
5. Decontamination of Empty Containers:
-
An "empty" container that held D-Diiodotyrosine must still be managed carefully.
-
If the container is to be disposed of as regular trash, it must be triple-rinsed with a suitable solvent (such as water, if D-Diiodotyrosine is soluble) to remove all residues.[3]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface or remove the original chemical label and the hazardous waste label before disposing of the container in the regular trash.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of D-Diiodotyrosine waste.
References
Essential Safety and Logistical Information for Handling D-Diiodotyrosine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling D-Diiodotyrosine, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Classification
D-Diiodotyrosine is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute toxicity, Oral (Category 4) : Harmful if swallowed[1][2].
-
Skin irritation (Category 2) : Causes skin irritation[2][3].
-
Serious eye irritation (Category 2) : Causes serious eye irritation[2][3].
-
Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation[2][3].
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects[1].
The signal word for D-Diiodotyrosine is "Warning"[2].
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary defense against exposure. All personnel handling D-Diiodotyrosine must be trained in the proper donning and doffing of PPE[4][5].
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, butyl rubber, neoprene) inspected prior to use[2][6]. | To prevent skin contact and irritation[7]. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield where splashing is a potential risk[2][3][6][7]. | To protect eyes from dust particles and splashes, preventing serious irritation[2][3]. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. For significant handling, fire/flame resistant and impervious clothing should be worn[2][7]. | To protect against skin exposure and contamination of personal clothing[7]. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if exposure limits are exceeded, if irritation is experienced, or when handling powder outside of a containment device[2][3][7][8]. | To prevent inhalation of dust particles and subsequent respiratory irritation[7]. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle D-Diiodotyrosine in a well-ventilated area[2][7]. For procedures that may generate dust, such as weighing, use a chemical fume hood[9].
-
Eye Wash Stations: Ensure that eye-wash stations are readily accessible in the immediate vicinity of any location where the chemical is handled[1].
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Cover the work surface with a disposable, absorbent, plastic-backed pad to contain any potential spills.
-
Weighing and Transfer: Minimize the creation of dust. Use non-sparking tools[2].
-
Solution Preparation: When preparing solutions, slowly add the solid to the liquid to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling the compound[1][2]. Do not eat, drink, or smoke in the work area[1][2]. Remove contaminated clothing and wash it before reuse[2][7].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[3][7].
-
Keep the product and any empty containers away from heat and sources of ignition[3].
Emergency Procedures: Spills and Exposure
Accidental Release Measures: In the event of a spill, evacuate personnel to a safe area. Wear the appropriate PPE, including respiratory protection, before attempting to clean up. Avoid dust formation. Sweep up the spilled material and place it into a suitable, labeled container for disposal. Prevent the substance from entering drains as it is very toxic to aquatic life[1][2].
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse the mouth. Do NOT induce vomiting[1][2][3].
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical attention. Remove contaminated clothing and wash it before reuse[1][2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[3][7].
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[7].
References
- 1. Diiodotyrosine|MSDS [dcchemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4 - Personal Protective Equipment (PPE) [nipcm.scot.nhs.uk]
- 5. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
